molecular formula C11H8BrN B1268493 4-(4-Bromophenyl)pyridine CAS No. 39795-60-3

4-(4-Bromophenyl)pyridine

Cat. No.: B1268493
CAS No.: 39795-60-3
M. Wt: 234.09 g/mol
InChI Key: GYJBDJGUNDKZKO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)pyridine is a useful research compound. Its molecular formula is C11H8BrN and its molecular weight is 234.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJBDJGUNDKZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312251
Record name 4-(4-Bromophenyl)pyridine
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Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39795-60-3
Record name 4-(4-Bromophenyl)pyridine
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Record name 4-(4-Bromophenyl)pyridine
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Record name 4-(4-Bromophenyl)pyridine
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Foundational & Exploratory

Introduction: The Strategic Importance of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)pyridine

In the landscape of modern medicinal chemistry and materials science, this compound (CAS: 39795-60-3) emerges as a pivotal heterocyclic building block.[1] Its structural motif, featuring a pyridine ring linked to a bromophenyl group, provides a versatile scaffold for the synthesis of complex molecules. This intermediate is instrumental in the development of novel Active Pharmaceutical Ingredients (APIs), particularly in the creation of P-glycoprotein (P-gp) inhibitors, which are crucial for overcoming multidrug resistance in cancer therapy.[2] Furthermore, its utility extends to the synthesis of drugs targeting a variety of conditions, including central nervous system (CNS) disorders.[3]

For researchers and drug development professionals, a deep understanding of its synthesis is not merely an academic exercise but a practical necessity for efficient and scalable production. This guide provides a comprehensive exploration of the predominant synthesis protocol, the Suzuki-Miyaura coupling, delving into the mechanistic rationale behind the procedure and offering detailed, actionable protocols for its successful execution.

The Suzuki-Miyaura Coupling: A Preferred Pathway

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most robust and widely used method for synthesizing this compound and other biaryl compounds.[4] Its popularity stems from its high tolerance for a wide range of functional groups, relatively mild reaction conditions, and the commercial availability and stability of its key reagents, boronic acids.[5]

Mechanistic Underpinnings: The "Why" Behind the Reaction

A thorough grasp of the Suzuki catalytic cycle is essential for troubleshooting and optimizing the synthesis. The reaction proceeds through three fundamental steps, which continuously regenerate the active palladium(0) catalyst.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (in this case, a brominated pyridine or a bromo-benzene derivative). This step forms a new Pd(II) complex.[5]

  • Transmetalation: A base is required to activate the organoboron compound (the boronic acid). The base forms a boronate complex, which then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to begin anew.[5]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diorganyl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diorganyl Transmetalation PdII_Diorganyl->Pd0 Reductive Elimination Product Biaryl (R¹-R²) PdII_Diorganyl->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_Aryl Organoboron Organoboron (R²-B(OR)₂) Organoboron->PdII_Diorganyl Base Base Base->PdII_Diorganyl caption The catalytic cycle of the Suzuki-Miyaura reaction.

The catalytic cycle of the Suzuki-Miyaura reaction.

Core Protocol: Synthesis via Suzuki-Miyaura Coupling

This section provides a detailed, field-proven protocol for the synthesis of this compound. The causality behind reagent and condition selection is explained to ensure both reproducibility and a foundational understanding.

Reagent Selection and Rationale

The success of the Suzuki coupling hinges on the judicious selection of reactants, catalyst, base, and solvent.

  • Coupling Partners: The synthesis can be approached in two ways:

    • Route A: 4-Bromopyridine reacting with 4-bromophenylboronic acid.

    • Route B: 4-Pyridylboronic acid reacting with 1,4-dibromobenzene. Route A is often preferred due to the typically lower cost and higher stability of 4-bromopyridine hydrochloride compared to 4-pyridylboronic acid. The reactivity of the aryl halide is critical, following the general trend: I > OTf > Br >> Cl.[4] While aryl bromides offer a good balance of reactivity and stability, iodides can be used for faster reactions, and chlorides may require more active catalysts.[4]

  • Catalyst System: A palladium catalyst is the engine of the reaction.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a common, reliable choice that can be used directly as it is already in the active Pd(0) state.[6][7]

    • Pd(OAc)₂ with a Phosphine Ligand (e.g., SPhos, PPh₃): Using a Pd(II) precursor like palladium acetate requires an in situ reduction to Pd(0), which is often facilitated by the phosphine ligand. This approach allows for greater modularity in tuning the catalyst's activity and stability.

  • Base: The base is non-negotiable for the transmetalation step.

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): These are effective inorganic bases. K₃PO₄ is often used in more challenging couplings as it can accelerate the reaction.[6] Aqueous solutions of these bases are frequently used, creating a biphasic reaction system.

  • Solvent: The solvent must solubilize the reactants and facilitate the reaction.

    • 1,4-Dioxane, Toluene, or Dimethoxyethane (DME): These are common organic solvents for Suzuki reactions. Often, a mixture with water is used to dissolve the inorganic base, creating a two-phase system that enhances the reaction rate.[6][8]

Data Presentation: Typical Reaction Parameters
ParameterConditionRationale
Reactant 1 4-Bromopyridine HCl (1.0 eq)Stable and commercially available starting material.[3]
Reactant 2 4-Bromophenylboronic acid (1.1-1.5 eq)A slight excess ensures complete consumption of the pyridine starting material.
Catalyst Pd(PPh₃)₄ (1-5 mol%)Effective catalyst loading for achieving high yield without excessive cost.[6]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)Ensures the boronic acid is activated for efficient transmetalation.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)A common biphasic system that dissolves both organic and inorganic reagents.
Temperature 80-100 °C (Reflux)Provides the necessary thermal energy to drive the catalytic cycle efficiently.[6][7]
Time 12-24 hoursTypical duration to ensure the reaction proceeds to completion.
Atmosphere Inert (Nitrogen or Argon)Protects the Pd(0) catalyst from oxidation, which would deactivate it.[6]
Step-by-Step Experimental Protocol

This protocol outlines a representative synthesis on a laboratory scale.

Materials:

  • 4-Bromopyridine hydrochloride

  • 4-Bromophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add 1,4-dioxane and water (4:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and allow it to stir vigorously for 18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification and Characterization

The crude product is typically a solid that requires purification to meet the standards for drug development.

Purification Protocol (Recrystallization): Recrystallization is a highly effective method for purifying the solid product.[9]

  • Solvent Selection: Choose a solvent system where the product is highly soluble at high temperatures but sparingly soluble at room temperature. Ethanol, or a mixed solvent system like ethyl acetate/hexane, is often suitable.[9]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[9]

Characterization:

  • ¹H NMR: Confirm the structure by checking for the characteristic aromatic proton signals of both the pyridine and bromophenyl rings.

  • ¹³C NMR: Verify the number of unique carbon environments, which should match the product's structure.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₈BrN, MW: 234.09 g/mol ).[1]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis Setup 1. Reagent Setup (Inert Atmosphere) Reaction 2. Suzuki Coupling (Heat, 18h) Setup->Reaction Extraction 3. Extraction (Ethyl Acetate/Water) Reaction->Extraction Drying 4. Drying & Concentration Extraction->Drying Purify 5. Purification (Recrystallization) Drying->Purify Analysis 6. Characterization (NMR, MS) Purify->Analysis Final Pure Product Analysis->Final caption General workflow for synthesis and purification.

General workflow for synthesis and purification.

Alternative Synthetic Strategies

While the Suzuki coupling is dominant, awareness of other methods provides a more comprehensive expertise.

MethodDescriptionAdvantagesDisadvantages
Stille Coupling Pd-catalyzed coupling of an organostannane (organotin) with an organohalide.Tolerant of many functional groups.Toxicity and difficulty in removing tin byproducts.[3]
Kröhnke Pyridine Synthesis A classical method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[10][11]Good for constructing the pyridine ring itself with desired substituents.Multi-step process, may have lower overall yields compared to cross-coupling.[10]
Direct C-H Arylation A modern approach that couples an aryl halide directly with a C-H bond of the pyridine ring, avoiding pre-functionalization.[12]More atom-economical, reduces synthetic steps.Often requires specific directing groups and can suffer from regioselectivity issues.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This guide has detailed not only the practical steps for its execution but also the underlying mechanistic principles that govern the reaction's success. For professionals in drug discovery and development, mastering this protocol provides a direct and scalable route to a critical chemical intermediate. By understanding the causality behind each step—from catalyst choice to purification strategy—researchers can confidently produce high-purity material essential for advancing pharmaceutical R&D.

References

An In-depth Technical Guide to 4-(4-Bromophenyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)pyridine, a key building block in medicinal chemistry and materials science. The document delves into its chemical identity, including its IUPAC name and CAS number, and presents detailed synthetic methodologies with a focus on the Suzuki-Miyaura cross-coupling reaction. The guide further explores the physicochemical properties, safety and handling protocols, and significant applications of this compound in drug discovery, particularly in the development of enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

This compound is a biaryl compound consisting of a pyridine ring substituted with a bromophenyl group at the 4-position. This structure imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.

The authoritative chemical identifiers and key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 39795-60-3[1][2][3]
Molecular Formula C₁₁H₈BrN[2][3]
Molecular Weight 234.09 g/mol [2][3]
Physical Form Crystalline Powder/Solid[3][4]
Melting Point 131°C[3]
Purity ≥98.0% (Gas Chromatography)[3]
InChI Key GYJBDJGUNDKZKO-UHFFFAOYSA-N[2][3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a widely employed and efficient method for forming the crucial carbon-carbon bond between the pyridine and phenyl rings.[3][5]

Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[5][6] For the synthesis of this compound, this typically involves the reaction of a 4-substituted pyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 4-bromophenylboronic acid. The catalytic cycle, a cornerstone of this reaction's efficiency, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific substrates and scale of the reaction. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 4-Chloropyridine (or 4-bromopyridine)

  • 4-Bromophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/water mixture, 1,4-Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Deionized water

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine (1.0 equivalent), 4-bromophenylboronic acid (1.2 equivalents), and the chosen base (2.0 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a 4:1 mixture of toluene and water). Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.[3]

Synthesis_Workflow A Reaction Setup (Reactants & Base) B Inert Atmosphere Purge A->B C Solvent & Catalyst Addition B->C D Reflux & Reaction Monitoring C->D E Cooling & Work-up D->E F Extraction & Washing E->F G Drying & Concentration F->G H Column Chromatography Purification G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound, namely the basic pyridine nitrogen and the reactive bromo-substituent, make it a versatile scaffold in medicinal chemistry.

Aromatase Inhibition for Cancer Therapy

This compound has been investigated as a potential dual binding site aromatase inhibitor for the treatment of hormone-dependent breast cancer.[3] Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy. Studies have indicated that this compound exhibits selectivity for CYP19A1, which is a crucial attribute for minimizing off-target effects often associated with existing therapies.[3]

Building Block for Kinase Inhibitors

The this compound moiety serves as a foundational structure for the synthesis of more complex molecules, including potent kinase inhibitors. The bromine atom acts as a convenient synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this compound have shown promise in targeting various protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases such as cancer.[7]

Antiviral Research

Pyridine derivatives have demonstrated potential in inhibiting viral replication.[3] The structural framework of this compound makes it a candidate for further development in the search for novel antiviral agents. The ability to modify the structure at the bromine position allows for the synthesis of a library of compounds to be screened for antiviral activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information:

  • Pictograms: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[8]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[4][8]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical identity, accessible synthetic routes, and versatile reactivity make it an invaluable tool in the synthesis of novel therapeutic agents and functional materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in medicinal chemistry. As research in these areas continues to evolve, the importance of this compound as a key chemical intermediate is expected to grow.

References

An In-Depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-(4-Bromophenyl)pyridine in Modern Chemistry

This compound is a heteroaryl-aryl compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a pyridine ring substituted at the 4-position with a 4-bromophenyl group, offers a versatile platform for the construction of complex molecules with significant biological activities.[1] The pyridine moiety provides a basic nitrogen center, capable of engaging in hydrogen bonding and coordinating with metal ions, while the bromophenyl group serves as a highly functional handle for a myriad of cross-coupling reactions.[1] This duality of function makes this compound a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its core physical properties, offering field-proven insights and detailed experimental methodologies for its characterization.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical transformations and its suitability for specific applications.

PropertyValueReference
Molecular Formula C₁₁H₈BrN[1][2]
Molecular Weight 234.09 g/mol [1][2]
Appearance Crystalline Powder / Solid[1]
Melting Point 131°C[1]
Purity ≥98.0% (Gas Chromatography)[1]
CAS Number 39795-60-3[1][2]

Structural Elucidation and Spectroscopic Data

The precise structural characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide unambiguous evidence of the connectivity of the pyridine and bromophenyl rings.

¹H NMR (400 MHz, CDCl₃):

  • δ = 8.62 (2H, d, J = 6.0 Hz)

  • δ = 7.44 (2H, d, J = 8.5 Hz)

  • δ = 7.41 (2H, d, J = 6.0 Hz)[3]

¹³C NMR (101 MHz, CDCl₃):

  • δ = 149.6 (2C)

  • δ = 133.3 (2C)

  • δ = 131.9 (2C)

  • δ = 131.4 (1C, CQ)

  • δ = 125.6 (2C)

  • δ = 123.7 (1C, CBr)

  • δ = 121.0 (1C, CQ)[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and can provide insights into its fragmentation patterns.

  • EI-MS: m/z 175.0811 ([M]+) (calc. 175.0817)[3]

  • APCI-MS: m/z 257.9916 ([M+H]+) (calc. 257.9918)[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • IR (νₘₐₓ/cm⁻¹): 3031, 2218, 1594, 1579, 1539, 1492, 1407, 1218, 1012, 990[3]

Experimental Protocols for Characterization

The following protocols outline standard methodologies for the synthesis and characterization of this compound, ensuring scientific integrity and reproducibility.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, including this compound.[1]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 4-bromophenylboronic_acid 4-Bromophenylboronic Acid (1.2 equiv) Reaction_Vessel Reaction Mixture 4-bromophenylboronic_acid->Reaction_Vessel 4-chloropyridine 4-Chloropyridine (1.0 equiv) 4-chloropyridine->Reaction_Vessel Pd_catalyst Pd(PPh₃)₄ (1 mol%) Pd_catalyst->Reaction_Vessel Base K₂CO₃ (2 equiv) Base->Reaction_Vessel Solvent Toluene/Water Solvent->Reaction_Vessel Atmosphere Nitrogen Atmosphere->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Time 18 hours Time->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Crude Product Product This compound (65-75% yield) Purification->Product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Methodology:

  • To a solution of 4-chloropyridine (1.0 equivalent) in a toluene/water mixture, add 4-bromophenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (1 mol%), and potassium carbonate (2 equivalents).[1]

  • Reflux the mixture under a nitrogen atmosphere for 18 hours.[1]

  • After cooling to room temperature, perform an aqueous workup.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield this compound.[1]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a reliable method for determining the purity of this compound.

Logical Workflow for GC Purity Analysis

GC_Purity_Analysis Sample_Prep Sample Preparation (Dissolve in appropriate solvent) GC_Injection Injection into GC Sample_Prep->GC_Injection Separation Separation on Column GC_Injection->Separation Detection Detection (e.g., FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report

Caption: Workflow for determining the purity of this compound by GC.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere at room temperature.[4]

Conclusion: A Versatile Reagent for Advancing Chemical Synthesis

This compound stands out as a highly valuable and versatile intermediate in the fields of medicinal chemistry and materials science. Its well-defined physical properties, coupled with its reactivity, make it an indispensable tool for the synthesis of novel compounds with diverse applications. This guide has provided a comprehensive overview of its key physical characteristics and the experimental methodologies for its synthesis and characterization, empowering researchers to leverage its full potential in their scientific endeavors.

References

4-(4-Bromophenyl)pyridine melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a heteroaryl-aryl compound of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings that govern these fundamental physical properties, present detailed, field-proven experimental protocols for their accurate determination, and discuss the critical role of sample purity and thermal stability. This document is designed to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of this versatile molecule, ensuring methodological rigor and data integrity in a drug development context.

Introduction: The Significance of this compound

This compound is a key structural motif in contemporary organic synthesis. Its architecture, featuring a pyridine ring linked to a brominated phenyl group, offers a unique combination of properties. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the bromophenyl moiety serves as a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This versatility makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

In the realm of drug development, the physical properties of a compound, such as its melting and boiling points, are not merely identification metrics; they are critical parameters that influence solubility, crystallinity, stability, and ultimately, bioavailability. An accurate understanding and determination of these properties are paramount for process development, formulation, and regulatory compliance. This guide provides the foundational knowledge and practical methodologies required to confidently characterize this compound.

Physicochemical and Thermal Properties

The physical state and phase transitions of this compound are dictated by the interplay of its molecular structure and intermolecular forces. The compound is a crystalline solid at ambient temperature. A summary of its key identifiers and physical properties is presented below.

PropertyValueReference
CAS Number 39795-60-3[2]
Molecular Formula C₁₁H₈BrN[2][3]
Molecular Weight 234.09 g/mol [2][3]
Physical Form Crystalline Powder / Solid[2]
Melting Point 131 °C[2]
Boiling Point 331.9 ± 17.0 °C (Predicted)[4][5]

Note: The boiling point is a predicted value. Experimental determination at atmospheric pressure may be challenging due to the high temperature and potential for thermal decomposition. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to assess thermal stability before attempting distillation.[6][7]

Experimental Determination of Melting Point

The melting point is a robust indicator of purity for a crystalline solid.[8] A pure compound exhibits a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities introduce defects into the crystal lattice, leading to a depression and broadening of the melting range.[8][9]

Causality Behind the Protocol

This protocol utilizes the capillary method, a standard technique that ensures uniform and controlled heating of a small, packed sample. By heating the sample slowly and observing the precise temperatures at which melting begins and completes, we can obtain an accurate melting point range. A preliminary rapid determination is often performed to find an approximate range, which saves time during the subsequent, more precise measurements.[10]

Step-by-Step Protocol: Capillary Method
  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. If the crystals are large, gently crush them on a watch glass.

  • Capillary Tube Loading : Press the open end of a thin-walled capillary tube (sealed at one end) into the powdered sample.[11]

  • Sample Packing : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly at the bottom.[11] The final packed sample height should be 2-3 mm to ensure uniform heating.[10][11]

  • Apparatus Setup : Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional) : If the approximate melting point is unknown, heat the sample at a rate of 10-20°C per minute to get a rough estimate.[10] Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination : With a fresh sample, heat rapidly to about 15-20°C below the estimated melting point.[11]

  • Slow Heating : Decrease the heating rate to 1-2°C per minute. This slow rate is critical for thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording : Record two temperatures:

    • T₁ : The temperature at which the first drop of liquid appears.

    • T₂ : The temperature at which the entire sample has completely liquefied.

  • Reporting : The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow. Repeat the determination with a fresh sample until consistent values are obtained.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry & Pulverize Sample prep2 Load Capillary Tube prep1->prep2 prep3 Pack Sample (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Heat Rapidly to (MP_approx - 20°C) meas1->meas2 meas3 Heat Slowly (1-2°C/min) meas2->meas3 meas4 Observe & Record T1 (First liquid drop) meas3->meas4 meas5 Observe & Record T2 (Completely liquid) meas4->meas5 analysis1 Report Range: T1 - T2 meas5->analysis1 analysis2 Assess Purity (Narrow range = high purity) analysis1->analysis2

Caption: A standardized workflow for accurate melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] For high-boiling point solids like this compound, direct distillation at atmospheric pressure can lead to decomposition. Therefore, micro-scale methods or distillation under reduced pressure are often preferred.

Causality Behind the Protocol

The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a substance.[12][14] It relies on trapping the substance's vapor in an inverted capillary tube. As the sample is heated, the air inside the capillary expands and escapes. At the boiling point, the vapor pressure of the substance is sufficient to displace all the air, resulting in a rapid and continuous stream of bubbles.[12] The temperature at which the liquid re-enters the capillary upon cooling corresponds to the boiling point, as this is when the external pressure equals the vapor pressure.

Step-by-Step Protocol: Micro-Boiling Point (Siwoloboff Method)
  • Sample Preparation : Place a small amount (a few milligrams) of this compound into a small-diameter test tube or fusion tube.

  • Heating Bath : Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (e.g., a Thiele tube with high-boiling silicone oil or a metal heating block). Ensure the sample is below the level of the heating medium.[14]

  • Capillary Insertion : Take a capillary tube sealed at one end. Place it, open end down, into the molten sample in the fusion tube.[12][14]

  • Heating : Gently heat the apparatus. The sample will melt. As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

  • Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor of the substance has displaced all the air.

  • Cooling and Recording : Remove the heat source and allow the apparatus to cool slowly while stirring the bath to ensure uniform temperature.

  • Boiling Point Determination : Carefully observe the inverted capillary. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

  • Verification : For accuracy, allow the apparatus to cool further, then reheat to confirm the boiling point temperature.

Visualization: Boiling Point Determination Workflow

BoilingPointWorkflow Workflow for Micro-Boiling Point Determination cluster_setup Apparatus Setup cluster_heating Heating Cycle cluster_cooling Cooling & Measurement setup1 Place sample in fusion tube setup2 Attach tube to thermometer setup1->setup2 setup3 Insert inverted sealed capillary setup2->setup3 setup4 Immerse in heating bath setup3->setup4 heat1 Heat gently to melt solid setup4->heat1 heat2 Continue heating until rapid, continuous bubbles emerge heat1->heat2 cool1 Remove heat source heat2->cool1 cool2 Allow to cool slowly cool1->cool2 cool3 Record temperature when liquid enters capillary cool2->cool3

Caption: Micro-scale workflow for determining a compound's boiling point.

The Impact of Synthesis and Purification

The accuracy of any physical property measurement is contingent on the purity of the sample. This compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2] Post-synthesis, purification is essential to remove unreacted starting materials, catalysts, and by-products.

Recrystallization is the gold-standard technique for purifying crystalline solids like this compound.[15] The principle involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain dissolved in the mother liquor.[15] The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Conclusion

The melting and boiling points of this compound are fundamental thermophysical properties that are indispensable for its identification, purity assessment, and application in research and development. A melting point of approximately 131°C serves as a key identifier for this solid compound. The high predicted boiling point underscores the need for careful experimental techniques, such as the micro-scale Siwoloboff method, to avoid thermal degradation. Adherence to rigorous, well-understood protocols for both purification and measurement is essential for generating reliable and reproducible data, which forms the bedrock of sound scientific and drug development endeavors.

References

chemical structure of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Bromophenyl)pyridine: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heteroaromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to offer insights into the compound's structural nuances, synthetic strategies, and its versatile applications in the development of novel therapeutics and functional materials.

Introduction: The Strategic Importance of this compound

This compound is a biaryl compound featuring a pyridine ring linked to a brominated phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable building block in modern organic synthesis. The pyridine moiety offers a basic nitrogen center, capable of hydrogen bonding and metal coordination, which is a common feature in many biologically active molecules.[1] Concurrently, the bromine atom on the phenyl ring serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] Its utility spans from the synthesis of drug candidates to the development of advanced materials, making a thorough understanding of its properties essential for innovation.[2][3]

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring substituted at the 4-position by a 4-bromophenyl group.[1] This direct heteroaryl-aryl linkage dictates the molecule's electronic properties and reactivity. The electron-withdrawing nature of the pyridine nitrogen influences the electron density of the attached phenyl ring, while the bromine atom provides a key site for synthetic modification.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 39795-60-3[1]
Molecular Formula C₁₁H₈BrN[5]
Molecular Weight 234.09 g/mol [1]
InChI Key GYJBDJGUNDKZKO-UHFFFAOYSA-N[6]
SMILES C1=CC(=CC=C1C2=CC=NC=C2)Br[5]
Melting Point 131°C[1]
Physical Form Crystalline Powder[1]
Purity ≥98.0% (Typical)[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,0.7!"]; C3 [label="C", pos="1.2,-0.7!"]; C4 [label="C", pos="1.2,0.7!"]; C5 [label="C", pos="2.4,0!"]; C6 [label="C", pos="3.8,0!"]; C7 [label="C", pos="4.5,1.2!"]; C8 [label="C", pos="5.9,1.2!"]; C9 [label="C", pos="6.6,0!"]; C10 [label="C", pos="5.9,-1.2!"]; C11 [label="C", pos="4.5,-1.2!"]; Br [label="Br", pos="8.2,0!"];

// Define edges for bonds N1 -- C2; N1 -- C3; C1 -- C2; C1 -- C4; C3 -- C5; C4 -- C5; C5 -- C6; C6 -- C7; C6 -- C11; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- Br; C10 -- C11;

// Add implicit hydrogens for clarity (optional, as labels) H1 [label="H", pos="-2.2,-0.7!"]; H2 [label="H", pos="-2.2,0.7!"]; H3 [label="H", pos="1.2,-1.7!"]; H4 [label="H", pos="1.2,1.7!"]; H5 [label="H", pos="3.9,2.0!"]; H6 [label="H", pos="6.5,2.0!"]; H7 [label="H", pos="6.5,-2.0!"]; H8 [label="H", pos="3.9,-2.0!"]; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C7 -- H5; C8 -- H6; C10 -- H7; C11 -- H8; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and high yields.

The causality for this choice rests on the reaction's reliability. It involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. In this specific synthesis, 4-bromophenylboronic acid is coupled with a 4-halopyridine (such as 4-chloropyridine).[1]

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
  • Reagent Preparation : In a reaction vessel purged with an inert gas (e.g., Nitrogen or Argon), combine 4-chloropyridine (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water. The biphasic system is crucial; the inorganic base resides in the aqueous phase, while the organic reactants and catalyst are in the organic phase.

  • Catalyst Introduction : Introduce the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%). The phosphine ligands stabilize the palladium center and are critical for the catalytic cycle.

  • Reaction Execution : Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-18 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : After cooling, separate the organic layer. Wash it with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel, to yield this compound as a crystalline solid.[1]

Mechanistic Workflow

The reaction proceeds via a well-established catalytic cycle, which validates the choice of reagents and conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X-L₂ Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)-Ar'-L₂ OxAdd->Transmetal Step 2 RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product This compound (Ar-Ar') RedElim->Product ArX 4-Chloropyridine (Ar-X) ArX->OxAdd Step 1 ArB 4-Bromophenylboronic Acid (Ar'-B(OH)₂) + Base ArB->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The structure of this compound is not an end in itself but a means to construct more elaborate molecules with specific functions.

A. Keystone in Medicinal Chemistry

This compound is a classic example of a "scaffold" used in drug discovery. The bromine atom is a placeholder, allowing medicinal chemists to perform a second cross-coupling reaction to attach various other chemical groups. This systematic modification enables the exploration of Structure-Activity Relationships (SAR), a fundamental process in optimizing a drug's efficacy and safety.[3][7] The pyridine nitrogen often acts as a key pharmacophoric feature, interacting with biological targets like enzymes or receptors.[1]

Drug_Discovery_Flow Start This compound (Starting Scaffold) Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) Start->Reaction Library Diverse Library of Functionalized Analogs Reaction->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Reaction Iterative Refinement Lead Lead Compound Optimization SAR->Lead

References

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. 4-(4-Bromophenyl)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing experimental design, ensuring process efficiency, and developing robust formulations. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document emphasizes the underlying physicochemical principles, predictive methodologies, and detailed experimental protocols that empower researchers to generate reliable solubility data in their own laboratories.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a physical property but a cornerstone of process viability. For a compound like this compound, which features both a polar pyridine ring and a nonpolar bromophenyl moiety, its interaction with solvents is nuanced. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic systems can engage in π-π stacking interactions.[1][2] The presence of the bromine atom further influences its polarity and potential for halogen bonding.

Understanding the solubility of this compound is essential for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

  • Formulation Development: Designing stable and effective delivery systems, a crucial step in pharmaceutical sciences.[1]

  • Analytical Method Development: Choosing suitable diluents for techniques like HPLC, UV-Vis spectroscopy, and NMR.

This guide will first explore the theoretical underpinnings of solubility, then provide a detailed, field-proven experimental protocol for its determination, and finally, discuss the interpretation and application of the resulting data.

Theoretical Framework for Predicting Solubility

While direct experimental measurement is the gold standard, a theoretical assessment can guide solvent selection and experimental design, saving valuable time and resources.[3] The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Physicochemical Properties of this compound

To predict its solubility, we must first analyze the molecule's structural features:

  • Molecular Formula: C₁₁H₈BrN[6]

  • Molecular Weight: 234.1 g/mol [6][7]

  • Structure: A biphenyl-like system where one phenyl ring is replaced by a pyridine ring, with a bromine substituent on the phenyl group.

  • Polarity: The molecule possesses a moderate dipole moment due to the electronegative nitrogen in the pyridine ring and the bromine atom. The pyridine ring is polar, while the bromophenyl ring is largely nonpolar. This amphiphilic nature suggests it will not be highly soluble in the extremes of either very polar (like water) or very nonpolar (like hexane) solvents, but will likely show good solubility in solvents of intermediate polarity.[2]

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This suggests that this compound will have enhanced solubility in protic solvents (e.g., alcohols) compared to aprotic solvents of similar polarity.[2]

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[8][9] Every molecule is assigned three parameters (measured in MPa⁰.⁵) that quantify its intermolecular forces:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding.

Two substances are likely to be soluble if their HSP values are close. The distance (Ra) between the HSP coordinates of two molecules in "Hansen space" can be calculated, and a smaller distance implies higher affinity.[8]

While the specific HSP for this compound are not readily published, we can estimate its behavior by examining the HSP of its constituent parts, pyridine and bromobenzene.

CompoundδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Bromobenzene 19.2 - 20.55.54.1
Pyridine 19.08.85.9

Table 1: Hansen Solubility Parameters for constituent structural analogs of this compound. Data compiled from multiple sources.[10][11]

Based on these values, we can infer that this compound will have HSP values that are a composite of these two structures. Solvents with HSP values in a similar range are excellent candidates for testing.

Predictive Modeling

Modern drug development increasingly relies on computational tools to forecast physicochemical properties.[3] Data-driven approaches, such as quantitative structure–property relationship (QSPR) and machine learning models, can predict solubility with improving accuracy.[12][13] These models are trained on large datasets of known solubility data and use molecular fingerprints to make predictions for new compounds.[13][14] While building a custom model is beyond the scope of this guide, researchers should be aware that these powerful predictive tools exist and can accelerate solvent screening.[3][15]

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable method for determining solubility is through direct experimental measurement. The isothermal equilibrium method, often referred to as the "shake-flask" method, is considered the gold standard for determining thermodynamic equilibrium solubility.[16][17][18] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and the measurements are accurate.

Principle

An excess amount of the solid solute, this compound, is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved solute in the liquid phase reaches a constant value.[19][20] This constant concentration represents the equilibrium solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_separation Separation Phase cluster_analysis Analysis Phase prep_solid 1. Weigh excess This compound combine 3. Combine solid and solvent prep_solid->combine prep_solvent 2. Add known volume of solvent to vial prep_solvent->combine agitate 4. Agitate at constant Temperature (e.g., 24-72h) combine->agitate centrifuge 5. Centrifuge to pellet excess solid agitate->centrifuge filter 6. Filter supernatant (0.22 µm syringe filter) centrifuge->filter aliquot 7. Take precise aliquot of clear filtrate filter->aliquot evaporate 8. Evaporate solvent under vacuum/N₂ aliquot->evaporate weigh 9. Weigh dried residue (Gravimetric Analysis) evaporate->weigh calculate 10. Calculate Solubility (e.g., mg/mL) weigh->calculate

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid, >98% purity)[7]

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance (readable to at least 0.1 mg)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Solutions:

    • To a series of glass vials, add an excess amount of this compound. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.[16][17] A starting point is to add ~50 mg of the solid.

    • Pipette a precise, known volume (e.g., 2.00 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but for some poorly soluble compounds or viscous solvents, 48-72 hours may be necessary to ensure equilibrium.[18]

    • Self-Validation Check: To confirm equilibrium, take samples at different time points (e.g., 24h, 48h, and 72h). If the calculated solubility is consistent across the later time points, equilibrium has been achieved.[19][20]

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand undisturbed for a short period to let the bulk of the solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[21]

    • Carefully draw the clear supernatant into a syringe. Attach a syringe filter (chemically compatible with your solvent) and filter the solution into a clean, pre-weighed collection vial.[22] This step is crucial to remove any fine particulates that could artificially inflate the final mass.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the clear, saturated filtrate. This allows for the determination of the solution's density if needed.

    • Carefully evaporate the solvent from the filtrate. This can be done on a heating block under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.[19]

    • Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the vial containing the dried solid residue until a constant mass is achieved.[19][21][22]

  • Calculation:

    • Mass of dissolved solid (m_solute): (Mass of vial + dried residue) - (Mass of empty vial)

    • Volume of solvent (V_solvent): The initial volume added (e.g., 2.00 mL)

    • Solubility (S): S = m_solute / V_solvent

    • The result is typically expressed in mg/mL or g/L.

Data Interpretation and Expected Trends

Based on the physicochemical principles discussed, we can predict a general trend for the solubility of this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneLow to ModerateThe polar pyridine moiety limits solubility in highly nonpolar environments. Toluene may show slightly better solubility due to potential π-π interactions.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have intermediate polarity that can solvate both the polar and nonpolar parts of the molecule. Solvents like DMSO and DMF are often excellent choices for bipyridine-type compounds.[1][23]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to act as hydrogen bond donors allows for favorable interactions with the pyridine nitrogen, enhancing solubility.[2]
Aqueous WaterVery LowThe large, nonpolar bromophenyl group makes the molecule largely hydrophobic, resulting in poor aqueous solubility.[1][24]

Table 2: Predicted Solubility Trends of this compound in Common Organic Solvents.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-bromophenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the structural characterization of this compound. We will delve into the predicted spectral features, the underlying principles governing them, and a standard protocol for acquiring such a spectrum.

Introduction: The Structural Significance of this compound

This compound is a biaryl heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a brominated phenyl group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. The bromine atom provides a reactive handle for cross-coupling reactions, while the pyridine moiety can participate in hydrogen bonding and metal coordination.

Accurate structural elucidation is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule. This guide will, therefore, focus on the interpretation of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound in spectral databases, we present a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures, such as 4-phenylpyridine and bromobenzene.

The structure of this compound features two aromatic rings, each with a distinct set of protons. The symmetry of the molecule simplifies the spectrum, leading to four distinct signals in the aromatic region.

Figure 1: Molecular structure of this compound with proton labeling.

Chemical Shift Predictions

The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on each ring. The nitrogen atom in the pyridine ring is electron-withdrawing, deshielding the protons, particularly those in the ortho (α) positions. Conversely, the bromine atom on the phenyl ring is also electron-withdrawing and will deshield its ortho protons.

  • Pyridine Protons (Hα and Hβ): The protons on the pyridine ring are designated as Hα (protons at positions 2 and 6) and Hβ (protons at positions 3 and 5). Due to the electron-withdrawing nature of the nitrogen atom, the Hα protons are expected to be the most deshielded and appear furthest downfield. The Hβ protons will appear at a slightly higher field.

  • Bromophenyl Protons (Ha and Hb): The protons on the bromophenyl ring are designated as Ha (protons at positions 2' and 6') and Hb (protons at positions 3' and 5'). The protons ortho to the bromine atom (Hb) will be deshielded, while the protons meta to the bromine (Ha) will be less affected.

Multiplicity (Splitting Patterns)

The splitting of each signal is determined by the number of neighboring protons (n) and follows the n+1 rule.

  • Hα Protons: These protons are adjacent to the Hβ protons. Therefore, the signal for Hα is expected to be a doublet.

  • Hβ Protons: These protons are adjacent to the Hα protons. Thus, the signal for Hβ is also expected to be a doublet.

  • Ha Protons: These protons are adjacent to the Hb protons. This will result in a doublet for the Ha signal.

  • Hb Protons: These protons are adjacent to the Ha protons, leading to a doublet for the Hb signal.

Integration

The integration of each signal corresponds to the number of protons it represents.

  • Hα Signal: Represents 2 protons.

  • Hβ Signal: Represents 2 protons.

  • Ha Signal: Represents 2 protons.

  • Hb Signal: Represents 2 protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a typical NMR solvent like CDCl₃.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
8.60 - 8.70Doublet~5-62H
7.40 - 7.50Doublet~5-62H
Ha7.60 - 7.70Doublet~8-92H
Hb7.50 - 7.60Doublet~8-92H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

  • Instrument Tuning and Locking: Insert the sample into the spectrometer. Tune and lock the instrument on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all aromatic signals are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

    • Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption signals.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, corresponding to the four unique proton environments in the molecule. The chemical shifts, multiplicities, and integrations of these signals provide unambiguous evidence for the compound's structure. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality ¹H NMR spectra for the characterization of this compound and related compounds, ensuring the scientific integrity of their work.

Foreword: The Analytical Imperative for 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Bromophenyl)pyridine

In the landscape of modern drug discovery and chemical synthesis, this compound stands as a significant heterocyclic building block. Its structure, featuring a basic pyridine ring and a bromophenyl moiety, makes it a versatile precursor for creating complex molecules through cross-coupling reactions.[1] The presence of both a nitrogen atom, capable of hydrogen bonding, and a bromine atom, serving as a reactive handle, imparts unique chemical properties relevant in medicinal chemistry.[1] Consequently, the unambiguous identification and quantification of this compound and its metabolites or impurities are paramount. Mass spectrometry (MS) provides the necessary sensitivity and structural specificity for this task, making a robust understanding of its MS analysis indispensable for researchers in the field. This guide elucidates the core principles and practical methodologies for the comprehensive mass spectrometric analysis of this compound.

Section 1: Physicochemical Properties & Analytical Considerations

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. These characteristics dictate every subsequent choice, from sample preparation to the selection of ionization technique.

This compound is a solid, crystalline powder at room temperature with a molecular formula of C₁₁H₈BrN.[1][2] Its structure contains two key features that govern its behavior in a mass spectrometer:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic, with a predicted pKa around 4.70.[3] This makes it readily susceptible to protonation, a key consideration for electrospray ionization.

  • The Bromine Atom: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.5% and 49.5%, respectively).[4] This results in a highly characteristic isotopic pattern for any bromine-containing ion, which serves as a definitive confirmation of its presence. The molecular ion will appear as a doublet of peaks, M⁺ and (M+2)⁺, of roughly equal intensity.[5]

These properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₈BrN[2]
Average Molecular Weight234.09 g/mol [2]
Monoisotopic Mass232.98401 Da[2]
InChIKeyGYJBDJGUNDKZKO-UHFFFAOYSA-N[6]
Physical FormSolid Crystalline Powder[1][6]
Key Structural FeaturesBasic Pyridine Ring, Phenyl Ring with Bromine SubstituentN/A

Section 2: Strategic Selection of Ionization Technique

The conversion of the neutral this compound molecule into a gas-phase ion is the foundational step of MS analysis.[7] The choice of ionization method profoundly impacts the resulting mass spectrum, determining whether one observes the intact molecule or a rich pattern of fragments. For this analyte, two techniques are primarily considered: Electron Ionization (EI) and Electrospray Ionization (ESI).[8]

Electron Ionization (EI): The "Hard" Technique for Structural Detail

Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique.[9] It bombards the gas-phase analyte with high-energy electrons (~70 eV), causing the ejection of an electron to form a radical cation (M•⁺).[10] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[11]

  • Causality: EI is chosen when detailed structural elucidation is the primary goal. The resulting fragmentation pattern is like a fingerprint, providing rich information about the molecule's substructures.

  • Suitability for this compound: The compound's thermal stability and volatility make it amenable to GC-MS analysis, and therefore EI.[10] Data from the NIST Mass Spectrometry Data Center confirms the use of GC/MS for this compound.[2]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

ESI is a "soft" ionization method ideal for polar and thermally labile compounds, making it the workhorse for Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] The analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[14]

  • Causality: ESI is selected when the primary goal is to confirm the molecular weight of the analyte with minimal fragmentation. Because of the basic pyridine nitrogen, this compound is an excellent candidate for positive-mode ESI, where it will readily form a protonated molecule, [M+H]⁺.[13]

  • Trustworthiness: This gentle ionization preserves the intact molecule, providing a clear and unambiguous signal for the precursor ion, which is critical for quantitative studies and for selecting the correct ion for subsequent tandem mass spectrometry (MS/MS) experiments.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardment in a vacuum.[9]High voltage applied to a liquid to create an aerosol.[9]
Ion Type Odd-electron radical cation (M•⁺).[13]Even-electron protonated molecule ([M+H]⁺).[13]
Fragmentation Extensive, provides structural fingerprint.Minimal, preserves molecular ion.
Coupling Gas Chromatography (GC).[10]Liquid Chromatography (LC).[15]
Primary Use Structural Elucidation.Molecular Weight Confirmation, Quantification, MS/MS.

Section 3: Experimental Workflow & Protocols

A robust and reproducible MS analysis relies on a meticulously planned workflow, from sample preparation to data acquisition.

Overall Experimental Workflow

The logical flow of analysis ensures data integrity at each stage. This self-validating system minimizes error and maximizes reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_start Weigh Analyte dissolve Dissolve in Organic Solvent prep_start->dissolve dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into LC-MS System filter->inject lc_sep Chromatographic Separation (Reversed-Phase C18) inject->lc_sep ionize Ionization (Positive Mode ESI) lc_sep->ionize ms1 MS1 Scan (Full Scan for [M+H]⁺) ionize->ms1 ms2 MS/MS Analysis (CID of m/z 234/236) ms1->ms2 process Process Raw Data ms2->process interpret Interpret Spectrum (Identify Fragments) process->interpret report Generate Report interpret->report

Caption: General workflow for LC-ESI-MS/MS analysis.

Protocol: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution at an appropriate concentration.[16] High concentrations can cause source contamination and signal suppression, while incompatible solvents or salts can interfere with the ESI process.[16]

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of an organic solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A typical starting concentration for LC-MS analysis is 1-10 µg/mL.[16] Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Solvent Compatibility: Ensure the final sample solvent is miscible with and ideally compositionally similar to the initial mobile phase to ensure good peak shape. Avoid non-volatile buffers or salts.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter into a 2 mL autosampler vial. This prevents clogging of the LC system and MS source.[16]

  • Blank Injection: Always prepare a blank sample (containing only the final solvent) to inject before and after the analyte to check for system contamination and sample carryover.[16]

Section 4: Deciphering the Mass Spectrum: Fragmentation Pathways

The heart of mass spectrometric analysis lies in interpreting the fragmentation patterns to confirm the analyte's structure.

Predicted Fragmentation under Electron Ionization (EI)

Under high-energy EI conditions, the M•⁺ ion (m/z 232/234) will undergo significant fragmentation. The presence of two aromatic rings and a C-Br bond provides several likely cleavage points.

G parent C₁₁H₈BrN•⁺ m/z 232/234 (M•⁺) frag1 C₁₁H₈N⁺ m/z 154 parent->frag1 - •Br frag2 C₅H₄N⁺ m/z 78 parent->frag2 - C₆H₄Br• frag3 C₆H₄Br⁺ m/z 155/157 parent->frag3 - C₅H₄N• frag4 C₆H₅⁺ m/z 77 frag3->frag4 - Br•

Caption: Predicted EI fragmentation of this compound.

Key Predicted EI Fragments:

  • m/z 232/234 (M•⁺): The molecular ion pair, showing the characteristic 1:1 bromine isotope pattern.[4] Aromatic systems tend to produce prominent molecular ions.[11]

  • m/z 154: Loss of a bromine radical (•Br), a very common fragmentation pathway for alkyl and aryl halides.[17] This results in the [C₁₁H₈N]⁺ ion.

  • m/z 155/157: Cleavage of the bond between the two aromatic rings, resulting in the bromophenyl cation [C₆H₄Br]⁺. This fragment will also exhibit the 1:1 isotopic pattern.

  • m/z 78: Loss of the bromophenyl radical to leave the pyridyl cation [C₅H₄N]⁺.

  • m/z 77: Loss of a bromine radical from the m/z 155/157 fragment to give the phenyl cation [C₆H₅]⁺.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

In ESI, we first generate the protonated molecule [M+H]⁺ (m/z 233/235). This even-electron ion is then selected in the first stage of the mass spectrometer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[13] The fragmentation of even-electron ions often proceeds through different, more charge-directed pathways than the radical-driven fragmentation of odd-electron ions.

G parent [M+H]⁺ C₁₁H₉BrN⁺ m/z 233/235 frag1 [C₁₁H₉N]⁺ m/z 155 parent->frag1 - Br• (Radical Loss - less common) or - HBr (Neutral Loss) frag2 [C₅H₅N]⁺ m/z 79 parent->frag2 - C₆H₄Br•

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key Predicted ESI-MS/MS Fragments:

  • m/z 233/235 ([M+H]⁺): This is the precursor ion selected for fragmentation. It will be the most abundant ion in the MS1 spectrum and will show the 1:1 bromine isotope pattern.

  • m/z 155 ([C₁₁H₉N]⁺): This prominent fragment likely arises from the neutral loss of HBr from the precursor ion. While loss of a bromine radical is possible, neutral losses are often favored in CID of even-electron ions.

  • m/z 79 ([C₅H₅N]⁺): This corresponds to the protonated pyridine molecule, formed by cleavage of the C-C bond connecting the two rings and loss of the bromophenyl moiety.

Section 5: Conclusion and Best Practices

The mass spectrometric analysis of this compound is a robust and highly informative technique. The choice between a "hard" ionization method like EI and a "soft" method like ESI should be driven by the analytical goal. EI-GC-MS is superior for initial structural confirmation via its detailed fragmentation fingerprint, while ESI-LC-MS/MS excels in quantitative analysis and molecular weight confirmation in complex matrices. The prominent bromine isotopic signature provides an invaluable and definitive diagnostic tool in all analytical scenarios. For drug development professionals, a validated LC-ESI-MS/MS method is the industry standard for quantification in biological matrices and for impurity profiling, offering unparalleled sensitivity and specificity.

References

crystal structure of 4-(4-Bromophenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Crystal Structure of 4-(4-Bromophenyl)pyridine Derivatives Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a cornerstone in the field of crystal engineering and supramolecular chemistry. Its unique electronic and steric properties, characterized by a bromine atom capable of forming potent halogen bonds and an aromatic system amenable to π-π stacking, make it an exemplary building block for constructing complex, ordered solid-state architectures. This technical guide provides a comprehensive analysis of the crystal structures of this compound and its derivatives. We will explore the fundamental intermolecular forces that govern their crystal packing, detail the experimental methodologies for their structural determination, and discuss the implications of these structures in materials science and drug development. This document is intended for researchers and professionals seeking to leverage the principles of crystal engineering for the rational design of functional solid-state materials.

Introduction: The Significance of the this compound Motif

In the rational design of solid-state materials, controlling the precise arrangement of molecules in a crystal lattice is paramount. This control allows for the tuning of bulk properties such as solubility, melting point, stability, and even electronic conductivity. The this compound moiety has emerged as a particularly valuable synthon in this endeavor. Its structural rigidity, combined with the directional and specific nature of the intermolecular interactions it can form, provides a reliable platform for building predictable supramolecular assemblies.

The two key features are:

  • The Pyridyl Nitrogen: A classic hydrogen bond acceptor, capable of forming strong and directional N-H···N or O-H···N hydrogen bonds.

  • The Bromine Atom: A powerful halogen bond donor. The electropositive region on the bromine atom, known as the σ-hole, can engage in highly directional noncovalent interactions with Lewis bases like the nitrogen atom of another pyridine ring (Br···N) or other halogen atoms (Br···Br).

The interplay between these interactions, along with weaker forces like π-π stacking and C-H···π interactions, dictates the final crystal packing. Understanding and manipulating this interplay is the central challenge and opportunity in engineering crystals based on this scaffold.

Fundamental Intermolecular Interactions

The crystal packing of this compound derivatives is a delicate balance of several noncovalent forces. The predictability of the final structure relies on understanding the hierarchy and geometric preferences of these interactions.

Halogen Bonding (XB)

Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. In this compound systems, the most prominent halogen bond is the C-Br···N interaction, which is robust and has been extensively used to form linear supramolecular chains or more complex networks. The strength and geometry of this bond are comparable to that of a conventional hydrogen bond.

Hydrogen Bonding (HB)

When functional groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH2) are introduced into the this compound derivative, hydrogen bonds often become the primary drivers of the crystal structure. These interactions can compete with or complement the halogen bonds, leading to diverse and complex structural outcomes. For instance, the formation of a carboxylic acid dimer (O-H···O) can create a new, larger building block that then assembles via weaker halogen bonding.

π-π Stacking

The aromatic rings of the phenyl and pyridine groups provide extensive surface area for π-π stacking interactions. These interactions, while generally weaker and less directional than halogen or hydrogen bonds, are crucial for stabilizing the overall crystal lattice by maximizing van der Waals forces. They typically manifest in either a face-to-face or an offset (slipped-stack) arrangement.

Intermolecular_Interactions cluster_main This compound Core cluster_interactions Key Intermolecular Interactions cluster_assembly Resulting Supramolecular Assembly Core C₁₁H₈BrN XB Halogen Bonding (C-Br···N) Core->XB Br atom (σ-hole) HB Hydrogen Bonding (e.g., O-H···N) Core->HB Pyridyl N (H-bond acceptor) PiPi π-π Stacking Core->PiPi Aromatic Rings Assembly Crystal Lattice XB->Assembly HB->Assembly PiPi->Assembly

Caption: Key intermolecular interactions governing crystal packing.

Analysis of Representative Crystal Structures

The introduction of different functional groups onto the this compound core can significantly alter the balance of intermolecular forces, leading to different crystal structures. Below is a comparative analysis of selected derivatives.

Compound/DerivativeCrystal SystemSpace GroupKey Intermolecular InteractionsReference
This compoundMonoclinicP2₁/cStrong C-Br···N halogen bonds forming infinite linear chains.
3'-(4-Bromophenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acidMonoclinicP2₁/nO-H···O hydrogen-bonded dimers, further linked by C-H···O bonds.
1-(4-Bromophenyl)-2-(pyridin-4-yl)diazeneMonoclinicP2₁/cC-H···N and C-H···Br hydrogen bonds forming a 2D network.

This table illustrates how the addition of carboxylic acid groups in 3'-(4-bromophenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid shifts the dominant interaction from halogen bonding to hydrogen bonding, completely changing the resulting supramolecular assembly. Similarly, the diazene derivative relies on weaker C-H···N and C-H···Br interactions to build its network, demonstrating the subtlety involved in crystal engineering.

Experimental Methodology: From Crystal to Structure

The determination of a crystal structure is a systematic process that requires precision at every step. The self-validating nature of the workflow ensures that the final model is a reliable representation of the molecular arrangement.

SCXRD_Workflow start Step 1: Crystal Growth & Selection data_collection Step 2: X-ray Diffraction Data Collection start->data_collection High-quality single crystal integration Step 3: Data Integration & Scaling data_collection->integration Raw diffraction images structure_solution Step 4: Structure Solution (Phase Problem) integration->structure_solution Reflection file (hkl) refinement Step 5: Structure Refinement structure_solution->refinement Initial atomic model validation Step 6: Model Validation (CIF) refinement->validation Refined model (R-factor, GooF) end Final Structural Model validation->end Passed checks

Caption: Standard workflow for single-crystal X-ray diffraction.

Protocol: Single-Crystal Growth

Causality: The goal is to grow a single crystal of sufficient size and quality, free from defects. Slow evaporation is a common and effective method because it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing the formation of polycrystalline material or amorphous precipitate. The choice of solvent is critical; the compound should have moderate solubility to ensure a slow, controlled crystallization process.

  • Solubilization: Dissolve a small amount of the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or dichloromethane/hexane) in a clean vial. Create a nearly saturated solution at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: This protocol aims to obtain a complete and redundant set of diffraction data, which is essential for solving and accurately refining the crystal structure. The use of a cryo-stream is standard practice as it minimizes thermal motion of the atoms and protects the crystal from radiation damage, leading to higher quality data.

  • Crystal Mounting: Select a well-formed, single crystal under a microscope. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

  • Data Collection: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Integration and Scaling: After data collection, integrate the raw diffraction spots to determine their intensities. Scale and merge the data to correct for experimental variations.

  • Structure Solution and Refinement:

    • Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

    • Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods. Locate and add hydrogen atoms to the model.

  • Validation: The final model is validated by checking crystallographic figures of merit, such as the R-factor and Goodness-of-Fit (GooF). The final structure is typically reported in a Crystallographic Information File (CIF).

Applications and Future Outlook

The predictable self-assembly of this compound derivatives makes them highly attractive for various applications:

  • Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with a this compound derivative, it is possible to create new solid forms with improved physicochemical properties, such as enhanced solubility or stability. The halogen and hydrogen bonding capabilities are key to forming stable co-crystals.

  • Nonlinear Optical (NLO) Materials: The alignment of molecules in a non-centrosymmetric crystal structure can lead to materials with NLO properties, which are valuable for telecommunications and laser technology.

  • Porous Materials: By designing derivatives with specific shapes and functionalities, it is possible to create porous frameworks (metal-organic or purely organic) for applications in gas storage and separation.

The future of this field lies in the design of multi-component systems where the subtle interplay of multiple noncovalent interactions can be harnessed to create increasingly complex and functional materials. As our understanding of the delicate balance between halogen bonds, hydrogen bonds, and other weak interactions improves, so too will our ability to design novel materials with tailored properties from the molecule up.

reactivity of the C-Br bond in 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 4-(4-Bromophenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the carbon-bromine (C-Br) bond's reactivity in this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document moves beyond a simple recitation of reactions, offering in-depth mechanistic insights, field-proven experimental protocols, and an exploration of the causal factors behind procedural choices. We will dissect the utility of the C-Br bond as a versatile synthetic handle for constructing complex molecular architectures through various palladium- and copper-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold.

Introduction: The Strategic Importance of this compound

This compound is a bi-aryl heterocyclic compound featuring a pyridine ring linked to a bromophenyl moiety.[1] Its structure is of fundamental importance in contemporary organic synthesis. The molecule's value lies in its dual functionality: the pyridine ring provides a basic nitrogen center for coordination chemistry, hydrogen bonding, and modulation of physicochemical properties, while the bromine atom on the phenyl ring serves as a highly reliable leaving group for a suite of cross-coupling reactions.[1] This strategic combination makes it a privileged scaffold in the design of pharmaceuticals, agrochemicals, and advanced organic materials.[2]

The C-Br bond is the nexus of the molecule's synthetic versatility. Its reactivity, influenced by the electronic properties of both aromatic rings, allows for precise and predictable C-C, C-N, and C-O bond formations, enabling the systematic elaboration of the core structure. Understanding and controlling the activation of this bond is paramount to its successful application.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 39795-60-3[3][4]
Molecular Formula C₁₁H₈BrN[3]
Molecular Weight 234.10 g/mol [3]
Physical Form White to yellow crystalline solid/powder[4]
Melting Point 128-132 °C
Purity Typically ≥98.0%[4]
InChIKey GYJBDJGUNDKZKO-UHFFFAOYSA-N[3][4]

Foundational Reactivity: The Nature of the C-Br Bond

The is governed by several factors. The bond is polarized towards the more electronegative bromine atom, rendering the attached carbon atom electrophilic. The pyridine ring, being an electron-withdrawing heterocycle, further increases the electrophilicity of the entire bromophenyl ring system. This electronic pull facilitates the key step in many cross-coupling reactions: oxidative addition to a low-valent transition metal catalyst, typically palladium(0) or ruthenium(0).[5][6]

While aryl bromides are generally less reactive than the corresponding iodides, they offer a superior balance of reactivity and stability, making them ideal substrates for large-scale synthesis and applications where cost and substrate availability are critical.[7] The challenge, and the focus of extensive research, lies in developing catalytic systems that can efficiently activate the C-Br bond under mild conditions while tolerating a wide range of functional groups.[8]

A crucial consideration in reactions involving this substrate is the potential for the pyridine nitrogen to coordinate with the metal catalyst.[9][10] This can lead to catalyst inhibition or deactivation. The choice of ligands, solvents, and bases is therefore critical not only for promoting C-Br bond cleavage but also for mitigating this undesirable interaction.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization

Palladium catalysis has revolutionized the functionalization of aryl halides. For this compound, these reactions provide powerful and modular strategies for creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction.[11][12] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[9]

Expertise & Causality: The choice of a palladium(0) precatalyst, such as Pd(PPh₃)₄, is common.[9][13] The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center. The subsequent transmetalation step, involving the boronic acid, is base-promoted. The base (e.g., K₃PO₄, K₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[14] The final step, reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst.[6] The presence of water or a protic co-solvent can often accelerate the transmetalation step.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ substrate Ar-Br (this compound) pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(Ar') pd_complex1->pd_complex2 Transmetalation boronic_acid Ar'-B(OH)₂ base Base (e.g., K₃PO₄) transmetal Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_complex2->product Product Out red_elim Reductive Elimination

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O80Good[9][13]
Pd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O100HighGeneral
PdCl₂(dppf) (3)-K₂CO₃DME/H₂O90ExcellentGeneral
Pd(II)-complex (1)-KOHWater (MW)16096[14]

Exemplary Protocol: Suzuki Coupling

  • System Inertion: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines from aryl halides.[15] This reaction is of immense importance in pharmaceutical development, as the aryl amine motif is present in countless drug molecules.[2]

Expertise & Causality: The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile.[16] A key step is the deprotonation of the coordinated amine by a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) to form a palladium-amido complex.[17] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are required to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination, a common side reaction.[2][15] For a substrate like this compound, the base must be strong enough to deprotonate the coupling amine but not so strong as to cause undesired side reactions with the heterocyclic core.

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_complex1 LPd(II)(Ar)(Br) pd0->pd_complex1 Oxidative Addition (+ Ar-Br) substrate Ar-Br (this compound) amine R₂NH base Base (e.g., NaOt-Bu) product Ar-NR₂ pd_complex2 [LPd(II)(Ar)(NHR₂)]⁺Br⁻ pd_complex1->pd_complex2 Amine Coordination (+ R₂NH) pd_complex3 LPd(II)(Ar)(NR₂) pd_complex2->pd_complex3 Deprotonation (+ Base) pd_complex3->pd0 Reductive Elimination pd_complex3->product Product Out

Figure 2: The Buchwald-Hartwig Amination Catalytic Cycle.

Exemplary Protocol: Buchwald-Hartwig Amination

  • System Inertion: In a glovebox or under a flow of inert gas, add a strong base like sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and a suitable phosphine ligand (e.g., BINAP, 0.08 mmol) in dry, degassed toluene (5 mL).

  • Reaction: Add the catalyst solution to the Schlenk tube. Seal the tube and heat to 80-110 °C with stirring until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Workup: Cool the reaction mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.[17]

Heck Reaction: C-Br Vinylation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[7][18] The reaction typically favors the formation of the trans isomer.[18]

Expertise & Causality: The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[19] A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species.[19][20] A base (typically a tertiary amine like Et₃N or an inorganic base like K₂CO₃) is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[7] For activated alkenes like acrylates, the reaction proceeds readily. The regioselectivity of the insertion step is governed by both steric and electronic factors.

Heck_Reaction_Cycle pd0 Pd(0)L₂ ox_add L₂Pd(II)(Ar)(Br) pd0->ox_add Oxidative Addition pd_alkyl L₂Pd(II)-Alkyl ox_add->pd_alkyl Migratory Insertion insertion Alkene Coordination & Insertion pd_hydride L₂Pd(II)(H)(Br) pd_alkyl->pd_hydride β-Hydride Elimination product Substituted Alkene pd_alkyl->product beta_elim β-Hydride Elimination pd_hydride->pd0 Base-mediated Regeneration base_regen Base substrate Ar-Br alkene Alkene

Figure 3: Core steps of the Heck Reaction catalytic cycle.

Exemplary Protocol: Heck Reaction

  • Reagent Setup: Combine this compound (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol) in a sealable reaction vessel.

  • Solvent and Base: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Seal the vessel and heat to 100-140 °C. Monitor the reaction for the consumption of the aryl bromide.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by silica gel chromatography.[21]

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating valuable arylalkyne structures.[22][23] The reaction is unique in that it typically requires a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[24]

Expertise & Causality: The accepted mechanism involves two interconnected catalytic cycles.[24] The palladium cycle mirrors that of other cross-couplings. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.[22] The copper co-catalyst significantly accelerates this transmetalation step, allowing the reaction to proceed under much milder conditions than copper-free variants. The amine base (e.g., Et₃N, piperidine) serves both to neutralize the HBr formed and as a solvent or co-solvent.

Exemplary Protocol: Sonogashira Coupling

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF (10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the desired arylalkyne.[25]

Copper-Catalyzed Ullmann Reaction: A Classic Approach

The Ullmann reaction is a classic copper-mediated coupling of two aryl halides to form a biaryl.[26] While traditional Ullmann conditions require harsh conditions (high temperatures, stoichiometric copper powder), modern protocols have been developed using catalytic copper with ligands, enabling C-N and C-O bond formation as well.[27][28]

Expertise & Causality: The mechanism is thought to involve the formation of an organocopper intermediate.[27] For the C-Br bond in this compound, this reaction can be used for homocoupling or, more applicably in modern synthesis, for coupling with nucleophiles like phenols or amines (Ullmann Condensation). The addition of ligands such as phenanthrolines or diamines can stabilize the copper intermediates and facilitate the reaction under milder conditions.[29]

General Experimental Workflow

A successful cross-coupling experiment relies on a rigorous and systematic workflow to ensure reproducibility and high yields. Key considerations include the exclusion of oxygen, the purity of reagents and solvents, and careful monitoring.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Oven-dry Glassware (Schlenk Flask) prep3 Weigh Reagents & Catalyst under Inert Atmosphere prep1->prep3 prep2 Degas Solvents (Sparging/Freeze-Pump-Thaw) react1 Assemble Reaction under N₂/Ar prep2->react1 prep3->react1 react2 Heat to Target Temperature react1->react2 react3 Monitor Progress (TLC, LC-MS, GC-MS) react2->react3 work1 Quench Reaction react3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify (Column Chromatography) work3->work4 anl1 Characterize Product (NMR, MS, etc.) work4->anl1

Figure 4: General workflow for transition metal-catalyzed cross-coupling reactions.

Conclusion

The C-Br bond in this compound is a robust and highly versatile synthetic handle. Its reactivity, primarily exploited through palladium- and copper-catalyzed cross-coupling reactions, provides reliable and modular access to a vast chemical space. By carefully selecting the catalyst, ligands, base, and solvent, researchers can precisely control the transformation of this bond to forge new C-C, C-N, and other heteroatom bonds. This guide has provided both the foundational mechanistic understanding and the practical, field-tested protocols necessary for scientists to confidently employ this valuable building block in their research, from fundamental discovery to complex target-oriented synthesis in drug development and materials science.

References

electrophilic substitution reactions of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-(4-Bromophenyl)pyridine

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions of this compound, a heterocyclic building block of significant interest in pharmaceutical and materials science. We will dissect the molecule's electronic architecture to predict its reactivity and regioselectivity. This analysis is grounded in the fundamental principles of physical organic chemistry, exploring the interplay of inductive and resonance effects exerted by the constituent pyridine and bromophenyl moieties. Detailed mechanistic pathways and validated experimental protocols for key transformations, including nitration and halogenation, are presented. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, practical understanding of how to strategically functionalize this versatile scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound (4-BPP) is a biaryl heterocyclic compound featuring a pyridine ring linked at its 4-position to a brominated phenyl ring.[1] This specific arrangement creates a molecule with distinct electronic domains, which dictates its chemical behavior, particularly in electrophilic substitution reactions. The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient, while the phenyl ring's reactivity is modulated by both the electron-withdrawing pyridine substituent and the halogen atom.[2][3] Understanding this electronic dichotomy is paramount for predicting and controlling the outcomes of synthetic transformations.

The strategic importance of 4-BPP and its derivatives lies in their utility as scaffolds in medicinal chemistry for developing kinase inhibitors, as ligands in catalysis, and as building blocks for advanced functional materials.[3]

Theoretical Framework: Predicting Reactivity and Regioselectivity

The central question in the electrophilic substitution of 4-BPP is "which ring reacts, and where?" The answer lies in a careful analysis of the electronic effects governing the two aromatic systems.

The Tale of Two Rings: Pyridine vs. Phenyl
  • Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density from the carbon atoms through both inductive and resonance effects.[2][4] This makes the pyridine ring significantly less nucleophilic than benzene and thus highly deactivated towards electrophilic attack.[4] Furthermore, under the strongly acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated to form a pyridinium ion. This positive charge dramatically increases the ring's deactivation, making a direct electrophilic attack on the pyridine ring exceptionally difficult.[5] If substitution were forced to occur on the pyridine ring, it would favor the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the already electronegative nitrogen atom in the resonance structures of the sigma complex intermediate.[6][7][8]

  • Phenyl Ring: In contrast, the phenyl ring, while attached to the deactivating pyridine ring, is substantially more electron-rich and therefore the preferential site for electrophilic substitution.[2][3] The reactivity of this ring is, however, attenuated compared to unsubstituted benzene due to the directing effects of its two substituents.

Converging Directing Effects on the Phenyl Ring

The regioselectivity of substitution on the bromophenyl ring is determined by the combined influence of the 4-pyridyl group and the bromine atom.

  • Effect of the 4-Pyridyl Group: As an electron-withdrawing substituent (especially when protonated), the 4-pyridyl group deactivates the phenyl ring and acts as a meta-director . Therefore, it directs incoming electrophiles to the positions meta to the point of attachment, i.e., the C-3' and C-5' positions.

  • Effect of the Bromo Group: Halogens like bromine are a classic case of competing effects. They are deactivating due to their strong electron-withdrawing inductive effect (-I).[9] However, they possess lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect). This resonance donation stabilizes the sigma complex intermediate for attack at the ortho and para positions .[9][10] Because the resonance effect controls the orientation, bromine is an ortho, para-director .

The resulting regioselectivity in 4-BPP is a consequence of these converging effects. The bromo group at C-4' directs incoming electrophiles to its ortho positions (C-3' and C-5'). The 4-pyridyl group at C-1' directs to its meta positions (also C-3' and C-5'). This powerful confluence of directing effects means that electrophilic substitution will occur almost exclusively at the positions ortho to the bromine atom .

Caption: Logical workflow for predicting regioselectivity in 4-BPP.

Key Electrophilic Substitution Reactions

Given the strong deactivation of the system, electrophilic substitutions on 4-BPP generally require forcing conditions.

Nitration

Nitration is a canonical EAS reaction and a valuable method for introducing a nitro group, which can be further transformed into other functional groups (e.g., amines).

Mechanism and Rationale: The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the pyridine nitrogen, creating the highly deactivated pyridinium species. It also protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich phenyl ring at the C-3' position (ortho to the bromine), proceeding through a resonance-stabilized sigma complex.

G start This compound protonation Protonation of Pyridine-N start->protonation H₂SO₄ reagents HNO₃ / H₂SO₄ electrophile Generation of NO₂⁺ (Nitronium Ion) reagents->electrophile attack Electrophilic Attack at C3' of Phenyl Ring protonation->attack electrophile->attack sigma Formation of Sigma Complex (Resonance Stabilized) attack->sigma deprotonation Deprotonation (Rearomatization) sigma->deprotonation -H⁺ product 4-(4-Bromo-3-nitrophenyl)pyridine deprotonation->product

Caption: Mechanistic workflow for the nitration of 4-BPP.

Experimental Protocol: Nitration of this compound

  • Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add this compound (1.0 eq).

  • Acidification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (5-10 vol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir until all starting material has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid (2-3 vol) at 0 °C.

  • Electrophilic Addition: Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes. Maintain the internal temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the product and quench the reaction.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8. The crude product may precipitate as a solid. Filter the solid or, if it remains oily, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-(4-bromo-3-nitrophenyl)pyridine.

Halogenation

Further halogenation (e.g., bromination) follows the same regiochemical principles.

Rationale and Conditions: Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, generating a strong electrophile ("Br⁺"). This electrophile will attack the C-3' and C-5' positions. Given the presence of a bromine atom already, introducing a second, different halogen (e.g., chlorination with Cl₂/AlCl₃) is also feasible. The reaction conditions must be carefully controlled to avoid poly-substitution.

ReactionElectrophileTypical ReagentsExpected Major Product(s)
Nitration NO₂⁺Conc. HNO₃, Conc. H₂SO₄4-(4-Bromo-3-nitrophenyl)pyridine
Bromination Br⁺Br₂, FeBr₃4-(2,4-Dibromophenyl)pyridine
Chlorination Cl⁺Cl₂, AlCl₃4-(4-Bromo-3-chlorophenyl)pyridine
Sulfonation SO₃Fuming H₂SO₄ (SO₃/H₂SO₄)5-Bromo-2-(pyridin-4-yl)benzenesulfonic acid
Friedel-Crafts Alkylation and Acylation: A Challenging Transformation

Friedel-Crafts reactions are generally not viable for this compound for two primary reasons.[11]

  • Substrate Deactivation: The phenyl ring is strongly deactivated by both the bromo and the 4-pyridyl (pyridinium) groups, making it insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.

  • Catalyst Sequestration: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. The basic lone pair on the pyridine nitrogen will readily coordinate to the catalyst, forming a stable complex.[11] This sequesters the catalyst, preventing it from activating the alkyl/acyl halide, and further deactivates the entire molecule.

Conclusion

The electrophilic substitution chemistry of this compound is governed by a predictable yet fascinating interplay of electronic effects. The key takeaways for the synthetic chemist are:

  • Electrophilic attack will occur preferentially on the phenyl ring , as the pyridine ring is strongly deactivated.[2][3]

  • Substitution on the phenyl ring is highly regioselective, directed to the positions ortho to the bromine atom (C-3' and C-5') due to the converging directing effects of the bromo and 4-pyridyl substituents.

  • Reactions such as nitration and halogenation require forcing conditions due to the overall deactivation of the molecule.

  • Standard Friedel-Crafts reactions are generally unsuccessful due to severe ring deactivation and catalyst sequestration by the basic pyridine nitrogen.

This guide provides the foundational principles and practical starting points for the successful functionalization of this compound, enabling its strategic deployment in the synthesis of complex molecular targets.

References

A Technical Guide to Nucleophilic Substitution on the Pyridine Ring of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its functionalization is therefore a critical endeavor in drug discovery. This technical guide provides an in-depth exploration of nucleophilic substitution reactions specifically targeting the electron-deficient pyridine ring of 4-(4-Bromophenyl)pyridine. Moving beyond canonical SNAr reactions that require a pre-installed leaving group, this document focuses on the direct functionalization of C-H bonds through Nucleophilic Substitution of Hydrogen (SNH). We will dissect the mechanistic underpinnings, regiochemical control, and practical execution of key SNH methodologies, including the Chichibabin amination, the Minisci radical substitution, and Vicarious Nucleophilic Substitution (VNS). The guide is structured to provide not only procedural details but also the strategic rationale behind experimental choices, empowering researchers to effectively leverage these powerful transformations in the synthesis of novel molecular entities.

Foundational Principles: Reactivity of the 4-Arylpyridine Core

The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This fundamental property deactivates the ring towards electrophilic aromatic substitution but, conversely, activates it for nucleophilic attack.[1][2] The nitrogen atom withdraws electron density, creating partial positive charges (δ+) primarily at the C2, C4, and C6 positions (ortho and para to the nitrogen).

In the case of this compound, the C4 position is sterically and electronically occupied by the aryl substituent. Consequently, nucleophilic attack is overwhelmingly directed to the equivalent C2 and C6 positions. The stability of the reaction intermediate is the determining factor for this regioselectivity. When a nucleophile attacks at the C2 (or C6) position, a resonance-stabilized intermediate (a Meisenheimer-like complex) is formed where the negative charge can be delocalized directly onto the electronegative nitrogen atom.[3][4] This delocalization provides significant stabilization that is not possible if the attack occurs at the C3 or C5 positions.[3]

Caption: Stabilization of the intermediate from C2 nucleophilic attack.

The 4-(4-Bromophenyl) group itself exerts a minor electronic influence on the pyridine ring's reactivity. Its primary role is to block the C4 position, thereby simplifying the regiochemical outcome of reactions to favor C2/C6 substitution. The bromo-substituent on the pendant phenyl ring remains a valuable synthetic handle for subsequent cross-coupling reactions, allowing for a modular approach to complex molecule synthesis.

Key Methodologies for Nucleophilic Substitution of Hydrogen (SNH)

Since this compound lacks a conventional leaving group on the pyridine nucleus, SNH reactions are the most direct and atom-economical strategies for its functionalization. These reactions involve the formal substitution of a hydride ion (H⁻), a notoriously poor leaving group. Their success hinges on specific mechanisms that facilitate the departure of hydride or its equivalent.

The Chichibabin Reaction: Direct Amination

First reported in 1914, the Chichibabin reaction remains a robust method for the direct introduction of an amino group at the C2 position.[5] The reaction typically employs sodium amide (NaNH₂) in an inert, high-boiling solvent like toluene or xylene.[5][6]

Mechanism and Rationale: The reaction proceeds via the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position, forming an anionic dihydropyridine intermediate.[7] The driving force for the subsequent rearomatization is the elimination of a hydride ion. Under the harsh, basic reaction conditions, the eliminated H⁻ irreversibly reacts with an available proton source (either the newly formed aminopyridine or ammonia) to liberate hydrogen gas (H₂), pulling the equilibrium towards the product.[7][8]

Chichibabin Reaction Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub This compound adduct σ-Adduct (Meisenheimer Complex) sub->adduct 1. Nucleophilic Addition nanh2 NaNH₂ nanh2->adduct elim Hydride Elimination & Rearomatization adduct->elim 2. -H⁻ prod_salt Sodium salt of 2-amino-4-arylpyridine elim->prod_salt 3. Deprotonation h2_gas H₂ (gas) evolution elim->h2_gas Driving Force final_prod 2-Amino-4-(4-bromophenyl)pyridine prod_salt->final_prod 4. Protonation workup Aqueous Workup (H₂O) workup->final_prod

Caption: Stepwise mechanism of the Chichibabin amination reaction.

Experimental Considerations:

  • Anhydrous Conditions: Sodium amide is extremely reactive with water. All reagents and solvents must be scrupulously dried.

  • Temperature: The reaction requires high temperatures (110-150 °C) to overcome the activation barrier for hydride elimination.[5]

  • Modern Variants: Milder conditions have been developed, such as using potassium amide in liquid ammonia with an oxidant (e.g., KMnO₄) or employing NaH-iodide composites, which can enable reactions at lower temperatures.[5][9]

The Minisci Reaction: C-H Alkylation and Acylation

The Minisci reaction is a powerful tool for forging C-C bonds by reacting an electron-deficient heterocycle with a nucleophilic carbon-centered radical.[10] Unlike ionic reactions, this homolytic aromatic substitution proceeds under acidic conditions, which serve to protonate the pyridine nitrogen, further enhancing its electron-deficient character and reactivity towards the incoming radical.

Mechanism and Rationale: The reaction is initiated by the generation of a carbon radical, typically through the oxidative decarboxylation of a carboxylic acid or from an alkyl iodide. A common system involves silver nitrate (AgNO₃) as a catalyst and ammonium persulfate ((NH₄)₂S₂O₈) as a stoichiometric oxidant.[10] The generated alkyl radical adds to the C2 position of the protonated pyridine. The resulting radical cation intermediate is then oxidized to the final product, regenerating the aromatic system.

Minisci Reaction Cycle RCOOH R-COOH (Carboxylic Acid) R_radical R• (Alkyl Radical) RCOOH->R_radical Ag²⁺, -CO₂, -H⁺ AgI Ag⁺ AgII Ag²⁺ AgI->AgII Persulfate (NH₄)₂S₂O₈ Persulfate->AgI Oxidizes Radical_Adduct Radical Cation Intermediate AgII->Radical_Adduct Regenerates Ag⁺ R_radical->Radical_Adduct Pyridinium Protonated 4-Arylpyridine Pyridinium->Radical_Adduct Radical Addition Product C2-Alkylated Pyridine Radical_Adduct->Product Oxidation (by Ag²⁺ or S₂O₈²⁻)

Caption: Catalytic cycle of the Minisci radical alkylation.

Experimental Considerations:

  • Regioselectivity: The Minisci reaction strongly favors the C2 position on protonated pyridines, making it highly predictable for this substrate.

  • Radical Source: A wide variety of alkyl radicals can be generated from common starting materials like carboxylic acids, alcohols, and alkyl halides, offering broad synthetic flexibility.[11]

  • Side Reactions: Over-alkylation can sometimes occur, and the ratio of alkylation to potential acylation (if starting from a carboxylic acid) depends on the specific conditions and substrate.[10]

Vicarious Nucleophilic Substitution (VNS): Functionalized Alkylation

VNS is a sophisticated SNH variant that allows for the introduction of α-functionalized alkyl groups.[12][13] The key feature of a VNS reagent is a carbanion that also bears a leaving group on the same carbon atom.

Mechanism and Rationale: The reaction is initiated by deprotonating an active methylene compound (e.g., chloroacetonitrile) with a strong base (e.g., potassium tert-butoxide) to generate the nucleophilic carbanion. This carbanion adds to the C2 position of the pyridine ring. The crucial step is the subsequent base-induced β-elimination of the leaving group (e.g., HCl) from the intermediate adduct, which restores aromaticity.[13][14] This clever mechanism circumvents the need to eliminate a hydride ion.

Table 1: Comparison of SNH Methodologies for this compound

FeatureChichibabin ReactionMinisci ReactionVicarious Nucleophilic Substitution (VNS)
Bond Formed C-NC-C (Alkyl, Acyl)C-C (α-Functionalized Alkyl)
Nucleophile Amide anion (NH₂⁻)Carbon-centered radical (R•)Carbanion with leaving group (⁻C(Y)LG)
Typical Conditions Strongly basic, high temp.Strongly acidic, oxidativeStrongly basic, low to ambient temp.
Regioselectivity C2/C6C2/C6C2/C6
Key Advantage Direct, one-step amination.High tolerance for functional groups.Introduces functionalized side chains.
Key Limitation Harsh conditions, limited to amination.Can produce regioisomeric mixtures in complex substrates.Requires stoichiometric strong base.

Activating Strategies: Enhancing Pyridine Electrophilicity

For less reactive nucleophiles or to enable milder reaction conditions, the pyridine ring can be activated prior to the substitution step.

  • N-Alkylation to Pyridinium Salts: Treatment with an alkylating agent (e.g., methyl iodide, trimethyloxonium tetrafluoroborate) converts the neutral pyridine into a positively charged pyridinium salt. This greatly enhances the electron-deficient nature of the ring, making it highly susceptible to nucleophilic attack, often allowing reactions to proceed under much milder conditions.[8][15][16]

  • Lewis Acid Activation: A Lewis acid (e.g., ZnCl₂, BF₃) can coordinate to the lone pair of the pyridine nitrogen.[17][18] This coordination acts similarly to protonation, withdrawing electron density and activating the ring towards nucleophilic addition. This method offers a tunable way to increase reactivity under non-acidic conditions.[17][18]

Experimental Protocols

Protocol 1: Chichibabin Amination of this compound

Objective: To synthesize 2-Amino-4-(4-bromophenyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Sodium amide (NaNH₂) (2.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.

  • Reaction: Charge the flask with this compound and anhydrous toluene (approx. 10 mL per 1 g of pyridine). Begin stirring to dissolve the starting material.

  • Carefully add sodium amide in one portion. Caution: Sodium amide is highly reactive and corrosive. Handle in a glovebox or under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) using an oil bath. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a deep red/brown color. Maintain reflux for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-4-(4-bromophenyl)pyridine.

Protocol 2: Minisci tert-Butylation of this compound

Objective: To synthesize 2-tert-Butyl-4-(4-bromophenyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Pivalic Acid (2.0 eq)

  • Silver Nitrate (AgNO₃) (0.2 eq)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound, pivalic acid, silver nitrate, and ammonium persulfate.

  • Reaction: Add a 1:1 mixture of DCM and water to the flask to create a biphasic system.

  • Heat the mixture to 40-50 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 2-tert-butyl-4-(4-bromophenyl)pyridine.

Caption: General workflow for pyridine functionalization reactions.

Conclusion and Outlook

The functionalization of the this compound core via nucleophilic substitution of hydrogen offers a powerful and direct route to novel chemical entities crucial for drug discovery. By understanding the fundamental principles of pyridine reactivity and mastering key SNH methodologies like the Chichibabin, Minisci, and VNS reactions, chemists can efficiently access a diverse range of C2/C6-substituted pyridines. These products serve as versatile building blocks, where the remaining bromophenyl handle can be further elaborated through cross-coupling chemistry, enabling the rapid construction of complex molecular architectures. As the demand for novel heterocyclic compounds continues to grow, the strategic application of these direct C-H functionalization techniques will remain an indispensable tool in the arsenal of the modern synthetic chemist.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(4-bromophenyl)pyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Biaryl scaffolds, particularly those incorporating heterocyclic rings like pyridine, are privileged structures in medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and functional organic materials.[1][2][3] The 4-(4-bromophenyl)pyridine motif serves as a crucial synthetic intermediate, providing a reactive handle (the bromine atom) for further molecular elaboration. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds due to its mild reaction conditions and high functional group tolerance.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 4-bromopyridine and (4-bromophenyl)boronic acid. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a detailed, step-by-step guide from reaction setup to product purification and characterization.

Introduction and Scientific Background

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[6] Its widespread adoption is due to the commercial availability of a vast array of boronic acids, their stability to air and moisture, and the generally mild conditions required, which are compatible with a wide range of functional groups.[4]

The synthesis of this compound is an exemplary application of this chemistry. The resulting biaryl structure is a key building block, enabling subsequent cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, or a second Suzuki coupling) at the bromine-substituted position to build more complex, drug-like molecules.[7][8] Understanding the nuances of the catalytic cycle and the role of each component is paramount to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle centered on a palladium complex. The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[9][10] The cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, 4-bromopyridine). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[6][11] The reactivity order for halides is generally I > Br > Cl, making aryl bromides a common and reliable choice.[12]

  • Transmetalation : This is the step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. Crucially, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[13][14] This negatively charged boronate readily exchanges its organic group (the 4-bromophenyl moiety) with the halide on the palladium center.

  • Reductive Elimination : In the final step, the two organic fragments—the 4-pyridyl and 4-bromophenyl groups—are coupled together, forming the new C-C bond of the desired biaryl product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9][15]

Below is a diagram illustrating the catalytic cycle for this specific synthesis.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 trans-Ar¹Pd(II)(X)L₂ pd0->pd_complex1 aryl_halide 4-Bromopyridine (Ar¹-X) aryl_halide->pd_complex1 transmetalation Transmetalation pd_complex2 trans-Ar¹Pd(II)(Ar²)L₂ pd_complex1->pd_complex2 boronic_acid (4-Bromophenyl)boronic Acid (Ar²-B(OH)₂) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex1 pd_complex2->pd0 reductive_elimination Reductive Elimination product This compound (Ar¹-Ar²) pd_complex2->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol Design and Reagent Selection

Optimizing a Suzuki coupling involves the careful selection of the catalyst, base, and solvent system to maximize yield and minimize side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling.[14][16]

ComponentSelectionRationale & Justification
Aryl Halide 4-Bromopyridine HydrochlorideThe hydrochloride salt is often more stable and easier to handle than the free base. The bromine provides good reactivity in the oxidative addition step.[9]
Organoboron (4-Bromophenyl)boronic AcidCommercially available and relatively stable. The boronic acid functionality is readily activated by the base for efficient transmetalation.[4]
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))A reliable and widely used Pd(0) catalyst that does not require an activation step. The triphenylphosphine ligands stabilize the active species. For more challenging couplings, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes can be superior.[13][17]
Base K₂CO₃ (Potassium Carbonate)An effective, inexpensive, and moderately strong inorganic base. It is strong enough to facilitate boronate formation without promoting significant degradation of sensitive substrates.[14] Other bases like K₃PO₄ are excellent for particularly base-sensitive substrates.[14]
Solvent 1,4-Dioxane / H₂O (4:1)A common biphasic solvent system. Dioxane solubilizes the organic substrates and the palladium complex, while water is essential for dissolving the inorganic base, thereby facilitating the activation of the boronic acid at the phase interface.[9][18] Vigorous stirring is crucial for biphasic reactions.[16]

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. The reaction should be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials and Reagents
ReagentM.W.Amount (mg)Moles (mmol)Equivalents
4-Bromopyridine Hydrochloride194.45194.51.01.0
(4-Bromophenyl)boronic Acid200.82261.11.31.3
Pd(PPh₃)₄1155.5634.70.030.03 (3 mol%)
K₂CO₃ (anhydrous)138.21414.63.03.0
1,4-Dioxane (anhydrous, degassed)-8.0 mL--
Deionized Water (degassed)-2.0 mL--

Experimental Workflow Diagram

Workflow start Start setup Assemble dry Schlenk flask under Argon atmosphere start->setup add_solids Add 4-bromopyridine HCl, (4-bromophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃ setup->add_solids add_solvents Add degassed 1,4-dioxane and degassed water via syringe add_solids->add_solvents heat Heat reaction mixture to 90 °C with vigorous stirring add_solvents->heat monitor Monitor reaction progress by TLC (e.g., 4:1 Hexane:EtOAc) heat->monitor workup Cool, dilute with water, and extract with Ethyl Acetate (3x) monitor->workup Upon completion dry Combine organic layers, wash with brine, dry over Na₂SO₄ workup->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify crude product via flash column chromatography concentrate->purify characterize Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Inert Atmosphere Setup : To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (194.5 mg, 1.0 mmol), (4-bromophenyl)boronic acid (261.1 mg, 1.3 mmol), potassium carbonate (414.6 mg, 3.0 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Atmosphere Exchange : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) to the flask via syringe. Note: To degas solvents, bubble argon through them for 15-20 minutes prior to use.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. The reaction mixture will be a yellowish suspension.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the limiting starting material (4-bromopyridine). The reaction is typically complete within 4-12 hours.

  • Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification : Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Characterization : Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to afford this compound as a white to off-white solid. Confirm the structure and purity using NMR spectroscopy and mass spectrometry. The expected yield is typically in the range of 75-90%.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[16] Use a fresh bottle of catalyst.
Insufficient mixing in the biphasic system.Increase the stirring rate to ensure maximum surface area between the aqueous and organic phases.[16]
Protodeboronation Presence of excess water; reaction run for too long at high temperature.Use anhydrous solvents and powdered, dry base. Do not let the reaction run significantly longer than necessary once the starting material is consumed. Using a milder base like K₃PO₄ can sometimes help.[14]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and ensure a robust inert atmosphere throughout the reaction.[14][16]
Difficulty in Purification Contamination with triphenylphosphine oxide (from the catalyst).Most triphenylphosphine oxide can be removed during chromatography. If it persists, trituration of the crude product with a solvent like diethyl ether can sometimes help precipitate the product, leaving the impurity in solution.

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally reliable and powerful method for the synthesis of biaryl compounds. The protocol detailed herein for the preparation of this compound is robust and high-yielding, providing a critical building block for drug discovery and materials science. By understanding the underlying mechanism and the specific roles of each reagent, researchers can confidently apply and adapt this methodology to a wide range of synthetic challenges, accelerating the development of novel molecular entities.

References

Application Notes & Protocols: Strategic Use of 4-(4-Bromophenyl)pyridine in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 4-(4-Bromophenyl)pyridine in Cross-Coupling Chemistry

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported in the late 1970s, its robustness has propelled its use in the synthesis of complex molecules, from natural products to advanced materials.[1][4] Within the vast arsenal of building blocks for this reaction, this compound emerges as a particularly valuable electrophilic partner.

This bifunctional molecule, featuring a reactive C(sp²)-Br bond on a phenyl ring and a coordinating pyridine moiety, is a key intermediate for constructing highly sought-after biaryl and heteroaryl structures.[5][6] These motifs are prevalent in pharmacologically active compounds, functional materials, and as sophisticated ligands for transition-metal catalysis.[7][8][9] The pyridine nitrogen, in particular, offers a strategic handle for creating metal complexes or modulating the electronic properties of the final product. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in Stille coupling, moving from core mechanistic principles to practical, field-tested protocols.

Mechanistic Underpinnings: The "Why" Behind the Stille Coupling

A successful Stille coupling is not merely the result of mixing reagents; it is the orchestration of a delicate catalytic cycle. Understanding this cycle is paramount to rational troubleshooting and optimization. The reaction proceeds through three fundamental, sequential steps involving a palladium catalyst.[1][10][11]

The generally accepted mechanism is as follows:

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of this compound. This is a critical step where the aryl halide's reactivity matters; aryl bromides and iodides are highly effective substrates for this process.[10][12] This step forms a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step of the cycle.[13] The organostannane reagent coordinates to the Pd(II) complex and transfers its organic group (R') to the palladium center, displacing the halide. The driving force is the formation of a stable tin-halide byproduct.

  • Reductive Elimination: The two organic groups now bound to the palladium center couple to form the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[14]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate trans-[Ar-Pd(II)(X)L₂] oxidative_addition->pd_intermediate Ar-X (e.g., this compound) pd_intermediate->pd0 transmetalation Transmetalation pd_r_intermediate trans-[Ar-Pd(II)(R')L₂] SnR3X R₃Sn-X (Byproduct) transmetalation->pd_r_intermediate R'-SnR₃ (Organostannane) isomerization Isomerization pd_cis_intermediate cis-[Ar-Pd(II)(R')L₂] isomerization->pd_cis_intermediate reductive_elimination Reductive Elimination product Ar-R' (Product) reductive_elimination->product product->pd0 Regeneration Stille_Workflow start Start: Assemble Flame-Dried Glassware setup Establish Inert Atmosphere (Ar/N₂) start->setup add_reagents Add this compound, Pd(PPh₃)₄, and Toluene setup->add_reagents add_stannane Add Organostannane via Syringe add_reagents->add_stannane reflux Heat to Reflux (110 °C) Monitor by TLC/GC-MS add_stannane->reflux cooldown Cool to Room Temperature reflux->cooldown workup Workup: Dilute & Wash with aq. KF cooldown->workup filter Filter Through Celite® to Remove Tin Salts workup->filter extract Aqueous Extraction & Drying filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify via Flash Chromatography concentrate->purify end End: Characterize Pure Product purify->end

References

Application Notes and Protocols: Heck Coupling Reaction with 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the palladium-catalyzed Heck coupling reaction represents a cornerstone of modern synthetic organic chemistry. Its ability to form carbon-carbon bonds with high efficiency and stereoselectivity has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview and actionable protocols for the Heck coupling of 4-(4-Bromophenyl)pyridine, a versatile building block in medicinal chemistry, with various olefins.

Introduction: The Strategic Importance of the Heck Reaction

The Heck-Mizoroki reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has revolutionized the synthesis of substituted olefins.[1][2] This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings.[1] The reaction is prized for its tolerance of a wide range of functional groups, which is a critical advantage in the multi-step synthesis of complex drug candidates.[3]

The substrate at the heart of this guide, this compound, is a bifunctional molecule of significant interest. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The bromophenyl group provides a reactive handle for cross-coupling reactions, allowing for the facile introduction of molecular complexity. The products of the Heck reaction with this substrate are highly conjugated systems that are frequently explored as scaffolds in drug discovery.

The Heck Coupling Reaction: Mechanism and Key Parameters

A deep understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction involves a Pd(0)/Pd(II) cycle.[4]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, forming an arylpalladium(II) complex. This is followed by olefin coordination and insertion into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium(II) species. The final step is the reductive elimination of HBr, typically facilitated by a base, which regenerates the active Pd(0) catalyst.[4]

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->aryl_pd_complex olefin_coordination Olefin Coordination aryl_pd_complex->olefin_coordination Olefin pi_complex Olefin π-Complex olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II) Complex migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex Product π-Complex beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination product_complex->reductive_elimination -Product base Base reductive_elimination->base H-Pd(II)-X(L)₂ base->pd0 -Base-H⁺X⁻

Figure 1: The catalytic cycle of the Heck reaction.

Critical Reaction Parameters

The success of a Heck coupling reaction is contingent on the careful selection of several key parameters:

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[5] The choice of ligand is crucial for stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh₃) is a widely used ligand, while N-heterocyclic carbenes (NHCs) have emerged as highly effective alternatives, often providing greater stability and activity at lower catalyst loadings.[6] For substrates containing a pyridine ring, the nitrogen atom can coordinate to the palladium center, potentially influencing the catalytic activity.

  • Base: A base is required to neutralize the hydrohalic acid produced during the reaction and regenerate the Pd(0) catalyst.[2] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction.[7] The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction temperature.

  • Temperature: Heck reactions are often performed at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[6]

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is the first step in any successful application. While this compound is commercially available, it can also be synthesized in the laboratory. One common method is the Suzuki-Miyaura cross-coupling reaction between 4-bromopyridine and 4-bromophenylboronic acid.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound with representative electron-deficient (ethyl acrylate) and non-electron-deficient (styrene) olefins. These protocols are based on established methodologies for similar aryl bromides.[8][9]

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Solvents should be of high purity and degassed prior to use to remove dissolved oxygen.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Heck Coupling with Ethyl Acrylate

This protocol details the synthesis of ethyl (E)-3-(4-(pyridin-4-yl)phenyl)acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv) and ethyl acrylate (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Heck Coupling with Styrene

This protocol details the synthesis of 4-(4-styrylphenyl)pyridine.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) - optional, as a phase-transfer catalyst

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv). If desired, add tetrabutylammonium bromide (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 120-130 °C and stir for 18-36 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the Heck coupling of aryl bromides, including those with heterocyclic moieties. These serve as a guide for optimizing the reaction of this compound.

Table 1: Heck Coupling of Aryl Bromides with Ethyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (2)Et₃N (1.5)DMF1001295Adapted from[10]
24-BromotoluenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)MeCN801692General Protocol
32-BromopyridinePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1102485Adapted from[1]

Table 2: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzenePd(OAc)₂ (1)K₂CO₃ (2)DMF/H₂O1001298Adapted from[8]
24-BromoanisolePd(OAc)₂ (0.5)Na₂CO₃ (1.5)NMP130896General Protocol
35-Bromopyridin-2-aminePd(OAc)₂ (2)K₂CO₃ (2)DMF1202488Adapted from[1]

Experimental Workflow and Logic

The successful execution of the Heck reaction relies on a logical workflow that ensures the integrity of the catalytic system and maximizes product yield.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Reagent Preparation (Substrate, Olefin, Base) assembly Reaction Assembly (Under Inert Gas) reagents->assembly catalyst Catalyst Preparation (Pd(OAc)₂, Ligand) catalyst->assembly glassware Glassware Preparation (Dry, Inert Atmosphere) glassware->assembly heating Heating and Stirring assembly->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring quenching Quenching and Extraction monitoring->quenching Reaction Complete drying Drying and Concentration quenching->drying purification Column Chromatography drying->purification characterization Product Characterization (NMR, MS) purification->characterization

References

Application Note: Sonogashira Coupling of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(4-(phenylethynyl)phenyl)pyridine, a valuable building block in medicinal chemistry and materials science.[1] The protocol details the Sonogashira cross-coupling of 4-(4-bromophenyl)pyridine with phenylacetylene, utilizing a palladium-phosphine complex as the catalyst and a copper(I) salt as a co-catalyst. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide a guide for troubleshooting common issues. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood method for constructing C(sp²)-C(sp) bonds involving heteroaromatic systems.

Introduction and Significance

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] Developed by Kenkichi Sonogashira, this reaction is distinguished by its use of a dual catalytic system—typically a palladium complex and a copper(I) co-catalyst—which enables the reaction to proceed under mild conditions with high yields and excellent functional group tolerance.[2][4]

The target molecule, 4-(4-(phenylethynyl)phenyl)pyridine, and its derivatives are of significant interest in pharmaceutical research. The phenylethynylpyridine scaffold is a core component in compounds developed as potent modulators of key neurological targets, such as the metabotropic glutamate receptor 5 (mGluR5).[1][5] Antagonists of this receptor are actively investigated for novel therapeutics targeting depression, anxiety, and other CNS disorders.[1] The rigid, linear structure imparted by the alkyne linker makes this scaffold ideal for probing ligand-binding pockets in protein targets.

This guide provides a robust protocol for the synthesis of this key intermediate, explaining the critical parameters and rationale behind the procedural steps to ensure successful and reproducible outcomes.

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway is outlined below.[3][7]

  • Palladium Cycle :

    • Reductive Elimination & Catalyst Activation : The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, is the starting point.[2][6]

    • Oxidative Addition : The aryl halide, this compound, undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate.[2][6] This is often the rate-limiting step, with reactivity trending as I > OTf > Br >> Cl.[8]

    • Transmetalation : A copper(I) acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[2][7]

    • Reductive Elimination : The final step involves the reductive elimination of the desired product, 4-(4-(phenylethynyl)phenyl)pyridine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) co-catalyst (e.g., CuI) coordinates with the terminal alkyne (phenylacetylene).[2]

    • Deprotonation : In the presence of a mild amine base (e.g., triethylamine), the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[2][3] This species is crucial for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->p1 pd_complex_a Ar-Pd(II)(X)L₂ pd_complex_a->pd0 Reductive Elimination transmetalation Transmetalation pd_complex_a->p2 pd_complex_b Ar-Pd(II)(C≡CR)L₂ reductive_elimination Reductive Elimination pd_complex_b->p3 cu_cycle Copper Cycle cu_acetylide Cu-C≡CR cu_cycle->cu_acetylide hx_base [H-Base]⁺X⁻ cu_cycle->hx_base cu_acetylide->p2 Transmetalation alkyne H-C≡CR alkyne->cu_cycle cuX CuX cuX->cu_cycle base Base (e.g., Et₃N) base->cu_cycle aryl_halide Ar-X (Substrate) aryl_halide->p1 Oxidative Addition product Ar-C≡CR (Product) p1->pd_complex_a p2->pd_complex_b p3->pd0 p3->product Reductive Elimination

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[8]

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compoundC₁₁H₈BrN234.101.0234 mgSubstrate
PhenylacetyleneC₈H₆102.141.21.2 mmolCoupling Partner
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.03 (3 mol%)21.1 mgCatalyst Precursor
Copper(I) Iodide (CuI)CuI190.450.05 (5 mol%)9.5 mgCo-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19~203.0 mLBase & Solvent
Tetrahydrofuran (THF)C₄H₈O72.11-5.0 mLSolvent (Anhydrous)

Safety Precautions:

  • Palladium catalysts: Handle in a fume hood. They are toxic and may cause sensitization.

  • Copper(I) Iodide: Light-sensitive and an irritant.

  • Triethylamine: Flammable, corrosive, and has a strong odor. Work in a well-ventilated fume hood.

  • This compound: Irritant. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis arrow -> a 1. Add solids (Aryl Bromide, Pd catalyst, CuI) to a dry Schlenk flask. b 2. Seal, evacuate, and backfill with inert gas (3x cycles). a->b c 3. Add anhydrous solvents (THF, Et₃N) via syringe. b->c d 4. Add phenylacetylene via syringe. c->d e 5. Stir reaction at specified temperature (e.g., 60 °C). c->e f 6. Monitor progress by TLC until starting material is consumed. e->f g 7. Cool to RT. Dilute with ethyl acetate. f->g h 8. Filter through Celite to remove catalyst residues. g->h i 9. Wash filtrate with sat. aq. NH₄Cl, then brine. h->i j 10. Dry organic layer (Na₂SO₄), filter, and concentrate. i->j k 11. Purify by flash column chromatography. j->k l 12. Characterize pure product (NMR, MS, mp). k->l

Caption: Fig. 2: Experimental Workflow for Sonogashira Coupling

Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.1 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous THF (5.0 mL) and triethylamine (3.0 mL) via syringe. The mixture should turn into a yellowish-brown slurry.

  • Alkyne Addition : Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.

  • Reaction : Place the flask in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously. The color may darken as the reaction proceeds.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 4-6 hours when the starting aryl bromide spot is no longer visible.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration : Filter the mixture through a short plug of Celite® to remove the insoluble catalyst residues and salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Aqueous Wash : Transfer the combined filtrate to a separatory funnel. Wash with saturated aqueous ammonium chloride (20 mL) to remove the copper catalyst, followed by brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product as a solid.

  • Purification : Purify the crude solid by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.[9]

Characterization and Expected Results

The final product, 4-(4-(phenylethynyl)phenyl)pyridine, should be obtained as a white to off-white solid.

AnalysisExpected Result
Yield 80-95%
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.70 (d, 2H), 7.65-7.55 (m, 6H), 7.45-7.35 (m, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 150.5, 146.5, 132.0, 131.8, 129.0, 128.5, 127.2, 122.8, 121.2, 91.5, 90.0
HRMS (EI) Calculated for C₁₉H₁₄N [M+H]⁺: 256.1121; Found: 256.1123
Melting Point Approx. 145-148 °C

Note: NMR chemical shifts are predictive and may vary slightly.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Reaction temperature too low for aryl bromide.[8][10]1. Use fresh, high-quality catalysts. Ensure CuI is not oxidized (should be off-white, not green/brown).2. Improve degassing procedure (freeze-pump-thaw is more rigorous than evacuate/backfill).3. Increase temperature to 80 °C or consider a more active ligand/catalyst system.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to impurities, oxygen, or inappropriate solvent.[8][11]1. Use anhydrous, degassed solvents.2. Ensure starting materials are pure.3. Some solvents like THF can promote decomposition; consider DMF or using only the amine base as solvent.[10][11]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which catalyzes the oxidative dimerization of the copper acetylide.[8]1. Rigorously exclude oxygen from the reaction.2. Consider a copper-free Sonogashira protocol, which may require different ligands or conditions.[2][8]
Difficult Purification Co-elution of product with triphenylphosphine oxide (from catalyst) or other byproducts.1. Ensure the aqueous work-up is performed thoroughly.2. Optimize chromatography conditions, potentially using a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The Sonogashira coupling provides an efficient and reliable pathway for the synthesis of 4-(4-(phenylethynyl)phenyl)pyridine. By carefully controlling the reaction atmosphere, using high-quality reagents, and following the outlined procedure, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol's robustness and tolerance for the pyridine moiety make it a cornerstone reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the large-scale synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, a pivotal building block in supramolecular chemistry and materials science. We present two robust and scalable synthetic protocols: a classical two-step Kröhnke synthesis and a streamlined one-pot procedure. This document provides not only step-by-step instructions but also delves into the mechanistic underpinnings of the reaction, optimization strategies, and troubleshooting of common issues, such as the formation of a characteristic green by-product. Aimed at researchers, scientists, and professionals in drug development and materials science, these protocols are designed to be self-validating, ensuring reproducibility and high yields of the target compound.

Introduction: The Significance of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

2,2':6',2''-Terpyridines (tpy) are a class of tridentate ligands renowned for their ability to form stable, well-defined complexes with a vast array of metal ions.[1][2] This property has positioned them as indispensable components in the construction of functional materials, including photosensitizers for solar cells, luminescent sensors, and molecular devices.[1][3] The 4'-position of the central pyridine ring is a strategic point for functionalization, allowing for the fine-tuning of the ligand's electronic and steric properties, which in turn dictates the characteristics of the resulting metal complexes.[1]

The subject of this guide, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine (BrPhTpy), is a particularly valuable derivative. The bromophenyl group serves as a versatile synthetic handle for further post-synthesis modifications via cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4][5] This enables the covalent attachment of BrPhTpy to other molecules or surfaces, facilitating the construction of complex supramolecular architectures and functional materials.[4] This document provides reliable methods for producing this key compound in large quantities (up to 100 g batches), a critical requirement for its widespread application in research and development.[6][7]

Synthetic Strategies: A Comparative Overview

The synthesis of 4'-aryl-2,2':6',2''-terpyridines is most commonly achieved via the Kröhnke pyridine synthesis.[8][9] This reaction involves the condensation of a 1,5-dicarbonyl compound (or its precursor) with an ammonia source.[1] Two primary variations of this methodology are prevalent for the synthesis of BrPhTpy:

  • Two-Step Kröhnke Synthesis: This classical approach involves the initial synthesis and isolation of an α,β-unsaturated ketone intermediate (a chalcone), which is then reacted with a pyridinium salt and an ammonia source to form the terpyridine.[2][10] This method offers greater control over the reaction and can lead to higher purity of the final product.[10]

  • One-Pot Synthesis: This streamlined approach combines all reactants—2-acetylpyridine, 4-bromobenzaldehyde, a base, and an ammonia source—in a single reaction vessel.[8][11] While operationally simpler, it may sometimes result in lower yields and the formation of more by-products compared to the two-step method.[2][10]

The choice between these methods often depends on the desired scale, purity requirements, and available resources. For large-scale synthesis where purity is paramount, the two-step approach is often favored.

Detailed Protocols

Two-Step Kröhnke Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This protocol is adapted from established high-yield procedures and is suitable for producing large batches of the target compound.[6][7][10]

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (4-Bromo-2'-azachalcone)

This step involves a Claisen-Schmidt condensation between 2-acetylpyridine and 4-bromobenzaldehyde.

  • Reagents and Materials:

    • 2-Acetylpyridine

    • 4-Bromobenzaldehyde

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde in a 1:1 mixture of ethanol and 1 M aqueous NaOH solution.

    • Cool the mixture in an ice bath.

    • Slowly add 2-acetylpyridine to the cooled solution with vigorous stirring.

    • A yellow precipitate should form. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the azachalcone as a yellow solid.

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This step involves the reaction of the prepared azachalcone with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide and ammonium acetate.

  • Reagents and Materials:

    • (E)-1-(4-bromophenyl)-3-(pyridin-2-yl)prop-2-en-1-one (from Step 1)

    • N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared from 2-acetylpyridine and iodine in pyridine)

    • Ammonium Acetate (NH₄OAc)

    • Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • To a solution of the azachalcone in methanol or ethanol, add N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide and a molar excess of ammonium acetate.[10]

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Collect the crude product by filtration and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, chloroform/ethanol, or toluene to afford 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine as a white to off-white solid.[6][12]

Quantitative Data for Two-Step Synthesis

ParameterValueReference
Step 1 Yield Typically >85%[13]
Step 2 Yield 55-78%[6][10]
Overall Yield ~55%[6]
Purity >97% after recrystallization[14][15]

Experimental Workflow for Two-Step Synthesis

cluster_0 Step 1: Azachalcone Synthesis cluster_1 Step 2: Terpyridine Formation A 2-Acetylpyridine + 4-Bromobenzaldehyde B Claisen-Schmidt Condensation (NaOH, EtOH/H2O, 0°C) A->B C (E)-1-(4-bromophenyl)-3- (pyridin-2-yl)prop-2-en-1-one B->C D Azachalcone + N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide C->D E Kröhnke Reaction (NH4OAc, MeOH, Reflux) D->E F Crude 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine E->F G Recrystallization F->G H Pure Product G->H

Caption: Workflow for the two-step synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

One-Pot Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

This method offers a more direct route to the target compound, though yields and purity may be more variable.[11][12]

  • Reagents and Materials:

    • 2-Acetylpyridine (2 equivalents)

    • 4-Bromobenzaldehyde (1 equivalent)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ammonium Hydroxide (aqueous NH₄OH)

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, combine 2-acetylpyridine and 4-bromobenzaldehyde in ethanol.

    • Add potassium hydroxide pellets and concentrated aqueous ammonia solution to the mixture.[12]

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling to room temperature, a precipitate will form.

    • Collect the solid by filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure terpyridine.

Quantitative Data for One-Pot Synthesis

ParameterValueReference
Yield 32-60%[11][12]
Purity Variable, requires careful purification[2]

Experimental Workflow for One-Pot Synthesis

A 2-Acetylpyridine (2 eq.) + 4-Bromobenzaldehyde (1 eq.) B One-Pot Reaction (KOH, NH4OH, EtOH, Reflux) A->B C Crude 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine B->C D Recrystallization C->D E Pure Product D->E

Caption: Workflow for the one-pot synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the pyridyl and phenyl protons in the aromatic region.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point is in the range of 160-162 °C.[12]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Expected Characterization Data

TechniqueExpected Results
¹H NMR (CDCl₃) Aromatic protons in the range of 7.3-8.8 ppm.
¹³C NMR (CDCl₃) Characteristic signals for the aromatic carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight (388.27 g/mol ).
Melting Point 160-162 °C

Troubleshooting and Field-Proven Insights

  • Formation of a Green By-product: A common issue in terpyridine synthesis is the formation of a deeply colored, often green, by-product. This is particularly prevalent when using substoichiometric amounts of the pyridinium salt in the two-step synthesis.[6][7] This by-product is an indolizinium salt and can be removed due to its poor solubility in most common organic solvents.[6] Ensuring the purity and correct stoichiometry of reactants is crucial to minimize its formation.

  • Low Yields in One-Pot Synthesis: One-pot reactions can sometimes suffer from the formation of polycondensation products.[10] Careful control of reaction temperature and stoichiometry is important. The use of microwave irradiation has been reported to improve yields and reduce reaction times in some one-pot procedures.[16]

  • Purification Challenges: The crude product may require multiple recrystallizations to achieve high purity. A solvent system of chloroform and ethanol is often effective.[12] For particularly stubborn impurities, column chromatography on neutral alumina may be necessary, although this is less ideal for large-scale production.[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

  • Handling Reagents:

    • Sodium and potassium hydroxide are corrosive; handle with care.

    • Pyridine has a strong, unpleasant odor and is flammable; work in a well-ventilated fume hood.

    • Iodine is a corrosive solid.

  • General Safety:

    • 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is classified as a skin and eye irritant.[17][19] Avoid inhalation of dust and contact with skin and eyes.[18]

    • In case of contact, wash the affected area thoroughly with water.[17]

Conclusion

The large-scale synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a well-established process that can be reliably performed using either a two-step Kröhnke synthesis or a one-pot method. The two-step protocol is generally recommended for achieving higher yields and purity on a large scale. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can efficiently produce this versatile building block for a wide range of applications in materials science and beyond.

References

The Strategic Application of 4-(4-Bromophenyl)pyridine in the Synthesis of Novel Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Untapped Potential of Pyridyl-Based Mesogens

In the relentless pursuit of advanced liquid crystal (LC) materials for next-generation displays, sensors, and optical devices, the exploration of novel molecular scaffolds is paramount. While biphenyl and phenylcyclohexyl cores have historically dominated the landscape of calamitic (rod-shaped) liquid crystals, heteroaromatic systems, particularly those containing pyridine, offer unique advantages. The introduction of a nitrogen atom into the aromatic core imparts a lateral dipole moment, influencing key dielectric properties. Furthermore, the pyridine ring can engage in specific intermolecular interactions, potentially leading to novel mesophase behaviors.

This application note details the utility of 4-(4-Bromophenyl)pyridine as a versatile precursor for the synthesis of new calamitic liquid crystals. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of various terminal groups to tailor the mesomorphic properties of the final molecule.[1] We present a detailed protocol for the synthesis of a novel liquid crystal, 4-(4'-Octyloxyphenyl)phenylpyridine , and discuss the characterization of its mesogenic properties. This guide is intended for researchers in materials science and professionals in drug development seeking to explore novel molecular architectures for advanced applications.

Core Concepts: Designing Liquid Crystals with this compound

The fundamental prerequisite for a molecule to exhibit liquid crystalline behavior is shape anisotropy—typically a rigid, elongated core with flexible terminal groups.[2] The this compound unit serves as an excellent foundation for a calamitic mesogen due to its inherent rigidity and linearity.

The synthetic strategy hinges on the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[3] The bromine atom on the phenyl ring of this compound is selectively coupled with a boronic acid derivative, allowing for the extension of the molecular core and the introduction of a terminal alkyl or alkoxy chain. The choice of the terminal group is critical for modulating the melting point and clearing point (the temperature at which the material becomes an isotropic liquid) of the resulting liquid crystal.

Experimental Protocols

Synthesis of 4-(4'-Octyloxyphenyl)phenylpyridine: A Representative Protocol

This protocol outlines the synthesis of a novel liquid crystal candidate, 4-(4'-Octyloxyphenyl)phenylpyridine, starting from this compound and 4-octyloxyphenylboronic acid.

Materials:

  • This compound (98%)

  • 4-Octyloxyphenylboronic acid (98%)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (200 proof)

  • Deionized water

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel (for column chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine this compound (1.0 eq), 4-octyloxyphenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by a 2 M aqueous solution of potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with dry nitrogen or argon for 20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and dichloromethane. Shake gently and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Final Product: Collect the fractions containing the pure product and concentrate using a rotary evaporator. Dry the resulting white solid under high vacuum to obtain 4-(4'-Octyloxyphenyl)phenylpyridine.

Characterization of the Final Product

The identity and purity of the synthesized 4-(4'-Octyloxyphenyl)phenylpyridine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

The liquid crystalline properties of the purified compound should be investigated using:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the textures of the different mesophases and identify the type of liquid crystal phase (e.g., nematic, smectic).

Data Presentation

The following table presents hypothetical, yet representative, data for the synthesized liquid crystal, 4-(4'-Octyloxyphenyl)phenylpyridine, based on known structure-property relationships for similar calamitic liquid crystals.[4]

PropertyValue
Molecular Formula C₂₅H₂₉NO
Molecular Weight 359.51 g/mol
Appearance White crystalline solid
Phase Transitions (°C) Cr - SmA: 78 °CSmA - N: 95 °CN - I: 112 °C
Mesophase Range (°C) 34

Cr: Crystalline Solid, SmA: Smectic A, N: Nematic, I: Isotropic Liquid

Visualizations

Synthetic Workflow

G Start Combine Reactants: This compound 4-Octyloxyphenylboronic acid Pd(PPh₃)₄ Solvents Add Solvents and Base: Toluene, Ethanol, aq. K₂CO₃ Start->Solvents Inert Purge with N₂/Ar Solvents->Inert Reflux Heat to Reflux (85-90 °C) Inert->Reflux TLC Monitor by TLC Reflux->TLC Workup Cool and Perform Aqueous Workup TLC->Workup Extract Extract with DCM Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolate Pure Product Purify->Product

Caption: Synthetic workflow for 4-(4'-Octyloxyphenyl)phenylpyridine.

Molecular Structure

Caption: Structure of 4-(4'-Octyloxyphenyl)phenylpyridine.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel calamitic liquid crystals. The straightforward and high-yielding Suzuki-Miyaura coupling protocol described herein allows for the creation of a diverse library of pyridyl-containing mesogens by simply varying the boronic acid coupling partner. The incorporation of the pyridine moiety is expected to modulate the dielectric anisotropy and other physical properties of the resulting materials, making them promising candidates for a range of electro-optical applications. Further research into the synthesis of derivatives with different alkyl chain lengths and lateral substituents will undoubtedly lead to the discovery of new and interesting liquid crystalline materials with tailored properties.

References

Application Notes & Protocols: 4-(4-Bromophenyl)pyridine as a Versatile Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 4-(4-bromophenyl)pyridine, a heterocyclic compound distinguished by its dual-functionality. Possessing both a Lewis basic pyridine nitrogen for metal coordination and a reactive carbon-bromine bond, this molecule serves not only as an effective ligand for transition metal catalysts but also as a versatile building block in supramolecular chemistry and materials science. We will detail its physicochemical properties, provide a representative synthesis protocol, and elucidate its role in modulating the efficacy of palladium catalysts in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. Furthermore, its application as a bifunctional linker in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) will be discussed. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage this ligand's unique attributes for synthetic innovation.

Ligand Profile: Physicochemical Properties and Handling

This compound is a crystalline solid at room temperature.[1] Its structure is foundational to its function: the pyridine ring offers a nitrogen atom capable of coordinating with metal ions, while the bromophenyl moiety presents a reactive site for palladium-catalyzed transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 39795-60-3[1][2]
Molecular Formula C₁₁H₈BrN[1][2]
Molecular Weight 234.10 g/mol
Appearance White to yellow crystalline powder[1]
Melting Point 128.0 to 132.0 °C
Purity Typically ≥98.0% (GC)[1]

1.1. Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2] May cause respiratory irritation.[2]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection during handling. Wash skin thoroughly after use.

  • Storage: Store at room temperature, preferably in a cool, dark place (<15°C).

Ligand Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound is readily achieved through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method provides a reliable and high-yielding route from commercially available starting materials. The causality behind this choice lies in the high functional group tolerance and robustness of the Suzuki reaction for forming aryl-aryl bonds.[3]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_workup Workup & Purification R1 4-Chloropyridine HCl Mix Combine & Stir under N₂ R1->Mix R2 4-Bromophenylboronic Acid R2->Mix Cat Pd(PPh₃)₄ Cat->Mix Base K₃PO₄ Base->Mix Solvent 1,4-Dioxane/H₂O Solvent->Mix Heat Reflux (e.g., 80°C) 18-22h Mix->Heat Workup Aqueous Workup (Ethyl Acetate) Heat->Workup Purify Column Chromatography Workup->Purify Product Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of this compound

  • Setup: To a Schlenk flask, add 4-bromophenylboronic acid (1.1 equivalents), potassium phosphate (K₃PO₄, 2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[4][5]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen or argon three times to establish an inert atmosphere.[4]

  • Reagent Addition: Add 4-chloropyridine hydrochloride (1.0 equivalent). Then, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (typically 70-80°C) for 18-22 hours, monitoring by TLC until the starting material is consumed.[4]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[4]

Role in Catalysis: A Monodentate N-Donor Ligand

In transition metal catalysis, this compound primarily functions as a monodentate, L-type ligand. The lone pair of electrons on the pyridine nitrogen atom coordinates to the vacant orbitals of a metal center, typically a Pd(0) or Pd(II) species in cross-coupling reactions.[1] This coordination is critical for several reasons:

  • Stabilization: The ligand stabilizes the catalytically active metal center, preventing aggregation into inactive metal clusters.

  • Solubility: It enhances the solubility of the metal complex in organic solvents.

  • Electronic Tuning: The electronic properties of the pyridine ring modulate the electron density at the metal center. This influences the rates of key catalytic steps, such as oxidative addition and reductive elimination.

G M Pd N N M->N Coordination Bond (σ-donation) Py Pyridine Ring N->Py BrPh Bromophenyl Group Py->BrPh Suzuki_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) Trans_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex Transmetalation (Ar²-B(OR)₂ + Base) Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Trans_Complex->Product

References

experimental protocol for Suzuki-Miyaura reaction of 4-bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-Bromopyridines

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of high-value pharmaceuticals and fine chemicals.[2] Of particular interest is its application in the synthesis of 4-arylpyridines, a structural motif prevalent in numerous biologically active compounds and drug candidates.

However, the coupling of heteroaryl halides like 4-bromopyridine presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for the basic pyridine nitrogen to coordinate with and deactivate the palladium catalyst can lead to low yields and sluggish reactions.[3][4] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the experimental protocol for the Suzuki-Miyaura reaction of 4-bromopyridines. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 4-bromopyridine. This step forms a square-planar Pd(II) complex.[2] The strength of the C-X bond is a critical factor, with reactivity following the trend I > Br > Cl.[7]

  • Transmetalation: This is the step where the organic group from the boron reagent is transferred to the palladium center.[8] For this to occur, the organoboron compound must first be activated by a base to form a more nucleophilic boronate species.[9] The halide on the Pd(II) complex is then exchanged for the aryl group from the boronate, yielding a diorganopalladium(II) intermediate.[8]

  • Reductive Elimination: In the final step, the two organic groups (the pyridine and the aryl group) on the palladium center couple and are eliminated, forming the desired 4-arylpyridine product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product 4-Aryl-Pyridine (Ar-Ar') PdII_Diaryl->Product ArylHalide 4-Br-Pyridine (Ar-Br) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OR)₂ BoronicAcid->PdII_Diaryl Base Base (e.g., K₂CO₃) Base->PdII_Diaryl Activates Boronic Acid Workflow start Start reagents 1. Add Solids (4-Br-Py, Boronic Acid, Pd Catalyst, Base) start->reagents inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir (e.g., 100 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify end Final Product purify->end

References

Palladium Catalysts for Cross-Coupling with 4-Halopyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Substituted Pyridines

The functionalization of the pyridine ring, a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, is a critical endeavor in modern chemical synthesis. Among the various isomers, 4-substituted pyridines are key building blocks for a multitude of biologically active molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the 4-position of the pyridine nucleus.[1] This guide provides an in-depth exploration of palladium catalysts and detailed protocols for the successful cross-coupling of 4-halopyridines, addressing the specific challenges and nuances associated with these substrates.

The reactivity of 4-halopyridines in palladium-catalyzed cross-coupling reactions is governed by the nature of the halogen atom, following the general trend of I > Br > Cl.[1] While 4-iodo- and 4-bromopyridines are relatively reactive and can often be coupled using traditional palladium catalysts, the activation of the strong carbon-chlorine bond in 4-chloropyridines presents a significant challenge, necessitating the use of more sophisticated catalyst systems.[1][2] This document will provide guidance on catalyst selection and reaction optimization for the entire series of 4-halopyridines.

Understanding the Catalytic Cycle: A Unified Mechanistic Framework

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, share a common mechanistic pathway.[3][4][5] A fundamental understanding of this catalytic cycle is paramount for troubleshooting and optimizing reactions.

Catalytic Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X R-Pd(II)Ln(X) R-Pd(II)Ln(X) (Oxidative Addition Complex) Oxidative Addition->R-Pd(II)Ln(X) Transmetalation / Carbopalladation Transmetalation / Carbopalladation R-Pd(II)Ln(X)->Transmetalation / Carbopalladation R'-M R-Pd(II)Ln(R') R-Pd(II)Ln(R') (Transmetalation Complex) Transmetalation / Carbopalladation->R-Pd(II)Ln(R') Reductive Elimination Reductive Elimination R-Pd(II)Ln(R')->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-R' (Coupled Product) Reductive Elimination->R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the 4-halopyridine to a low-valent palladium(0) species, forming a palladium(II) intermediate.[3][5] This is often the rate-limiting step, particularly for less reactive chlorides.[2] The subsequent step, transmetalation (in Suzuki, and Sonogashira reactions) or carbopalladation (in the Heck reaction), involves the transfer of the nucleophilic partner's organic group to the palladium center.[3][5] Finally, reductive elimination yields the desired 4-substituted pyridine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][5]

Catalyst Systems: A Comparative Overview

The success of a cross-coupling reaction with 4-halopyridines hinges on the judicious selection of the palladium precursor and, critically, the supporting ligand. The ligand plays a multifaceted role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

For 4-Iodo- and 4-Bromopyridines: The Workhorse Catalysts

For the more reactive 4-iodo- and 4-bromopyridines, traditional and commercially available palladium catalysts often provide satisfactory to excellent results.

Catalyst PrecursorLigandKey Features & Applications
Pd(PPh₃)₄TriphenylphosphineA versatile, air-stable catalyst for a wide range of couplings.[6][7][8]
PdCl₂(PPh₃)₂TriphenylphosphineAnother common and effective catalyst, particularly in Sonogashira reactions.[6]
Pd(dppf)Cl₂dppfA robust catalyst with a ferrocenyl backbone, offering good stability and activity.[1]
Pd(OAc)₂(with external phosphine)A common precursor used with a variety of phosphine ligands.
For 4-Chloropyridines: The Need for Advanced Ligands

The inert nature of the C-Cl bond in 4-chloropyridines necessitates the use of more electron-rich and sterically demanding ligands. These "Buchwald-type" ligands promote the challenging oxidative addition step and prevent catalyst deactivation.[2]

Ligand TypeExamplesKey Features & Applications
Bulky, Electron-Rich Phosphines XPhos, SPhos, RuPhosHighly effective for Suzuki and Buchwald-Hartwig couplings of chloropyridines.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong σ-donation and good thermal stability, useful in challenging couplings.[9][10]

Protocols for Key Cross-Coupling Reactions

The following protocols are provided as general guidelines and may require optimization based on the specific substrates and desired outcomes. Strict adherence to anaerobic and anhydrous conditions is crucial for the success of these reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloropyridine with Phenylboronic Acid

This protocol details a robust method for the coupling of a challenging 4-chloropyridine substrate, employing a highly active Buchwald ligand.

Materials:

  • 4-Chloropyridine

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous and degassed

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-chloropyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).[2]

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in a minimal amount of anhydrous, degassed toluene.

  • Reaction Initiation: Add the catalyst premix to the Schlenk flask containing the reagents, followed by the addition of a 3:1 mixture of anhydrous, degassed toluene and 1,4-dioxane.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylpyridine.

Suzuki-Miyaura Workflow cluster_Preparation Preparation (Inert Atmosphere) cluster_Reaction Reaction cluster_Purification Workup & Purification Reagents Combine 4-Chloropyridine, Phenylboronic Acid, & K3PO4 Addition Add Catalyst & Solvents Reagents->Addition Catalyst Prepare Pd2(dba)3/XPhos Premix Catalyst->Addition Heating Heat at 100°C (12-24h) Addition->Heating Workup Cool, Dilute, Wash, & Dry Heating->Workup Purification Column Chromatography Workup->Purification Product 4-Phenylpyridine Purification->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 4-chloropyridine.

Protocol 2: Heck Reaction of 4-Bromopyridine with Styrene

The Heck reaction provides a powerful method for the alkenylation of 4-halopyridines.[11][12]

Materials:

  • 4-Bromopyridine

  • Styrene

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(o-tol)₃ (Tri(o-tolyl)phosphine)

  • Triethylamine (Et₃N), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).

  • Reagent Addition: Add anhydrous, degassed DMF, followed by 4-bromopyridine (1.0 equiv), styrene (1.2 equiv), and anhydrous, degassed triethylamine (1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield 4-styrylpyridine.

Protocol 3: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

The Sonogashira coupling is a highly efficient method for the synthesis of 4-alkynylpyridines.[6][13]

Materials:

  • 4-Iodopyridine

  • Phenylacetylene

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4-iodopyridine (1.0 equiv) in a 2:1 mixture of anhydrous, degassed THF and triethylamine.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv) to the reaction mixture.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature for 4-8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-(phenylethynyl)pyridine.

Protocol 4: Buchwald-Hartwig Amination of 4-Bromopyridine with Aniline

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of 4-aminopyridine derivatives.[14][15][16]

Materials:

  • 4-Bromopyridine

  • Aniline

  • Pd(OAc)₂ (Palladium(II) acetate)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by 4-bromopyridine (1.0 equiv) and aniline (1.2 equiv).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with toluene, and filter through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-phenylpyridin-4-amine.

Troubleshooting and Key Considerations

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic activity.[6] The use of bulky ligands can mitigate this issue by sterically shielding the metal center.[2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Rigorous degassing of solvents and maintenance of an inert atmosphere are critical to prevent catalyst decomposition, which is often observed as the formation of palladium black.[6]

  • Base Selection: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Heck and Sonogashira reactions, amine bases such as triethylamine are commonly used.[6][11] The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium tert-butoxide.[15]

  • Solvent Effects: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like DMF, dioxane, and toluene are frequently employed.[17][18] The use of greener, bio-derived solvents such as Cyrene is an emerging and sustainable alternative.[17][18]

  • Microwave Irradiation: Microwave-assisted heating can significantly accelerate reaction rates and improve yields, particularly in challenging couplings.[19][20]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized 4-halopyridines. A thorough understanding of the underlying catalytic principles, coupled with careful selection of the catalyst system and reaction conditions, is essential for achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement these powerful transformations in their synthetic endeavors.

References

Synthesis of 4-Arylpyridines from 4-(4-Bromophenyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of 4-Arylpyridines in Modern Chemistry

The 4-arylpyridine scaffold is a privileged structural motif in contemporary chemical sciences, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in crucial intermolecular interactions, such as hydrogen bonding and metal coordination, make it a cornerstone in drug design. Compounds incorporating this moiety have demonstrated a vast range of biological activities, including kinase inhibition and the modulation of multidrug resistance in cancer cells.[3]

The functionalization of pyridine rings, particularly through the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, is therefore of paramount importance.[4] Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and efficient methods for these transformations.[5][6] This guide provides an in-depth exploration of the synthesis of diverse 4-arylpyridines starting from the commercially available and versatile building block, 4-(4-Bromophenyl)pyridine. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into experimental design and execution.

Overview of Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

This compound serves as an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a Pd(0) center, initiating the catalytic cycle, while being stable enough for easy handling and storage.[4] The primary methods for elaborating this starting material are summarized below.

Reaction Coupling Partner Bond Formed Key Advantages Considerations
Suzuki-Miyaura Organoboron ReagentC(sp²) - C(sp²)Mild conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[7][8]Base sensitivity of some substrates.
Stille Organostannane ReagentC(sp²) - C(sp²)Insensitive to moisture and air, wide functional group tolerance.[9][10]Toxicity of tin reagents and byproducts, purification challenges.[11]
Heck AlkeneC(sp²) - C(sp²)Atom economical (no organometallic reagent needed).[12][13]Regioselectivity and stereoselectivity can be challenging.
Sonogashira Terminal AlkyneC(sp²) - C(sp)Direct formation of arylalkynes, mild conditions.[14][15]Often requires a copper(I) co-catalyst, potential for alkyne homocoupling.[16]
Buchwald-Hartwig AmineC(sp²) - NPremier method for C-N bond formation, broad scope of amines.[17][18]Requires specialized, often air-sensitive, phosphine ligands.[19]

Experimental Workflows and Mechanisms

A successful synthesis relies on a robust and well-understood workflow, from reaction setup to product isolation. The choice of specific reagents and conditions is dictated by the underlying reaction mechanism, which for most palladium-catalyzed cross-couplings, follows a similar catalytic cycle.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 4-arylpyridine derivative via a cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add this compound, Coupling Partner, & Base to Flask B 2. Add Solvent & Degas Mixture (e.g., N2/Ar sparging) A->B C 3. Add Pd Catalyst & Ligand under Inert Atmosphere B->C D 4. Heat Reaction Mixture (Monitor by TLC/LC-MS) C->D E 5. Cool, Filter Catalyst D->E F 6. Aqueous Work-up (Extraction) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography or Recrystallization G->H I 9. Characterize Product (NMR, MS, etc.) H->I G Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition TM_complex [Ar-Pd(II)L2-Ar'] OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArylHalide Ar-Br (this compound) ArylHalide->OA_complex BoronicAcid Ar'-B(OH)2 Borate Ar'-B(OR)3- BoronicAcid->Borate + Base Base Base (e.g., K2CO3) Base->Borate Borate->TM_complex

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Prevent Homocoupling of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-(4-bromophenyl)pyridine in cross-coupling reactions. While an invaluable building block, its unique electronic properties present a common and often frustrating challenge: homocoupling. This document provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them to help you minimize byproduct formation and maximize the yield of your desired product.

Part 1: Understanding the Challenge - Why Does Homocoupling Occur?

Homocoupling is a parasitic side reaction that competes with your desired cross-coupling pathway. In the context of reactions with this compound, this typically results in the formation of 4,4'-di(pyridin-4-yl)-1,1'-biphenyl. This byproduct consumes your starting material, complicates purification, and ultimately lowers the yield of your target molecule.

The primary drivers of homocoupling, particularly in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, are:

  • Oxidation of the Catalyst : The active catalyst for cross-coupling is Palladium(0). If trace amounts of oxygen are present in your reaction, they can oxidize Pd(0) to Pd(II) species.[1][2] These Pd(II) species are known to promote the unwanted coupling of two boronic acid molecules.[1][3][4]

  • Pd(II) Precatalyst Reduction : Many common palladium sources, such as Pd(OAc)₂, are Pd(II) precatalysts. For the main catalytic cycle to begin, they must first be reduced to Pd(0) in situ. One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates the active Pd(0) but at the expense of your nucleophile.[1][3]

  • Substrate-Specific Electronics : The this compound molecule has an electron-deficient pyridine ring and is prone to specific interactions. The pyridine nitrogen can coordinate to the palladium center, potentially altering the catalyst's behavior and, in some cases, favoring side reactions if conditions are not optimized.[5]

G Pd0 Pd0 PdII PdII Pd0->PdII Trace O₂ OA OA TM1 TM1

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

Q1: My Suzuki reaction with this compound is producing a significant amount of 4,4'-di(pyridin-4-yl)-1,1'-biphenyl. What is the most likely cause and how do I fix it?

A1: This is a classic homocoupling problem, most often rooted in the presence of oxygen or issues with the catalyst activation.[1][6] The electron-deficient nature of the pyridine ring can also make the corresponding boronic acid partner more susceptible to decomposition and side reactions.[7]

Immediate Troubleshooting Steps:

  • Improve Degassing Technique: This is the most critical step.[1] Standard purging with an inert gas (Nitrogen or Argon) may not be sufficient.

    • Recommendation: Use the "freeze-pump-thaw" method for your solvent (at least three cycles). For the reaction mixture itself, sparging (bubbling the inert gas through the solution via a long needle) for 15-20 minutes before adding the catalyst is highly effective.[1][8]

  • Switch to a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, you are relying on an in situ reduction that can generate homocoupling products.[3]

    • Recommendation: Use a well-defined Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This allows the catalytic cycle to begin immediately without a prerequisite homocoupling step.

  • Add a Mild Reducing Agent: To scavenge any Pd(II) species that may form, a mild reducing agent can be added.

    • Recommendation: The addition of potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][8]

Q2: I'm performing a Sonogashira coupling with this compound and seeing a lot of diacetylene byproduct. What's causing this and what is the solution?

A2: The byproduct you are observing is due to the oxidative homocoupling of your terminal alkyne, a reaction commonly known as Glaser coupling.[9] This side reaction is almost always promoted by the copper(I) co-catalyst, which is a standard component of the traditional Sonogashira protocol.[9][10]

Solutions:

  • Switch to Copper-Free Conditions: The most direct solution is to eliminate the root cause. Modern Sonogashira protocols often perform better without copper, especially for substrates prone to side reactions.[10][11][12] This avoids the Glaser coupling pathway entirely.[10]

  • Use an Appropriate Amine Base: If a copper-free reaction is not feasible, the choice of base is critical.

    • Recommendation: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases can effectively scavenge the H-X byproduct while their steric bulk can help suppress the formation of copper-acetylide aggregates that lead to homocoupling.

  • Ensure an Oxygen-Free Environment: Like Suzuki homocoupling, Glaser coupling is an oxidative process. Rigorous degassing of your reaction mixture is essential to prevent the oxidation of the copper acetylide intermediates.[9]

Q3: How much does my choice of phosphine ligand affect homocoupling?

A3: The ligand choice is paramount. The ligand dictates the steric and electronic environment around the palladium center, which directly influences the relative rates of the desired and undesired reaction pathways.[13][14]

  • Simple Ligands (e.g., PPh₃): While common, triphenylphosphine is often not ideal for challenging substrates. It can be prone to dissociation, leading to less stable catalytic species that may be more susceptible to deactivation or engaging in side reactions.

  • Bulky, Electron-Rich Ligands: Modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, and RuPhos are designed to prevent homocoupling.[5][13]

    • Mechanism of Action: Their large size (steric bulk) promotes the formation of stable, monoligated L₁Pd(0) species.[13] These species are highly reactive in the crucial oxidative addition step and accelerate the final reductive elimination step to release the desired product.[13][14] This rapid turnover in the main catalytic cycle effectively outcompetes the slower side reactions that lead to homocoupling.

Ligand TypeExample(s)Typical Performance vs. HomocouplingRationale
Simple Triarylphosphine PPh₃Fair to PoorLess bulky, can lead to unstable catalyst species.
Bulky, Electron-Rich SPhos, XPhos, RuPhosExcellentPromotes fast oxidative addition and reductive elimination, outcompeting side reactions.[5][13]
N-Heterocyclic Carbenes IPr, IMesVery Good to ExcellentStrong σ-donors that form very stable Pd complexes, enhancing catalyst longevity and efficiency.[5]

Q4: Can reaction parameters like base, solvent, or temperature be tuned to reduce homocoupling?

A4: Yes, optimizing these parameters is a key part of method development.

  • Base Selection: The base activates the boronic acid for transmetalation.[15] A base that is too strong or too weak can disrupt the catalytic cycle.

    • Recommendation: For Suzuki couplings, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often more effective and lead to fewer side reactions than strong hydroxide bases (e.g., NaOH).[5][16]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[17]

    • Recommendation: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are standard for Suzuki reactions. The water is crucial for activating the boronic acid with the inorganic base.[16][18] The specific solvent can impact reaction rates and should be screened for optimal performance.[17]

  • Temperature Control: Higher temperatures accelerate all reactions, including undesirable ones.

    • Recommendation: Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish. Excessive heat can lead to catalyst decomposition and an increase in byproduct formation.[5]

Part 3: Optimized Protocol & Preventative Workflow

This section provides a step-by-step, best-practice workflow for a Suzuki-Miyaura coupling of this compound designed to proactively minimize homocoupling.

dot graph TD { A[Start: Reagent Prep] --> B{Assemble Glassware}; B --> C[Add Solids]; C --> D{Inert Atmosphere Purge}; D --> E[Add Degassed Solvent]; E --> F{Degas Mixture}; F --> G[Add Catalyst]; G --> H{Heat & Stir}; H --> I[Monitor Reaction]; I --> J[Workup & Purify];

} dot Figure 2: Optimized experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki Coupling with Minimized Homocoupling

  • Reagent & Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Use a high-purity arylboronic acid. If the quality is suspect, consider using a more stable boronic ester (e.g., a pinacol ester) which is less prone to decomposition.[3][5]

  • Reaction Assembly:

    • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add:

      • This compound (1.0 equiv)

      • The arylboronic acid or ester (1.1 - 1.2 equiv)

      • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

      • The chosen bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

    • Seal the flask, and evacuate and backfill with inert gas three times.[5]

  • Solvent Addition & Degassing:

    • Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1). Degas the solvent separately by sparging with Argon for at least 30 minutes.

    • Add the degassed solvent to the reaction flask via cannula or syringe under a positive pressure of inert gas.

    • Immerse a long needle into the reaction mixture and sparge with inert gas for an additional 15-20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition and Reaction:

    • Under a positive flow of inert gas, quickly add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the desired biaryl product.[5]

By implementing these rigorous, mechanistically-informed strategies, you can effectively suppress homocoupling side reactions and achieve reliable, high-yielding syntheses with this compound.

References

Technical Support Center: Removal of Palladium Catalyst from 4-(4-Bromophenyl)pyridine Product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the critical challenge of removing palladium catalyst residues from your 4-(4-Bromophenyl)pyridine product. This guide is designed for researchers, scientists, and drug development professionals, offering practical guidance, troubleshooting insights, and detailed protocols to ensure the purity and integrity of your final compound.

The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of many research and development projects. However, the very catalyst that facilitates this transformation can become a significant impurity. Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH) due to its potential toxicity.[1][2][3] This guide will equip you with the knowledge to effectively remove these residues, ensuring your product meets the highest purity standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of palladium residue I might encounter in my this compound product?

A1: Palladium residues can exist in various forms depending on the reaction conditions and work-up procedures. These can include:

  • Homogeneous Palladium Species: Soluble palladium complexes, often in the Pd(0) or Pd(II) oxidation state, which are dissolved in the reaction mixture.

  • Heterogeneous Palladium: Insoluble forms such as palladium metal (Pd(0)) that may have precipitated out of solution, or palladium on a solid support (e.g., Pd/C) if used.[4]

  • Colloidal Palladium: Fine, suspended palladium particles that can be difficult to remove by simple filtration.[5]

Understanding the likely form of your palladium residue is the first step in selecting an appropriate removal strategy.[2]

Q2: What are the primary methods for removing palladium catalysts?

A2: The most widely employed methods for palladium removal can be categorized as follows:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4][6][7]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[5][8]

  • Crystallization: Purifying the product through recrystallization, leaving palladium impurities in the mother liquor.[2][9]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase.[5]

  • Chromatography: Employing techniques like column chromatography for separation.[5][8]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid-supported materials, often silica or polymer-based, that are functionalized with ligands that have a strong affinity for palladium.[10][11][12] Common functional groups include thiols, thioureas, amines, and dimercaptotriazine (DMT).[10][11][13] When the crude product solution is mixed with the scavenger, the palladium is selectively bound (chelated) to these functional groups. The solid scavenger, now containing the palladium, can then be easily removed by filtration.[4]

Q4: Is activated carbon a good option for palladium removal?

A4: Activated carbon is a cost-effective and commonly used adsorbent for palladium removal due to its high surface area.[6][7] However, its lack of selectivity can lead to the non-specific adsorption of your this compound product, potentially causing significant yield loss.[2] While effective in some cases, specialized metal scavengers often provide higher efficiency and better product recovery.[10]

Q5: What are the regulatory limits for palladium in pharmaceutical products?

A5: Regulatory agencies like the ICH have established strict guidelines for elemental impurities. Palladium is classified as a Class 2B element, and for oral medications, the permitted daily exposure (PDE) is 100 µ g/day .[14] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[1]

Troubleshooting Guides

Issue 1: High Product Loss During Purification
  • Potential Cause: Non-specific binding of this compound to the adsorbent, a common issue with activated carbon.[2]

  • Troubleshooting Steps:

    • Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.

    • Screen Different Scavengers: Test a panel of scavengers to find one with high selectivity for palladium and low affinity for your product. Thiol-based silica scavengers are often a good starting point.[10][15]

    • Optimize the Solvent: The solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[4]

    • Consider Alternative Methods: If product loss remains high, explore recrystallization or extraction as alternative or complementary purification steps.[5]

Issue 2: Inconsistent Palladium Removal from Batch to Batch
  • Potential Cause: Variability in the palladium species present in the crude product. The form of the palladium can change based on minor variations in reaction conditions or work-up.

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Ensure a consistent work-up procedure to promote the formation of a consistent palladium species. For example, a specific aqueous wash or the addition of a mild oxidizing or reducing agent might be beneficial.

    • Employ a Broad-Spectrum Scavenger: Some scavengers are more effective against specific palladium oxidation states. A versatile scavenger, such as one containing thiourea or DMT functional groups, might provide more consistent results.[10][13]

    • Combine Methods: A multi-step approach can be more robust. For instance, an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by treatment with a metal scavenger, can address multiple palladium forms.[16]

Issue 3: Residual Palladium Levels Remain Above 10 ppm After Treatment
  • Potential Cause: The chosen method is not efficient enough for the specific palladium species present, or the treatment conditions are suboptimal.

  • Troubleshooting Steps:

    • Increase Scavenger Loading or Contact Time: Incrementally increase the amount of scavenger or extend the stirring time.[17]

    • Elevate the Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve the kinetics of palladium scavenging.[4]

    • Perform a Second Treatment: A second pass with a fresh batch of scavenger can further reduce palladium levels.

    • Switch Scavenger Type: If a thiol-based scavenger is not sufficiently effective, consider a different functionality like DMT, which can be better for certain hindered palladium complexes.[11][13]

    • Final Polish with Crystallization: A final recrystallization step can be very effective at removing the last traces of palladium to get below the 10 ppm threshold.[2]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol is a general guideline for using a common and effective type of metal scavenger.

  • Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).

  • Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 10-20 wt% relative to the crude product.[10]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[4]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[1][18][19]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B). Start with approximately 0.2 wt relative to the crude product.[2]

  • Stirring: Stir the slurry at a suitable temperature (e.g., 45 °C) for several hours (e.g., 18 hours).[2]

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations and Data

Decision Logic for Palladium Removal Strategy

Palladium_Removal_Strategy start Crude this compound check_pd_form Is Palladium Heterogeneous (e.g., Pd/C, visible precipitate)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenger_treatment Treat with Metal Scavenger (e.g., Thiol-Silica) check_pd_form->scavenger_treatment No / Unsure check_purity_1 Residual Pd < 10 ppm? filtration->check_purity_1 check_purity_1->scavenger_treatment No final_product Purified Product check_purity_1->final_product Yes check_purity_2 Residual Pd < 10 ppm? scavenger_treatment->check_purity_2 crystallization Recrystallization check_purity_2->crystallization No check_purity_2->final_product Yes check_purity_3 Residual Pd < 10 ppm? crystallization->check_purity_3 check_purity_3->final_product Yes optimize Optimize Scavenger/ Conditions check_purity_3->optimize No optimize->scavenger_treatment

References

Technical Support Center: Optimizing Base and Solvent for Suzuki Coupling of 4-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the coupling of 4-bromopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the pyridine ring, particularly the nitrogen atom's influence, present specific challenges that require careful optimization of reaction parameters, most notably the choice of base and solvent.

This document provides in-depth, evidence-based answers to frequently encountered issues, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of 4-bromopyridine is giving low to no yield. What are the most likely causes related to the base and solvent?

A1: Low yields in the Suzuki coupling of 4-bromopyridines often stem from a few critical factors directly related to your choice of base and solvent. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] The electron-withdrawing nature of the pyridine ring also affects the reactivity of the C-Br bond.

Key Troubleshooting Steps:

  • Evaluate Base Strength and Type: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3][4][5][6]

    • Insufficient Basicity: If the base is too weak, the formation of the boronate will be slow or incomplete. For pyridyl substrates, stronger inorganic bases are often more effective.

    • Base Screening: A systematic screening of bases is highly recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][8] K₃PO₄ is frequently a good starting point for nitrogen-containing heterocycles.[6][7]

  • Assess the Solvent System: The solvent must not only dissolve the reactants but also facilitate the key steps of the catalytic cycle.[9][10]

    • Solubility Issues: Poor solubility of the base or boronic acid can stall the reaction.

    • Solvent Mixtures: A mixture of an organic solvent and water is typically required, especially when using inorganic bases.[7] The water is essential for dissolving the base and activating the boronic acid.[7] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[7][8]

    • Polar Aprotic Solvents: Solvents like DMF or DMAc can be effective by aiding in the solubility of reactants, but they can also coordinate to the palladium center.[11]

  • Ensure Proper Degassing: Oxygen can deactivate the palladium catalyst through oxidation.[7] Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes your boronic acid and reduces the overall yield.[12] This is particularly problematic with electron-deficient heteroaryl boronic acids.

Strategies to Minimize Protodeboronation:

  • Choice of Base: The base plays a role in the rate of protodeboronation. While a base is necessary for the reaction, highly basic aqueous conditions can sometimes accelerate this side reaction. Using a milder base like KF or CsF can sometimes be beneficial.[13]

  • Anhydrous Conditions: While many Suzuki couplings use aqueous mixtures, switching to anhydrous conditions can sometimes suppress protodeboronation. This requires the use of boronate esters (e.g., pinacol esters) and a soluble organic base.[13][14]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation. Monitor your reaction progress (e.g., by TLC or LC-MS) and aim to stop the reaction once the starting material is consumed.

Q3: Which base is generally the best starting point for the Suzuki coupling of 4-bromopyridine?

A3: While there is no single "best" base for all Suzuki couplings, potassium phosphate (K₃PO₄) is often an excellent starting point for reactions involving heteroaromatic halides like 4-bromopyridine.[7]

Rationale:

  • Sufficient Basicity: K₃PO₄ is a strong enough base to effectively promote the formation of the boronate species from the boronic acid.

  • Proven Efficacy: It has been shown to be effective in numerous couplings with nitrogen-containing heterocycles.[6][7]

However, it is crucial to screen other bases if K₃PO₄ does not provide satisfactory results. Cesium carbonate (Cs₂CO₃) is another strong contender, often providing higher yields, though it is more expensive.[5]

Comparative Table of Common Bases:

BaseCommon Solvent SystemGeneral EffectivenessNotes
K₃PO₄ Dioxane/H₂O, THF/H₂OHigh to ExcellentA strong, reliable choice for heteroaryl couplings.[5][7]
Cs₂CO₃ Dioxane, TolueneHigh to ExcellentOften gives high yields but is more costly.[5][6]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OModerate to HighA common and cost-effective option.[6][7]
Na₂CO₃ DMF, Dioxane/H₂OModerate to HighGood solubility in polar aprotic solvents.[5][6]
KF Anhydrous THF, DioxaneModerate to HighUseful in anhydrous conditions and for base-sensitive substrates.[3]
Q4: How does the choice of solvent impact the catalytic cycle and overall reaction efficiency?

A4: The solvent has a profound influence on nearly every step of the Suzuki catalytic cycle.[9][15] Its role extends beyond simply dissolving the reactants.

Key Solvent Effects:

  • Catalyst Stability and Activity: Coordinating solvents (e.g., THF, DMF) can interact with the palladium center, influencing ligand exchange rates and catalyst stability.[9]

  • Rate of Reaction: The polarity of the solvent can affect the rates of oxidative addition and reductive elimination. Nonpolar solvents like toluene can sometimes favor oxidative addition, while polar solvents may be beneficial for the transmetalation step.[16]

  • Base Solubility and Activation: As mentioned, for inorganic bases, the presence of water is often crucial for their solubility and ability to activate the boronic acid.[7]

Solvent Selection Workflow:

G start Start Optimization q1 Are you using an inorganic base (e.g., K₃PO₄, K₂CO₃)? start->q1 aqueous Use a biphasic system: - 1,4-Dioxane/H₂O - Toluene/H₂O - THF/H₂O q1->aqueous Yes anhydrous Consider anhydrous conditions with a soluble base. q1->anhydrous No q2 Is reactant solubility an issue? aqueous->q2 anhydrous->q2 polar_aprotic Try a polar aprotic solvent: - DMF - DMAc q2->polar_aprotic Yes end Optimized Solvent System q2->end No polar_aprotic->end

Caption: Decision workflow for solvent selection.

Experimental Protocols
General Procedure for Screening Bases and Solvents in the Suzuki Coupling of 4-Bromopyridine

Note: This is a generalized procedure and must be optimized for your specific boronic acid partner.

1. Reaction Setup:

  • To a dry reaction vial or Schlenk tube equipped with a magnetic stir bar, add 4-bromopyridine (1.0 eq.), the desired boronic acid (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).

  • If using a solid palladium source and ligand, add them at this stage (e.g., Pd(OAc)₂ and a suitable phosphine ligand, or a pre-catalyst like Pd(dppf)Cl₂).[17] Common catalyst loadings range from 1-5 mol%.[7]

2. Solvent Addition:

  • Add the degassed solvent system via syringe. For biphasic systems, a common ratio is 4:1 or 5:1 organic solvent to water.[6]

3. Degassing:

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS until the 4-bromopyridine is consumed.

5. Work-up and Purification:

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Flowchart:

G start Low Yield with 4-Bromopyridine check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents screen_base Screen Bases Start with K₃PO₄, then try Cs₂CO₃, K₂CO₃ check_reagents->screen_base Reagents OK screen_solvent Optimize Solvent System Try Dioxane/H₂O, Toluene/H₂O, THF/H₂O screen_base->screen_solvent screen_catalyst Screen Catalyst/Ligand Consider bulky, electron-rich ligands (e.g., XPhos, SPhos) screen_solvent->screen_catalyst check_temp Adjust Temperature (Typically 80-110°C) screen_catalyst->check_temp success High Yield Achieved check_temp->success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Kröhnke Synthesis for Terpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Kröhnke terpyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction to construct complex terpyridine ligands. Terpyridines are renowned for their ability to form stable, rigid complexes with metal ions, making them invaluable in fields ranging from materials science to medicinal chemistry.[1][2]

The Kröhnke synthesis, which condenses α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is a versatile method for creating highly functionalized pyridines.[3][4] Its adaptation for 4'-aryl-2,2':6',2''-terpyridines, often via a convenient one-pot protocol, has become a staple in synthetic chemistry.[1][5] However, like any synthesis, it is not without its challenges. Low yields, unexpected side products, and purification difficulties can hinder progress.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide validated protocols and optimization strategies to enhance your synthetic success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the Kröhnke synthesis of terpyridines.

Category 1: Low or No Product Yield

Question 1: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired terpyridine product. What are the primary causes?

Answer: This is a frequent issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the formation of a stable, unreactive intermediate. A systematic check is the most effective troubleshooting approach.

  • Pillar 1: Reagent Integrity is Non-Negotiable

    • α,β-Unsaturated Carbonyl (Chalcone) Purity: The chalcone, which is often formed in situ from an aromatic aldehyde and 2-acetylpyridine, is the cornerstone of the reaction.[1][5] If this intermediate is impure, polymerized, or contaminated with unreacted starting materials, the main reaction cannot proceed efficiently. Old aldehydes are prone to oxidation.

      • Actionable Advice: If you are using a two-step classical approach, purify the chalcone intermediate by recrystallization (typically from ethanol) before proceeding.[2] For one-pot syntheses, ensure your aldehyde and 2-acetylpyridine are pure. Consider running a quick NMR or TLC of your starting materials if their quality is in doubt.[6]

    • 2-Acetylpyridine Quality: This reactant is used in a 2:1 molar ratio to the aldehyde in the one-pot synthesis.[3] Impurities will be magnified and can lead to a complex mixture of side products.

    • Ammonia Source: Ammonium acetate is the most common nitrogen source, providing the ammonia for the crucial cyclization step.[7][8] It must be of high purity and kept dry, as moisture can interfere with intermediate steps.[6]

  • Pillar 2: Reaction Conditions are Paramount

    • Temperature: The Kröhnke synthesis requires thermal energy, but excessive heat is detrimental. The typical temperature range is 80-140°C.[6] Temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, temperatures that are too high can promote side reactions, such as the self-condensation of the chalcone or product decomposition.[6][8]

      • Actionable Advice: Begin with a temperature around 120°C (if using a solvent like glacial acetic acid) and monitor the reaction's progress via TLC.[8] If the reaction is slow, incrementally increase the heat. If you observe the formation of multiple new spots on your TLC plate, the temperature may be too high.

    • Solvent Choice: The most common solvents are glacial acetic acid and methanol.[3][8] Acetic acid often serves as both a solvent and a mild acid catalyst.[6] In some cases, solvent-free conditions, where the reactants are heated together as a melt, can provide excellent yields and simplify the workup process.[7][8]

      • Actionable Advice: Ensure your solvent is anhydrous. Water can interfere with the enolate and imine intermediates.[6] If yields are poor in one solvent system, switching to another (e.g., from methanol to acetic acid) is a logical optimization step.

  • Pillar 3: Understanding the Mechanism The reaction proceeds via a Michael addition of the enolate of 2-acetylpyridine to the chalcone, forming a 1,5-dicarbonyl intermediate.[1][3] This intermediate must then cyclize with ammonia and dehydrate to form the aromatic pyridine ring.[1][7] If this cyclization is inefficient, the yield will suffer.

    Troubleshooting Logic Diagram

    G start Low Yield Observed reagents Check Reagent Purity - Aldehyde - 2-Acetylpyridine - Ammonium Acetate start->reagents conditions Verify Reaction Conditions - Temperature (80-140°C?) - Solvent (Anhydrous?) - Reaction Time start->conditions purification Review Workup/Purification - Product lost during extraction? - Inefficient recrystallization? start->purification reagents_sol Solution: Purify starting materials (Recrystallize, Distill) reagents->reagents_sol conditions_sol Solution: Optimize T, time, or solvent. Monitor closely with TLC. conditions->conditions_sol purification_sol Solution: Adjust pH during workup. Test different recrystallization solvents. purification->purification_sol end Improved Yield reagents_sol->end conditions_sol->end purification_sol->end

    Caption: Troubleshooting workflow for low yield.

Category 2: Significant Side Product Formation

Question 2: My reaction produces the desired terpyridine, but it is contaminated with significant side products, making purification difficult. What are these impurities and how can I avoid them?

Answer: Side product formation is often a consequence of suboptimal reaction conditions or the inherent reactivity of the intermediates. The most common "unexpected" product is the isomeric 6′-aryl-2,2′:4′,2″-terpyridine.[5]

  • Cause: 1,2-Addition vs. 1,4-Conjugate Addition The desired reaction pathway involves a 1,4-conjugate (Michael) addition of the 2-acetylpyridine enolate to the chalcone. However, a competing 1,2-addition to the carbonyl group of the chalcone can also occur. This alternative pathway leads to the formation of the undesired 6'-aryl isomer.[5]

  • Strategies for Minimizing Side Products:

    • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored 1,4-addition product over the kinetically favored 1,2-addition product. A longer reaction time at a lower temperature is often preferable to a shorter time at a higher temperature.

    • Base and Solvent Choice: The choice of base and solvent can influence the equilibrium between the enolate structures and the reaction pathway. While strong bases like KOH are used in one-pot methods to drive the initial condensation, the subsequent cyclization is typically facilitated by the milder conditions provided by ammonium acetate in acetic acid.

    • Stoichiometry: Ensure a precise 2:1 molar ratio of 2-acetylpyridine to the aromatic aldehyde in one-pot syntheses. An excess of either can lead to other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the "classical" two-step Kröhnke synthesis and the "one-pot" method? Which one should I choose?

A1: Both methods lead to the same terpyridine product but differ in their procedure.

  • Classical (Two-Step) Method: This involves first synthesizing and isolating the chalcone intermediate via a Claisen-Schmidt condensation.[5] The purified chalcone is then reacted with a second equivalent of activated 2-acetylpyridine (as a pyridinium salt) and ammonium acetate to form the terpyridine.[2][5]

    • Pros: Allows for the purification of the intermediate, which can lead to a cleaner final reaction and higher purity product.

    • Cons: More time-consuming and labor-intensive.

  • One-Pot Method: This approach combines two equivalents of 2-acetylpyridine, one equivalent of the aldehyde, a base (like KOH), and an ammonia source in a single reaction vessel.[1][5]

    • Pros: Operationally simple, more efficient, and often gives high yields.[1]

    • Cons: As intermediates are not isolated, the purity of the starting materials is absolutely critical. It can sometimes lead to more complex product mixtures if not optimized.[5]

Choice: For routine synthesis and screening of new derivatives, the one-pot method is generally preferred due to its efficiency.[1] If you are facing persistent purity issues or working with particularly sensitive substrates, the classical method provides an extra purification step that can be invaluable.

Q2: How critical is the purification of the final terpyridine product?

A2: Extremely critical. Terpyridines are primarily used as ligands for metal complexation. Even small amounts of impurities can drastically affect the spectroscopic, electrochemical, and catalytic properties of the resulting metal complexes.[2] Purification is most commonly achieved by recrystallization from ethanol or other suitable solvents.[1][9] Column chromatography can also be used if recrystallization is ineffective. Always confirm the purity and identity of your final product using techniques like NMR, Mass Spectrometry, and Elemental Analysis.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required for specific substrates.

Protocol 1: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine

This protocol is an adaptation of a widely used and efficient one-pot procedure.[1][2]

Materials:

  • 2-Acetylpyridine (2.43 g, 20.0 mmol)

  • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Potassium Hydroxide (KOH) pellets (1.54 g, ~24 mmol)

  • Methanol (MeOH) (20 mL)

  • 35% Aqueous Ammonia solution (40 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-acetylpyridine (20.0 mmol) and 4-methoxybenzaldehyde (10.0 mmol) in methanol (20 mL).

  • To this stirring solution, add KOH pellets (24 mmol).

  • Finally, add the aqueous ammonia solution (40 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4–6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

  • After the reaction is complete (indicated by the consumption of the aldehyde), cool the flask to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with distilled water to remove excess base and salts.

  • Perform a final wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from hot ethanol to yield the title compound as a solid.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Dissolve 2-Acetylpyridine & 4-Methoxybenzaldehyde in Methanol b 2. Add KOH pellets a->b c 3. Add Aqueous Ammonia b->c d 4. Reflux for 4-6 hours (Monitor by TLC) c->d e 5. Cool to RT (Precipitate forms) d->e f 6. Filter solid e->f g 7. Wash with H₂O, then cold EtOH f->g h 8. Recrystallize from Ethanol g->h i Pure Terpyridine Product h->i

Caption: One-pot Kröhnke synthesis workflow.

Quantitative Data Summary

Yields in the Kröhnke synthesis are highly dependent on the electronic nature of the substituents on the aromatic aldehyde. The table below provides representative data for one-pot syntheses to illustrate this trend.

Aldehyde Substituent (R)R Group PositionTypical Yield (%)Notes
-OCH₃ (Methoxy)4- (para)~95%[8]Electron-donating groups often lead to high yields.
-CH₃ (Methyl)4- (para)HighElectron-donating group.
-H (Unsubstituted)-Good to HighBaseline for comparison.
-Cl (Chloro)4- (para)~94%[8]Halogens are generally well-tolerated.
-NO₂ (Nitro)4- (para)Moderate to LowStrong electron-withdrawing groups can decrease yield.[10]

Table compiled from typical results found in the literature. Actual yields may vary.

References

Technical Support Center: Navigating the Side Reactions of 4-(4-Bromophenyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of 4-(4-bromophenyl)pyridine in common palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome the common side reactions that can impede your synthetic success.

The unique electronic properties of this compound, with its electron-deficient pyridine ring and the reactive carbon-bromine bond, make it a valuable building block. However, these same features can lead to a range of undesirable side reactions under typical coupling conditions. This guide is structured to provide practical, evidence-based solutions to these challenges.

I. Suzuki-Miyaura Coupling: Troubleshooting Guide & FAQs

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. However, when using this compound, several side reactions can diminish the yield of the desired biaryl product.

FAQ 1: Why am I observing significant dehalogenation of my this compound starting material?

Answer: Dehalogenation, specifically hydrodehalogenation where the bromine atom is replaced by a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This leads to the formation of 4-phenylpyridine as a byproduct, which can complicate purification and reduce your overall yield.

The primary cause is often a competition between the desired transmetalation step and a reductive pathway.[1] This reductive pathway can be promoted by several factors:

  • Hydride Sources: Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate hydride species that lead to dehalogenation.[1] Water can also serve as a hydrogen source.[2]

  • Base and Ligand Choice: The nature of the base and the phosphine ligand are critical. Some combinations can inadvertently promote the formation of palladium-hydride intermediates.[1][2]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

Troubleshooting Strategies for Dehalogenation:
ParameterRecommendationRationale
Solvent Use non-alcoholic solvents like dioxane, THF, or toluene.To minimize the in-situ generation of palladium hydrides.[1]
Base Consider using a weaker base such as K₃PO₄ or Cs₂CO₃.Stronger bases can sometimes accelerate side reactions.
Ligand Screen bulky, electron-rich phosphine ligands.These can promote the desired reductive elimination of the coupled product over dehalogenation.[1]
Water Content Use anhydrous conditions or carefully control the amount of water.While some water is often necessary for the Suzuki reaction, excess water can be a source of protons for hydrodehalogenation.[2]
FAQ 2: My reaction is producing significant amounts of 4,4'-bipyridine and/or the homocoupling product of my boronic acid. What is the cause and how can I prevent this?

Answer: Homocoupling is another common side reaction in Suzuki-Miyaura coupling. This can manifest as the homocoupling of your this compound to form 4,4'-bis(4-pyridyl)biphenyl, or the homocoupling of your boronic acid partner.

The homocoupling of boronic acids is often promoted by the presence of molecular oxygen.[3][4] This can occur if the reaction mixture is not properly degassed. The mechanism involves the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[4]

Troubleshooting Strategies for Homocoupling:
ParameterRecommendationRationale
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).To prevent oxygen-mediated homocoupling of the boronic acid.[3][5]
Degassing Thoroughly degas all solvents and the reaction mixture before adding the catalyst.To remove dissolved oxygen.[5]
Catalyst Precursor Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial over Pd(II) precursors which might promote homocoupling.Pd(II) species can directly engage in boronic acid homocoupling.[4]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the boronic acid.This can help to favor the cross-coupling pathway.

Diagram: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Side_Reactions cluster_main Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII_Ar Ar-Pd(II)L₂-Br OA->PdII_Ar Transmetalation Transmetalation (R-B(OR)₂) PdII_Ar->Transmetalation [R-B(OR)₃]⁻ Dehalogenation Dehalogenation PdII_Ar->Dehalogenation Hydride Source Homocoupling Homocoupling PdII_Ar->Homocoupling Ar-Pd(II)L₂-Br PdII_Ar_R Ar-Pd(II)L₂-R Transmetalation->PdII_Ar_R RE Reductive Elimination PdII_Ar_R->RE RE->Pd0 Product Ar-R (Product) RE->Product Dehalogenation->Pd0 Homocoupling->Pd0 caption Suzuki-Miyaura cycle vs. side reactions. Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII_Ar Ar-Pd(II)L₂-Br OA->PdII_Ar Alkene_Coordination Alkene Coordination PdII_Ar->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product Substituted Alkene Product_Release->Product Base_Regeneration Base-mediated Regeneration Product_Release->Base_Regeneration Base Base_Regeneration->Pd0 caption Catalytic cycle of the Heck reaction. Sonogashira_Side_Reactions cluster_main Desired Sonogashira Cycle cluster_side Glaser Homocoupling Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Br) Pd0->OA Ar-Br PdII_Ar Ar-Pd(II)L₂-Br OA->PdII_Ar Transmetalation Transmetalation (Cu-C≡CR) PdII_Ar->Transmetalation Cu-C≡CR PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Ar_Alkyne RE Reductive Elimination PdII_Ar_Alkyne->RE RE->Pd0 Product Ar-C≡CR (Product) RE->Product Alkyne R-C≡CH Copper_Acetylide Cu-C≡CR Alkyne->Copper_Acetylide Cu(I), Base Glaser_Product R-C≡C-C≡C-R Copper_Acetylide->Glaser_Product O₂ caption Sonogashira cycle vs. Glaser homocoupling.

References

stability of 4-(4-Bromophenyl)pyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Bromophenyl)pyridine

A Guide for Researchers on Stability, Handling, and Troubleshooting

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate in the formation of complex molecules, understanding its stability profile under various reaction conditions is critical for successful and reproducible outcomes. This guide provides in-depth answers to frequently encountered issues, troubleshooting advice for common synthetic challenges, and validated protocols for stability assessment.

Part 1: General Stability and Handling FAQs

This section addresses the foundational aspects of storing and handling this compound to ensure its integrity before it even enters the reaction flask.

Q1: What are the recommended storage and handling conditions for this compound?

Answer: Proper storage is the first step in preventing degradation. This compound is a crystalline solid at room temperature.[1] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storing the compound under an inert atmosphere (e.g., argon or nitrogen), as related compounds like 4-bromopyridine hydrochloride are noted to be air and moisture sensitive.[3]

When handling, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[4] Operations that may generate dust, such as weighing, should be performed in a chemical fume hood to avoid inhalation.[2]

Q2: What are the primary known instabilities of this compound or its close analogs?

Answer: While this compound itself is generally stable as a solid, its structural components have known reactivity patterns that can emerge under certain conditions. The two main areas of concern are the basic pyridine nitrogen and the reactive carbon-bromine bond.

  • Pyridine Moiety: The nitrogen atom on the pyridine ring is basic and will readily react with acids to form pyridinium salts. In its free base form, the closely related compound 4-bromopyridine has been reported by chemists to be unstable and prone to self-oligomerization, a reaction where molecules of the compound react with each other to form polymers.[5] This highlights the importance of using and storing the compound under appropriate conditions.

  • C-Br Bond: The carbon-bromine bond is the key functional handle for cross-coupling reactions.[1] However, this bond can also be a site of unwanted side reactions, such as reduction (dehalogenation) or nucleophilic substitution, particularly under harsh basic or reductive conditions.[6]

Part 2: Stability and Troubleshooting Under Acidic Conditions

The basicity of the pyridine nitrogen dictates the compound's behavior in acidic media. Understanding this interaction is key to designing and troubleshooting reactions involving acids.

Caption: Protonation of the pyridine nitrogen under acidic conditions.

Q3: How does this compound behave in the presence of acid?

Answer: The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base. In the presence of protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids, this nitrogen will be protonated, forming a positively charged pyridinium salt. This conversion has significant consequences for the molecule's physical properties:

  • Solubility: The resulting salt typically has much higher polarity and, consequently, greater solubility in aqueous or polar protic solvents compared to the neutral free base, which is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[5]

  • Reactivity: Protonation deactivates the pyridine ring towards electrophilic substitution. More importantly for its common applications, it can alter the electronic properties of the entire molecule, potentially influencing the reactivity of the C-Br bond in subsequent steps.

Q4: Can strong acidic conditions cleave the C-Br or aryl-aryl bonds?

Answer: The carbon-bromine bond on the phenyl ring and the carbon-carbon bond connecting the two aromatic rings are generally robust and stable to a wide range of acidic conditions, from mild acids like acetic acid to strong acids like trifluoroacetic acid (TFA) used for Boc-deprotections. Significant degradation or cleavage of these bonds would require exceptionally harsh conditions (e.g., high temperatures combined with superacids) not typically encountered in standard organic synthesis.

Troubleshooting Guide: Acid-Mediated Reactions
Issue Encountered Potential Cause & Explanation Recommended Solution
Reaction mixture turns dark or forms a precipitate. This can indicate decomposition or polymerization, especially if trace impurities are present. The formation of a pyridinium salt can also cause it to precipitate if the solvent is nonpolar.Ensure the starting material is pure. Run the reaction at a lower temperature. If a salt is formed, a more polar solvent may be needed to maintain homogeneity.
Starting material is consumed, but the product is not formed. The material is found in the aqueous layer during workup. The compound has likely formed a pyridinium salt, which is water-soluble. The "disappearance" from the organic phase is due to a change in solubility, not decomposition.To recover the compound, neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) until the pH is > 8. This will deprotonate the pyridinium ion, regenerating the neutral, organic-soluble free base. The product can then be extracted with a suitable organic solvent like DCM or ethyl acetate.[5]

Part 3: Stability and Troubleshooting Under Basic Conditions

The use of this compound as a substrate in cross-coupling reactions means it is frequently exposed to basic conditions, often at elevated temperatures. This is where stability issues are most commonly encountered.

Coupling_Workflow cluster_main Key Stages in a Base-Mediated Cross-Coupling Reaction cluster_side_reactions Common Issues Start Reactants (this compound, Coupling Partner, Catalyst) Solvent Add Degassed Solvent Start->Solvent Base Add Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃) Solvent->Base Heat Heat to Reaction Temp (e.g., 80-120 °C) Base->Heat Potential Side Reactions Occur Here Workup Aqueous Workup & Extraction Heat->Workup Debromination Debromination (Side Product) Heat->Debromination Product Desired Product Workup->Product Homocoupling Homocoupling

Caption: Workflow for cross-coupling, highlighting the critical base addition and heating steps.

Q5: Is the C-Br bond susceptible to direct nucleophilic substitution by common bases (e.g., NaOH, K₂CO₃)?

Answer: Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom by a hydroxide or carbonate ion is generally difficult and requires harsh conditions (high temperatures and pressures). The phenyl ring is not sufficiently electron-deficient to facilitate this reaction under typical synthetic conditions. However, in the presence of a copper catalyst, Ullmann-type reactions can occur, but this is a specific reaction class rather than a general stability issue with bases alone.[1]

Q6: What are the common side reactions observed when using this compound in base-mediated cross-coupling reactions?

Answer: In the context of popular palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, the primary instability is not with the base itself but arises from side reactions within the catalytic cycle.[7][8]

  • Dehalogenation (Hydrodebromination): This is a very common side reaction where the bromine atom is replaced by a hydrogen atom, yielding 4-phenylpyridine as a byproduct.[6] This can occur when a hydride source is present in the reaction. The hydride can be transferred to the palladium center and then reductively eliminated with the aryl group. Sources of hydride can include solvent (e.g., alcohols), the amine coupling partner, or even the boronic acid reagent in Suzuki couplings.[6]

  • Homocoupling (Glaser-Hay type): While less common for the aryl bromide, the boronic acid partner in a Suzuki reaction can undergo homocoupling to form a biaryl dimer, consuming the reagent and reducing the yield of the desired cross-coupled product.

Troubleshooting Guide: Base-Mediated Reactions
Issue Encountered Potential Cause & Explanation Recommended Solution
Low yield in a Suzuki reaction with significant 4-phenylpyridine byproduct detected by GC-MS or LC-MS. This strongly indicates that dehalogenation is a major competing pathway.[6] The choice of base, solvent, or catalyst/ligand system may be promoting this side reaction.1. Base Choice: Switch to a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃.[8] Avoid bases that can act as hydride donors. 2. Solvent: Ensure you are using dry, degassed solvents. Water content can sometimes influence side reactions. 3. Catalyst System: Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination step.[9]
Buchwald-Hartwig amination is sluggish or fails completely. This reaction is highly sensitive to the choice of base, ligand, and the purity of the starting materials. An inappropriate base (not strong enough) will fail to deprotonate the amine, halting the catalytic cycle.[7][10] Alternatively, a base that is too reactive might degrade the catalyst or starting materials.1. Base Strength: For aryl bromides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. Ensure the base is fresh and has been handled under inert conditions. 2. Ligand Screening: The success of this reaction is critically dependent on the Pd-ligand combination. Consult literature for proven catalyst systems for coupling with your specific class of amine.[9][11] 3. Purity: Ensure the this compound is pure and dry. Trace impurities can poison the palladium catalyst.

Part 4: Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific conditions, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is the standard approach.

Stability_Protocol cluster_main Workflow for HPLC-Based Stability Study Prep Prepare Stock Solution of this compound Cond Aliquot stock into separate vials for each condition (Acid, Base, Control) Prep->Cond Incubate Incubate at desired temperature (e.g., 50 °C) Cond->Incubate Sample Take samples at time points (T=0, 2h, 6h, 24h) Incubate->Sample Quench Quench reaction (neutralize sample) Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Calculate % Remaining vs. T=0 Control Analyze->Data

Caption: A typical workflow for conducting a forced degradation study.

Protocol: HPLC Analysis of this compound Stability

This protocol outlines a method to determine the percentage of this compound remaining after exposure to acidic or basic conditions over time.

1. Materials and Equipment:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Calibrated analytical balance, volumetric flasks, and pipettes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase for isocratic or gradient elution. A common starting point is 60:40 (v/v) ACN:Water with 0.1% TFA.

  • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of ACN to make a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acidic: In a 10 mL vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Basic: In a 10 mL vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Control: In a 10 mL vial, mix 1 mL of the stock solution with 1 mL of water.

3. Forced Degradation Procedure:

  • Immediately after preparing the stress condition samples, take a 100 µL aliquot from each, transfer to an HPLC vial, add 900 µL of mobile phase, and label this as the T=0 sample.

  • Place the sealed stress condition vials in a heating block or water bath set to a desired temperature (e.g., 50 °C).

  • At subsequent time points (e.g., 2, 6, 12, 24 hours), withdraw another 100 µL aliquot from each vial.

  • Crucially, before adding to the HPLC vial, quench the reaction by neutralizing the sample. For the acidic sample, add a molar equivalent of base. For the basic sample, add a molar equivalent of acid. Then, dilute with 900 µL of mobile phase.

  • Analyze all collected time-point samples by HPLC.

4. HPLC Analysis and Data Interpretation:

  • Method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Calculation: Monitor the peak area of the this compound peak. The percentage of compound remaining at each time point is calculated relative to the T=0 sample:

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Interpretation: A stable compound will show minimal (<5%) decrease in the main peak area over 24 hours. Significant degradation will be indicated by a rapid decrease in the main peak area and the appearance of new peaks corresponding to degradation products. This method is based on standard validation procedures outlined by the ICH.[12][13]

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-(4-Bromophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-(4-bromophenyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling up this important chemical transformation. Drawing from extensive experience in process development, this resource offers practical troubleshooting advice, detailed protocols, and a deep dive into the causality behind experimental choices to ensure your scale-up is both successful and efficient.

The synthesis of 4-arylpyridines, such as this compound, is a cornerstone in the development of numerous active pharmaceutical ingredients (APIs).[1][2] While laboratory-scale syntheses may appear straightforward, the transition to pilot plant and manufacturing scales often uncovers a host of challenges that can impact yield, purity, and process robustness. This guide will equip you with the knowledge to anticipate and address these issues head-on.

Part 1: Troubleshooting Guide & FAQs for Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the synthesis of this compound.[3][4] However, its scale-up is not without its complexities, particularly when a pyridine moiety is involved.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is showing low or no conversion at scale. What are the likely causes?

A1: This is a common issue when transitioning from bench to pilot scale. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This "pyridyl problem" is a well-documented challenge in cross-coupling chemistry. The use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.[5]

  • Insufficient Thermal Input: A reaction that works at a specific reflux temperature in the lab may require a higher jacket temperature at scale to achieve the same internal temperature due to differences in heat transfer. In a real-world 50 kg scale-up of a similar pyridine derivative, it was found that the external jacket temperature had to be significantly higher than the desired internal reaction temperature, and this had a profound impact on the impurity profile.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and insufficient inert atmosphere can lead to oxidation of the catalyst to inactive Pd(II) species. On a large scale, ensuring a consistently inert environment can be more challenging. A nitrogen subsurface sparge prior to catalyst addition is an effective technique to remove dissolved oxygen.[7]

  • Poor Reagent Quality: Water content in solvents or reagents, especially the boronic acid, can lead to protodeboronation, a side reaction that consumes the boronic acid.[5] Ensure all materials are of suitable quality and dryness for the scaled-up process.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling (Ar-Ar formation) is often promoted by the presence of oxygen or can be catalyzed by palladium(II) species.[5][7]

  • Rigorous Exclusion of Oxygen: As mentioned above, thorough degassing of the reaction mixture is critical. At scale, this can be achieved by multiple vacuum/nitrogen cycles or a continuous nitrogen sparge.

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any residual Pd(II) to the active Pd(0) state, thus minimizing the pathway for homocoupling.[7]

  • Control of Reaction Temperature: In some cases, elevated temperatures can promote side reactions. Careful temperature control is crucial.

Q3: My product is contaminated with impurities derived from the phosphine ligand. How can I avoid this?

A3: The generation of impurities from the aryl group on the phosphorus atom of the ligand is a known issue in the synthesis of 4-arylpyridines.[1][2] These impurities can be challenging to remove, often requiring chromatographic purification.

  • Ligand Selection: While phosphine ligands are often necessary for reactivity, their propensity to generate these byproducts should be considered. A detailed study on the synthesis of 4-arylpyridines found that while phosphine ligands were more effective, they also led to these impurities.[1]

  • Optimized Reaction Conditions: A recent study developed a method to suppress the formation of these phenylated impurities by optimizing the reaction conditions. This involved a careful selection of the palladium precursor, ligand, base, and solvent system.[1][2] For example, using a combination of a specific palladium complex in a cyclopentyl methyl ether (CPME)/water solvent system with cesium carbonate as the base was shown to significantly reduce these impurities to less than 0.05%.[1]

Q4: How do I manage the exotherm of a large-scale Suzuki-Miyaura reaction?

A4: Suzuki-Miyaura reactions are exothermic and can pose a significant safety hazard if not properly controlled at scale.[8]

  • Calorimetry Studies: Before scaling up, it is essential to perform reaction calorimetry to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad). This data is crucial for designing a safe process.

  • Controlled Addition: Instead of adding all reagents at once, a semi-batch process where one of the reactants is added portion-wise or via a feed pump allows for better control of the heat evolution.

  • Efficient Heat Transfer: The design of the reactor is critical. Jacketed reactors with good agitation and a suitable heat transfer fluid are necessary to remove the heat generated by the reaction. Continuous flow reactors, with their high surface-area-to-volume ratio, offer excellent heat transfer and are an increasingly popular option for managing highly exothermic reactions.[8]

Part 2: Detailed Experimental Protocols

Protocol 1: Kilogram-Scale Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example for a large-scale synthesis and should be adapted and optimized based on specific equipment and safety assessments.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Chloropyridine hydrochloride150.011.50 kg10.01.0
4-Bromophenylboronic acid200.912.21 kg11.01.1
Palladium(II) acetate (Pd(OAc)₂)224.5011.2 g0.050.005 (0.5 mol%)
SPhos410.5141.1 g0.100.01 (1.0 mol%)
Potassium carbonate (K₂CO₃), milled138.214.15 kg30.03.0
1,4-Dioxane-15 L--
Water-5 L--

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor with 4-chloropyridine hydrochloride (1.50 kg), 4-bromophenylboronic acid (2.21 kg), and milled potassium carbonate (4.15 kg).

  • Inerting: Seal the reactor and inert the atmosphere by performing three vacuum/nitrogen cycles.

  • Solvent Addition: Add degassed 1,4-dioxane (15 L) and degassed water (5 L) to the reactor.

  • Catalyst Preparation: In a separate glovebox or under a stream of nitrogen, prepare the catalyst solution by dissolving palladium(II) acetate (11.2 g) and SPhos (41.1 g) in degassed 1,4-dioxane (1 L).

  • Reaction Initiation: Add the catalyst solution to the reactor.

  • Heating and Monitoring: Heat the reaction mixture to 85-90 °C and monitor the reaction progress by HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to 20-25 °C. Add water (10 L) and ethyl acetate (20 L). Stir for 30 minutes, then separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Washing: Combine the organic layers and wash with brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Crystallization

Procedure:

  • Solvent Selection: Based on laboratory-scale trials, a mixture of ethanol and water is a suitable solvent system for the crystallization of this compound.

  • Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Crystallization: Slowly add water as an anti-solvent to the hot ethanol solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.[9]

Part 3: Alternative Synthetic Route: The Kröhnke Pyridine Synthesis

For certain derivatives, particularly terpyridines, the Kröhnke pyridine synthesis offers a viable and scalable alternative to cross-coupling reactions.[10][11]

Q5: When should I consider the Kröhnke synthesis over a Suzuki-Miyaura coupling?

A5: The Kröhnke synthesis is particularly advantageous for the preparation of 2,4,6-trisubstituted pyridines.[11] A notable example is the large-scale (up to 100g batches) synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine, where the product was obtained in high purity by simple recrystallization without the need for chromatography.[10] This can be a significant advantage in terms of process efficiency and cost at scale.

Protocol 3: Large-Scale Kröhnke Synthesis of a 4'-Aryl-2,2':6',2”-terpyridine Derivative

This protocol is adapted from a literature procedure for a 100g scale synthesis.[10]

Materials:

ReagentQuantity
2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine46.7 g
N-[2-oxo-2-(2-pyridyl)ethyl)]pyridinium iodide53.0 g
Ammonium acetate340 g
Acetic acid600 mL

Procedure:

  • Reaction Setup: In a suitable reactor, suspend 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine, N-[2-oxo-2-(2-pyridyl)ethyl)]pyridinium iodide, and ammonium acetate in acetic acid.

  • Heating: Heat the mixture with stirring to 90 °C for 2 hours.

  • Work-up: After cooling, the crude product can be isolated and purified by recrystallization.[10]

Part 4: Visualization of Key Processes

Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling

Troubleshooting Suzuki-Miyaura Scale-Up Start Low Conversion at Scale Q1 Check Reagent Quality (Anhydrous? Purity?) Start->Q1 Q2 Review Reaction Conditions (Temp? Degassing?) Q1->Q2 [Reagents OK] Sol1 Use Anhydrous Solvents & High Purity Reagents Q1->Sol1 [Issue Found] Q3 Evaluate Catalyst System (Ligand? Loading?) Q2->Q3 [Conditions OK] Sol2 Ensure Adequate Degassing (N2 Sparge) Optimize Temperature Profile Q2->Sol2 [Issue Found] Sol3 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos) Increase Catalyst Loading Q3->Sol3

Caption: A systematic approach to diagnosing low conversion in scaled-up Suzuki-Miyaura reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle and Pyridine Inhibition

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA Inactive_Complex Inactive Pd(0)-Pyridine Complex Pd0->Inactive_Complex PdII_Aryl Ar-Pd(II)-X(L2) OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product Pyridine Pyridine Substrate Pyridine->Inactive_Complex

Caption: The Suzuki-Miyaura cycle, illustrating catalyst inhibition by pyridine coordination.

References

Technical Support Center: Synthesis of 4-Arylpyridines - Impurity Management & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for 4-arylpyridine synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with these critical synthetic procedures. In this guide, we will dissect frequently encountered impurities, provide validated troubleshooting protocols, and explain the chemical principles behind these recommendations to empower you in your synthetic endeavors.

Introduction: The Challenge of Purity in 4-Arylpyridine Synthesis

4-Arylpyridines are privileged scaffolds in medicinal chemistry and materials science. Their synthesis, most commonly achieved through cross-coupling reactions such as the Suzuki-Miyaura or Negishi couplings, or via classical methods like the Kröhnke synthesis, is often plagued by the formation of persistent impurities. These byproducts not only complicate purification but can also interfere with downstream applications, making their effective management a critical aspect of the synthetic workflow. This guide provides in-depth, experience-driven solutions to these common challenges.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific, frequently observed problems during the synthesis of 4-arylpyridines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable protocols for resolution.

Issue 1: Persistent Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling

Question: "My final product is contaminated with a significant amount of a biphenyl byproduct, presumably from the homocoupling of my arylboronic acid. How can I minimize this?"

Root Cause Analysis: The homocoupling of boronic acids to form biaryl impurities is a primary competing reaction in Suzuki-Miyaura couplings. This side reaction is typically promoted by several factors:

  • Oxygen: The presence of dissolved oxygen can facilitate the oxidative homocoupling pathway.

  • High Catalyst Loading or Inefficient Ligands: An inappropriate palladium-to-ligand ratio or a ligand that provides poor steric protection around the metal center can favor this unwanted reaction.

  • Base Strength and Type: The choice and concentration of the base can influence the rate of transmetalation versus protodeboronation, which can lead to homocoupling.

Step-by-Step Troubleshooting Protocol:

  • Rigorous Degassing:

    • Before adding the palladium catalyst, thoroughly degas the reaction solvent and all reagents.

    • Recommended Method: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes. Alternatively, use three cycles of "freeze-pump-thaw."

    • Rationale: This minimizes the presence of dissolved oxygen, a key contributor to the oxidative homocoupling of the boronic acid.

  • Optimize Palladium-to-Ligand Ratio:

    • For electron-rich or sterically hindered arylboronic acids, increase the ligand-to-palladium ratio. A 2:1 or even 4:1 ratio of ligand to palladium precursor is often beneficial.

    • Recommended Ligands: Consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to promote the desired reductive elimination step and suppress side reactions.

  • Base Selection and Stoichiometry:

    • Switch to a milder or different type of base. While strong bases like NaOH or KOH can be effective, they can also promote side reactions.

    • Alternative Bases: Consider using K₃PO₄ or Cs₂CO₃, which are often cited for their efficacy in suppressing homocoupling.

    • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Controlled Addition of Reagents:

    • If the issue persists, consider adding the boronic acid slowly over a period of 1-2 hours using a syringe pump.

    • Rationale: This maintains a low instantaneous concentration of the boronic acid, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.

Visualizing the Competing Reaction Pathway:

G cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Homocoupling Pathway A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)2) C->D H Ar'-B(OH)2 E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G G->A I Oxidative Coupling (O2, Base) H->I J Ar'-Ar' (Impurity) I->J

Caption: Competing pathways in Suzuki-Miyaura coupling.

Issue 2: Incomplete Conversion and Presence of Starting 4-Halopyridine

Question: "My reaction stalls, and I'm left with a significant amount of unreacted 4-chloropyridine or 4-bromopyridine. How can I drive the reaction to completion?"

Root Cause Analysis: Incomplete conversion often points to issues with catalyst activity, the nature of the halide, or competing reactions that consume the reagents.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black or inactive aggregates.

  • Halide Reactivity: The reactivity of aryl halides follows the order I > Br > Cl. 4-Chloropyridines are notoriously less reactive and often require more specialized catalytic systems.

  • Pyridine Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate the Catalytic System for the Halide:

    • For 4-Chloropyridines: Standard Pd(PPh₃)₄ is often insufficient. Switch to a more active catalyst system.

    • Recommended Systems: Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a highly active ligand such as an N-heterocyclic carbene (e.g., IPr) or a biarylphosphine ligand (e.g., XPhos, SPhos).

  • Increase Reaction Temperature:

    • If using a high-boiling solvent like dioxane, toluene, or DMF, consider increasing the reaction temperature in increments of 10-15 °C.

    • Caution: Monitor for potential degradation of starting materials or product at higher temperatures.

  • Use of Additives:

    • In some cases, additives can enhance catalyst stability and performance.

    • Consider the addition of a small amount of a coordinating solvent like NMP if not already in use, which can help to solubilize intermediates and stabilize the catalyst.

Data-Driven Catalyst Selection:

HalideCommon Catalyst SystemTypical Temperature (°C)Notes
4-Iodopyridine Pd(PPh₃)₄ / K₂CO₃80-100Generally high-yielding and fast.
4-Bromopyridine Pd(dppf)Cl₂ / Na₂CO₃90-110Good reactivity, but may require slightly more forcing conditions.
4-Chloropyridine Pd₂(dba)₃ + XPhos / K₃PO₄100-120Requires a highly active catalyst system for efficient conversion.

Troubleshooting Workflow for Incomplete Conversion:

G Start Incomplete Conversion (Unreacted 4-Halopyridine) CheckHalide Is the starting material a 4-chloropyridine? Start->CheckHalide UpgradeCatalyst Switch to a high-activity catalyst/ligand system (e.g., Pd₂(dba)₃ / XPhos) CheckHalide->UpgradeCatalyst Yes CheckCatalyst Is the catalyst system appropriate for the halide? CheckHalide->CheckCatalyst No (Br or I) IncreaseTemp Increase reaction temperature by 10-15 °C UpgradeCatalyst->IncreaseTemp Completion Reaction Completion IncreaseTemp->Completion CheckCatalyst->IncreaseTemp Yes ReassessBase Re-evaluate base and solvent CheckCatalyst->ReassessBase No ReassessBase->IncreaseTemp

Caption: Decision workflow for addressing incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: I am observing a dark precipitate (palladium black) forming in my reaction. What does this mean and how can I prevent it?

A1: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and precipitating out of solution, leading to a loss of catalytic activity. This is often caused by an insufficient ligand-to-metal ratio or the use of a ligand that is not robust enough for the reaction conditions. To prevent this, ensure you are using a sufficient excess of a sterically bulky and electron-rich phosphine ligand (like those from the Buchwald family) or an N-heterocyclic carbene (NHC) ligand. These ligands form stable, soluble complexes with palladium, preventing aggregation.

Q2: My purification is difficult due to residual tin compounds from a Stille coupling. What are the best practices for their removal?

A2: Residual organotin compounds are a common issue in Stille couplings due to their moderate polarity and toxicity. Effective removal strategies include:

  • Aqueous KF Workup: After the reaction, quench the mixture and stir with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This causes the tin byproducts to precipitate as insoluble fluorides, which can be removed by filtration through Celite.

  • Chromatography with Basic Alumina: In some cases, a plug of basic alumina can be more effective than silica gel at sequestering polar tin residues during column chromatography.

Q3: Can I use 4-pyridylboronic acid with an aryl halide in a Suzuki coupling? I'm concerned about self-coupling.

A3: Yes, this is a very common and effective strategy. However, the pyridine ring can complicate the reaction. The nitrogen atom can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle. To mitigate this, it is crucial to use a strong base (like K₃PO₄ or Cs₂CO₃) and a robust ligand that can outcompete the pyridine for coordination to the palladium center. Additionally, careful control of stoichiometry and reaction conditions is necessary to minimize the self-coupling of the 4-pyridylboronic acid.

Technical Support Center: Phosphine Ligand Effects on Suzuki Coupling with 4-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of challenging cross-coupling reactions. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, yet its application to electron-deficient heteroaryl halides like 4-bromopyridine presents a unique set of challenges that can frustrate even experienced chemists.

The primary difficulty arises from the pyridine nitrogen. Its lone pair can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[1][2] This "pyridyl problem" often results in low yields, sluggish reactions, and a host of unwanted side products. The key to overcoming these obstacles lies in the rational selection of the phosphine ligand. The ligand is not merely a spectator; it is the primary controller of the catalyst's reactivity, stability, and selectivity.[3][4] Its steric and electronic properties directly influence every critical step of the catalytic cycle.[5][6]

This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are likely to encounter. We will move beyond simple procedural lists to explain the causality—the "why"—behind each recommendation, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide

Q1: My reaction shows low or no conversion of 4-bromopyridine. What's going wrong?

This is the most common issue when coupling electron-deficient heteroaryl halides. The root cause often involves the catalyst's inability to efficiently initiate or complete the catalytic cycle.

Potential Cause 1: Catalyst Inhibition/Deactivation The lone pair on the pyridine nitrogen can act as a competing ligand, binding strongly to the palladium center and preventing it from participating in the catalytic cycle.[1] This effectively poisons the catalyst.

  • Solution: Employ Sterically Hindered Ligands. Bulky phosphine ligands are essential. Their size creates a sterically crowded environment around the palladium atom, which physically obstructs the approach of the pyridine nitrogen. This steric shielding preserves an open coordination site for the oxidative addition of 4-bromopyridine to occur.[4][6]

    • Recommendation: Switch from less bulky ligands like triphenylphosphine (PPh₃) to modern biaryl phosphines. Ligands such as SPhos , XPhos , and RuPhos are specifically designed with bulky frameworks that are highly effective for heteroaryl couplings.[2][7][8][9]

Potential Cause 2: Inefficient Oxidative Addition While the C-Br bond in 4-bromopyridine is activated by the electron-deficient ring, the oxidative addition step can still be slow if the catalyst is not sufficiently reactive. The ligand's electronic properties are paramount here.

  • Solution: Use Electron-Rich Ligands. Electron-donating phosphine ligands increase the electron density on the Pd(0) center.[4][10] This enhanced nucleophilicity makes the palladium more reactive towards the electrophilic 4-bromopyridine, thereby accelerating the oxidative addition step, which is often rate-limiting.[5][6]

    • Recommendation: The aforementioned biaryl phosphines (SPhos, XPhos) are not only bulky but also highly electron-rich, making them ideal for this purpose.[3][7] Trialkylphosphines like P(t-Bu)₃ are also very electron-donating and can be effective.[11]

Potential Cause 3: Inactive Pre-catalyst The active catalyst is a Pd(0) species. If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must first be reduced in situ to Pd(0). This reduction step can be inefficient, leading to a low concentration of the active catalyst.

  • Solution: Optimize Pre-catalyst and Conditions.

    • Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[11]

    • When using Pd(II) sources, ensure your conditions promote reduction. Some phosphine ligands can act as reductants, but this is not always reliable. The presence of a suitable base and solvent system is critical.

Q2: My desired product is forming, but I see significant side products like homocoupled boronic acid (biaryl) or debrominated starting material.

The formation of side products indicates that an undesired reaction pathway is competing with your desired cross-coupling. The goal is to select a ligand that accelerates the main catalytic cycle so dramatically that it outpaces these side reactions.

Potential Cause 1: Protodeboronation of the Boronic Acid This is a common side reaction where the boronic acid reacts with residual water or other protic sources, replacing the boron group with a hydrogen atom.[12][13] This process is often catalyzed by the base and even the palladium complex itself.[14] Bulky phosphine ligands, while beneficial for the main reaction, can sometimes accelerate palladium-catalyzed protodeboronation.[12][14]

  • Solution: Rigorous Control of Reaction Conditions.

    • Use Anhydrous Conditions: Ensure your solvents and reagents are dry. Use freshly distilled or anhydrous grade solvents and dry your base (e.g., K₃PO₄) in an oven before use.[1]

    • Optimize Base: Use the weakest base necessary to promote the reaction. Strong bases can accelerate protodeboronation.[14] Potassium phosphate (K₃PO₄) is often a good choice for these couplings.[3]

    • Minimize Reaction Time: A highly active catalyst system that leads to shorter reaction times will give the protodeboronation pathway less opportunity to occur. This again points to the use of highly active biaryl phosphine ligands.

Potential Cause 2: Homocoupling of the Boronic Acid This side reaction, which forms a biaryl product from two molecules of the boronic acid, is typically promoted by the presence of oxygen.

  • Solution: Maintain an Inert Atmosphere.

    • Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating.[11]

    • Maintain a positive pressure of inert gas throughout the reaction. Use Schlenk techniques or a glovebox for the best results.[11]

Potential Cause 3: Phenylation from Triphenylphosphine If you are using PPh₃ as a ligand, you may observe the formation of 4-phenylpyridine as a byproduct. This occurs through the cleavage of a P-C bond in the ligand and subsequent coupling.[15]

  • Solution: Avoid PPh₃ for Challenging Couplings.

    • Switch to a trialkylphosphine (e.g., PCy₃, P(t-Bu)₃) or a biaryl phosphine ligand (e.g., SPhos, XPhos) where the P-C bonds are more robust and less prone to cleavage.[15]

Frequently Asked Questions (FAQs)

Q1: How do I rationally choose a ligand? What do "steric" and "electronic" effects really mean in practice?

  • Steric Effects refer to the physical size or bulkiness of the ligand.[16] In practice, for 4-bromopyridine coupling, this means choosing a ligand large enough to prevent the pyridine nitrogen from binding to the palladium. A useful metric is the cone angle , which quantifies the ligand's size.[16] Ligands with large cone angles, like SPhos, are preferred.[8]

  • Electronic Effects refer to the ligand's ability to donate or withdraw electron density from the metal.[17] This is quantified by parameters like the Tolman Electronic Parameter (TEP). For this reaction, you need electron-donating ligands.[10] These ligands make the palladium a better nucleophile, speeding up the oxidative addition to the electron-poor 4-bromopyridine.[4]

Q2: Which class of phosphine ligands is generally best for 4-bromopyridine?

For challenging heteroaryl couplings, the dialkylbiaryl phosphines (Buchwald ligands) are the undisputed modern standard.[6][7][9]

  • Why they work: They are optimally designed with both the required properties:

    • High Steric Bulk: The biaryl backbone creates a large, rigid scaffold that effectively shields the palladium center.[6]

    • Strong Electron-Donating Ability: The combination of the biaryl group and the dialkylphosphino moiety makes them powerful electron donors.[6]

  • Top Recommendations: SPhos, XPhos, RuPhos.[3][9]

Q3: What is the ideal ligand-to-palladium (L:Pd) ratio?

A 1:1 to 2:1 L:Pd ratio is typically used.[3][18] For monodentate biaryl phosphines, a 2:1 ratio is common. The prevailing theory is that a monoligated L₁Pd(0) species is the most active in the oxidative addition step, especially for hindered substrates.[6] Using a 2:1 ratio helps ensure that the equilibrium favors the formation of these highly active species while preventing the formation of palladium black (catalyst decomposition).

Data Summary

The choice of ligand has a dramatic impact on reaction yield and efficiency. The following table summarizes general performance trends for the Suzuki-Miyaura coupling of challenging heteroaryl bromides.

Ligand ClassSpecific LigandKey FeaturesTypical Performance with Heteroaryl BromidesReference(s)
Triarylphosphines PPh₃Readily available, air-stableOften low to moderate yields; risk of P-C bond cleavage.[15][10][15]
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating, bulkyGood activity, can be very effective but are often air-sensitive.[11][19]
Dialkylbiaryl Phosphines SPhosVery bulky, electron-rich, air-stableExcellent yields , high turnover, effective at room temp.[8][3][7][8][9]
Dialkylbiaryl Phosphines XPhosVery bulky, electron-rich, air-stableExcellent yields , particularly effective for aryl chlorides.[7][3][7][9]
Ferrocenyl Phosphines dppfBidentate, rigid backboneGenerally reliable, but may be less active than modern biaryl phosphines for this specific substrate class.[16][20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyridine

This protocol is a starting point and should be optimized for your specific boronic acid partner.

Materials:

  • 4-Bromopyridine

  • Arylboronic acid (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine, the arylboronic acid, K₃PO₄, the palladium pre-catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: High-Throughput Ligand Screening Workflow

This workflow allows for the rapid and efficient comparison of different phosphine ligands to identify the optimal choice for your specific substrate.

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare stock solutions of your 4-bromopyridine, boronic acid, palladium pre-catalyst, and base in the chosen anhydrous solvent.[18]

  • Ligand Dosing: Dispense the individual solid phosphine ligands into separate, labeled reaction vials or wells of a reaction block.[18]

  • Reagent Addition: Using a multichannel pipette or automated liquid handler, add the stock solutions to each vial in the following order: palladium pre-catalyst, 4-bromopyridine, boronic acid, and finally the base solution to initiate the reaction.[18]

  • Reaction: Seal the vials/block and place on a heated stirring plate for the desired time and temperature.

  • Analysis: After completion, cool the block to room temperature. Quench the reactions and add an internal standard. Analyze the yield of each reaction by LC-MS or GC-MS to compare ligand performance directly.[18]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_products Pd0 Pd(0)L₂ Active Catalyst OA_Complex Ar-Pd(II)-X(L)₂ Oxidative Addition Product Pd0->OA_Complex Oxidative Addition (Ar-X) • Accelerated by electron-rich, bulky ligands. Trans_Complex Ar-Pd(II)-Ar'(L)₂ Transmetalation Product OA_Complex->Trans_Complex Transmetalation (Ar'-B(OR)₂) • Influenced by base and solvent. Trans_Complex->Pd0 Reductive Elimination • Accelerated by bulky ligands. Product Coupled Product (Ar-Ar') Trans_Complex->Product Product Release ArX 4-Bromopyridine (Ar-X) ArX->OA_Complex ArB Boronic Acid (Ar'-B(OR)₂) ArB->Trans_Complex

Caption: The Suzuki-Miyaura catalytic cycle for 4-bromopyridine.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Start: Low Yield or No Reaction Check_Inhibition Potential Cause: Catalyst Inhibition by Pyridine? Start->Check_Inhibition Check_OA Potential Cause: Slow Oxidative Addition? Start->Check_OA Check_Side_Rxn Potential Cause: Side Reactions Dominating? Start->Check_Side_Rxn Sol_Bulky_Ligand Solution: Use Bulky Biaryl Ligand (e.g., SPhos, XPhos) Check_Inhibition->Sol_Bulky_Ligand Yes Sol_ED_Ligand Solution: Use Electron-Donating Ligand (e.g., SPhos, P(t-Bu)₃) Check_OA->Sol_ED_Ligand Yes Sol_Inert Solution: - Rigorously Degas Solvents - Use Anhydrous Conditions - Optimize Base Check_Side_Rxn->Sol_Inert Yes

Caption: Decision workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

purity analysis of 4-(4-Bromophenyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Purity Analysis of 4-(4-Bromophenyl)pyridine by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a validated analytical framework grounded in scientific first principles and regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic building block whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Impurities, whether starting materials, by-products, or degradants, can significantly impact reaction yield, product stability, and, in the case of pharmaceuticals, patient safety.

Reverse-phase HPLC (RP-HPLC) is the gold-standard technique for assessing the purity of such non-polar small molecules due to its high resolution, sensitivity, and reproducibility. This guide details a robust RP-HPLC method, compares it with potential alternatives, and explains the scientific rationale behind each procedural step, ensuring a self-validating and reliable analytical system.

Foundational Principles: Why RP-HPLC is the Method of Choice

The selection of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte. This compound is a relatively non-polar molecule due to its two aromatic rings, making it an ideal candidate for separation by RP-HPLC.

In this technique, the stationary phase is non-polar (e.g., octadecylsilyl or C18), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Molecules with higher hydrophobicity, like this compound, interact more strongly with the C18 column and therefore have longer retention times. Polar impurities will elute earlier, allowing for effective separation.

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances, which underscores the necessity of robust analytical methods for purity determination.

Experimental Workflow: A Validated HPLC Protocol

The following workflow provides a detailed, step-by-step methodology for the purity analysis of this compound.

HPLC_Workflow prep Sample & Standard Preparation hplc_system HPLC System Configuration prep->hplc_system Load Samples sys_suit System Suitability Test (SST) hplc_system->sys_suit Equilibrate analysis Sample Injection & Chromatographic Run sys_suit->analysis SST Pass data_acq Data Acquisition (Chromatogram) analysis->data_acq Detect peak_int Peak Integration & Purity Calculation data_acq->peak_int Process report Final Report & Data Archiving peak_int->report Generate

Caption: A typical workflow for HPLC purity analysis.

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is a balance between achieving optimal resolution, sensitivity, and analysis time.

Parameter Optimized Condition Justification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary pump system with a UV/Vis or Diode Array Detector (DAD) offers flexibility and sensitivity.
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape for the basic pyridine nitrogen. Acetonitrile is a strong organic solvent providing good elution strength.
Gradient 0-20 min: 30% B to 95% B20-25 min: 95% B25.1-30 min: 30% BA gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained species are eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection 254 nm (DAD)Aromatic compounds like this compound exhibit strong absorbance at 254 nm. A DAD allows for peak purity analysis by comparing spectra across the peak.
Injection Vol. 10 µLA standard volume to ensure sharp peaks without overloading the column.
Preparation of Solutions

Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is a suitable diluent as it is compatible with the mobile phase and has sufficient solvent strength to dissolve the analyte.

Standard Solution (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution (0.5 mg/mL):

  • Prepare the sample solution using the same procedure as the standard solution, using the test sample of this compound.

System Suitability Testing (SST): The Self-Validating Protocol

Before any sample analysis, the chromatographic system must be verified to be performing correctly. This is achieved through a System Suitability Test (SST), a core requirement of Good Manufacturing Practices (GMP).

SST Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

Acceptance Criteria:

SST Parameter Acceptance Limit Rationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry. A high tailing factor can indicate secondary interactions with the stationary phase or column degradation.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates the column's ability to produce sharp, narrow peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the detector.

Data Analysis and Purity Calculation

Once the SST criteria are met, inject the sample solution. The purity is determined using the area percent method, which assumes that all components have a similar detector response.

Calculation: % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This method is straightforward but should be used with caution. For higher accuracy, especially when impurities have different chromophores, a method using relative response factors (RRF) is recommended. The use of a Diode Array Detector is highly advantageous as it allows for peak purity analysis, which compares UV spectra across a single peak to check for co-eluting impurities.

Purity_Logic sst_pass System Suitability Test (SST) Passes? inject_sample Inject Sample Solution sst_pass->inject_sample Yes stop STOP: Troubleshoot System sst_pass->stop No acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate All Peaks (Ignore baseline noise) acquire_data->integrate_peaks calc_purity Calculate % Area Purity integrate_peaks->calc_purity report_result Report Final Purity Value calc_purity->report_result

Caption: The logical flow of data analysis for purity determination.

Comparison with Alternative Methods

While RP-HPLC is the dominant method, it's important to understand its performance relative to other techniques.

Method Principle Advantages for this compound Disadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.High efficiency for volatile, thermally stable compounds. Can be very sensitive with appropriate detectors (e.g., FID, MS).This compound has a high boiling point, requiring high inlet temperatures that risk on-column degradation. Not suitable for non-volatile impurities.
Ultra-High-Performance Liquid Chromatography (UHPLC) Uses columns with smaller particle sizes (<2 µm) and higher pressures than HPLC.Faster analysis times (1-5 minutes), higher resolution, and lower solvent consumption.Requires specialized high-pressure instrumentation. Method transfer from HPLC can be complex.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (like CO2) as the mobile phase.Fast, with low solvent consumption. Can be effective for separating chiral compounds or isomers.Less common instrumentation. Method development can be more complex than for RP-HPLC.

A Comparative Guide to the Quantitative Assay of 4-(4-Bromophenyl)pyridine: The Ascendancy of qNMR as a Primary Method

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular entities is not merely a procedural step but the very foundation of quality and safety. For compounds like 4-(4-Bromophenyl)pyridine—a key heterocyclic building block in medicinal chemistry and materials science—unambiguous purity determination is paramount.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for the assay of this compound, with a specific focus on the unique capabilities and advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against established chromatographic techniques.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Most analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are comparative methods. They rely on the response of a detector (e.g., UV absorbance) to an analyte relative to the response of a certified reference standard of the exact same compound.[3] This dependency introduces a significant logistical and financial challenge, as it necessitates the synthesis, isolation, and certification of high-purity standards for every compound to be quantified.

Quantitative NMR (qNMR) fundamentally circumvents this limitation.[3] Its power lies in a simple, direct principle: the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[4][5][6] This relationship is independent of the molecule's structure, making the response factor universal for a given nucleus (e.g., ¹H). By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a stable, certified internal standard (IS), the analyte's purity can be determined by a straightforward ratio of their signal integrals.[4] This positions qNMR as a primary ratio method of measurement, capable of delivering SI-traceable results without requiring a reference standard of the analyte itself.[4][7]

A Validated Experimental Protocol for this compound Assay by ¹H-qNMR

The trustworthiness of a qNMR assay is built upon a meticulously planned and executed protocol. Every parameter is chosen to mitigate potential sources of error and ensure that the resulting signal integrals are a true reflection of molar concentrations.

Causality Behind Experimental Design
  • Internal Standard (IS) Selection: The choice of IS is critical. An ideal standard must be of high, certified purity, chemically stable, non-volatile, and possess simple, sharp signals that do not overlap with any analyte signals.[8] For this compound, with its aromatic signals in the 7.5-8.8 ppm range, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 7.1-7.3 ppm (solvent-dependent), which is typically well-resolved from the analyte's signals. It is also highly pure, crystalline, and not hygroscopic.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[9][10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice for this system due to its excellent solvating power for a wide range of organic compounds, including pyridine derivatives.

  • Relaxation Delay (d1): This is arguably the most critical parameter for accuracy.[11] For the signal integral to be truly quantitative, the nuclear spins must be allowed to fully return to thermal equilibrium between successive scans. The relaxation delay (d1) must be at least 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[12] A preliminary inversion-recovery experiment can measure T₁ values, but for aromatic protons in medium-sized molecules, T₁ values are typically 1-5 seconds.[11][12] Therefore, setting a conservative d1 of 30 seconds ensures full relaxation and accurate quantification.

Step-by-Step qNMR Assay Workflow

1. Sample Preparation:

  • Using a calibrated ultramicrobalance, accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the weight to at least 0.01 mg.[13]

  • To the same vial, add approximately 5 mg of high-purity Maleic Anhydride (Certified Reference Material) and record the weight with the same precision. An analyte-to-standard signal intensity ratio near 1:1 is ideal.[14]

  • Using a calibrated pipette, add precisely 0.75 mL of DMSO-d₆ to the vial.

  • Vortex the vial for at least 60 seconds or until both components are fully dissolved. Visually inspect for any undissolved particulates.

  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition (500 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.

  • Lock onto the deuterium signal of DMSO-d₆ and perform shimming to optimize magnetic field homogeneity.

  • Determine the 90° pulse width (p1) for the specific probe and sample.

  • Acquire the ¹H-qNMR spectrum using the following critical parameters:

    • Pulse Program: Standard 1D pulse sequence (e.g., Bruker zg30 or zg90).

    • Pulse Angle (p1): Use a calibrated 90° pulse for maximum signal-to-noise per scan.[14]

    • Relaxation Delay (d1): ≥ 30 seconds.[12]

    • Acquisition Time (at): ≥ 3 seconds (to ensure high digital resolution).

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11] Typically 16 to 64 scans are sufficient.

    • Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with integration.[14]

3. Data Processing and Purity Calculation:

  • Apply a small exponential line broadening (LB = 0.3 Hz) to the Free Induction Decay (FID) to improve S/N.[11]

  • Perform Fourier Transformation.

  • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial baseline correction across the entire spectrum, ensuring a flat baseline around the signals of interest.[9]

  • Integrate the selected signals:

    • Analyte (this compound): Integrate a well-resolved signal. The doublet corresponding to the two protons ortho to the nitrogen on the pyridine ring (typically furthest downfield) is a good choice.

    • Internal Standard (Maleic Anhydride): Integrate the sharp singlet from the two olefinic protons.

  • Calculate the purity using the following equation:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte, I_IS: Integrals of the analyte and internal standard signals.

    • N_analyte, N_IS: Number of protons giving rise to the integrated signal for the analyte (e.g., 2) and IS (2 for maleic anhydride).

    • MW_analyte, MW_IS: Molecular weights of the analyte (234.09 g/mol ) and IS (98.06 g/mol ).[15]

    • m_analyte, m_IS: Masses of the analyte and IS.

    • Purity_IS: Certified purity of the internal standard (e.g., 99.95%).

qNMR Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh_analyte Accurately weigh This compound (m_analyte) weigh_is Accurately weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve both in DMSO-d6 (0.75 mL) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load sample, lock, and shim transfer->load_sample set_params Set Key Parameters (d1 ≥ 30s, 90° pulse, ns for S/N > 250) load_sample->set_params acquire Acquire FID set_params->acquire process_fid Apply LB=0.3 Hz, Fourier Transform acquire->process_fid correct_spec Manual Phase and Baseline Correction process_fid->correct_spec integrate Integrate non-overlapping analyte (I_analyte) and IS (I_IS) signals correct_spec->integrate calculate Calculate Purity using Standard Formula integrate->calculate result Final Purity (%) calculate->result

Caption: A comprehensive workflow for the qNMR assay of this compound.

Performance Comparison: qNMR vs. Chromatographic Methods

While qNMR is a powerful primary method, chromatographic techniques like HPLC-UV and GC-FID are industry workhorses. An objective comparison reveals distinct advantages for each, guiding the scientist to the most appropriate choice for a given task.[16][17][18]

ParameterQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Absolute quantification based on the universal response of nuclei (¹H).[5]Relative quantification based on UV absorbance compared to a reference standard.Relative quantification based on flame ionization response compared to a reference standard.
Analyte Standard Not required. Uses an unrelated, certified internal standard.[4][5]Required. A certified standard of this compound is mandatory.Required. A certified standard of this compound is mandatory.
Selectivity Excellent. Achieved by selecting unique, well-resolved signals in the frequency domain.Very high. Achieved by physical separation of components on the column.Very high. Achieved by physical separation of components on the column.
Accuracy/Precision High. Typically achieves <1% RSD with a validated method.[7]High. Can achieve <1% RSD but is dependent on reference standard purity.High. Can achieve <1% RSD but is dependent on reference standard purity.
Analysis Time Fast. ~10-15 minutes per sample for data acquisition.[5]Moderate. 15-45 minutes per sample, plus column equilibration time.Moderate. 15-45 minutes per sample run time.
Method Development Minimal. The method is largely generic; requires only solubility checks and T₁ estimation.[18]Extensive. Requires screening of columns, mobile phases, and detector wavelengths.Moderate. Requires optimization of column, temperature program, and inlet parameters.
Solvent Consumption Very Low (~0.75 mL deuterated solvent per sample).[17]High (Typically >10 mL of mobile phase per sample).Low (Carrier gas consumption is primary).
Sample Fate Non-destructive. The sample can be recovered or used for other analyses.[4]Destructive. The sample is consumed.Destructive. The sample is consumed.
Information Provided Provides both quantitative data and unambiguous structural confirmation in a single experiment.[10]Provides quantitative data and retention time. Structure is inferred.Provides quantitative data and retention time. Structure is inferred (unless coupled to MS).

Trustworthiness and Method Validation

The qNMR protocol described is a self-validating system. Its trustworthiness is grounded in the fundamental physics of the NMR phenomenon rather than empirical calibration curves. According to the International Council for Harmonisation (ICH) guideline Q2(R2), analytical methods must be validated for their intended purpose.[19]

  • Specificity: The ability to assess the analyte unequivocally is a key strength of qNMR. The chemical shift of each proton is unique to its specific chemical environment, ensuring that the integrated signal originates solely from the target analyte, provided there is no signal overlap.[20]

  • Accuracy: By using a certified internal standard and ensuring complete solute relaxation (d1 > 5xT₁), the method provides a direct, unbiased measure of the molar ratio, leading to high accuracy.[21]

  • Precision: Excellent precision is achieved through high signal-to-noise, stable instrumentation, and precise gravimetric and volumetric preparations.

  • Linearity: The direct proportionality between signal intensity and concentration is linear over a vast dynamic range, often spanning several orders of magnitude.[22]

Conclusion: Selecting the Right Tool for the Job

For the definitive purity assignment of a substance like this compound, quantitative NMR is an unparalleled analytical tool . Its status as a primary method eliminates the need for an often expensive and difficult-to-obtain analyte-specific reference standard, accelerating development timelines and increasing confidence in the results.[3][23] The ability to gain structural confirmation and quantitative data from a single, non-destructive measurement provides a level of analytical efficiency that other methods cannot match.[10]

While HPLC and GC remain indispensable for impurity profiling and separating complex mixtures, qNMR has rightfully earned its place as the gold standard for the absolute, accurate assay of pure substances in the modern analytical laboratory.

References

Unambiguous Structural Confirmation of 4-(4-Bromophenyl)pyridine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the synthesis of novel compounds, particularly those with potential pharmaceutical applications like 4-(4-Bromophenyl)pyridine derivatives, confirming the exact atomic arrangement is a critical step that underpins all further investigation. While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure.

This guide offers an in-depth exploration of X-ray crystallography for the structural elucidation of this compound derivatives. We will delve into the causality behind the experimental choices, present a detailed protocol, and objectively compare this technique with other common analytical methods, supported by experimental data and authoritative references.

The Imperative of Structural Verification

This compound and its derivatives are versatile building blocks in medicinal chemistry and materials science. The presence of the bromine atom and the pyridine ring offers multiple sites for further functionalization, leading to a wide array of potential new chemical entities. However, the synthetic routes to these compounds can sometimes yield unexpected isomers or byproducts. Therefore, an unambiguous structural confirmation is paramount to ensure that the desired molecule has been synthesized, to understand its physical and chemical properties, and to establish a clear structure-activity relationship (SAR) in drug discovery programs.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides a precise three-dimensional map of the atomic arrangement within a crystal.[1] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystalline lattice. When a beam of X-rays is directed at a single crystal, the regularly spaced atoms cause the X-rays to diffract in a unique pattern of spots.[1] By analyzing the position and intensity of these diffracted spots, it is possible to calculate the electron density map of the molecule and, from that, determine the precise location of each atom, as well as bond lengths and angles.[1]

The primary advantage of X-ray crystallography is its ability to provide a direct and unambiguous determination of the molecular structure, including the absolute stereochemistry.[2] This is particularly crucial for complex molecules where other techniques might provide ambiguous or incomplete information.

A Step-by-Step Workflow for Structural Confirmation

The journey from a synthesized compound to a confirmed crystal structure involves several critical stages. The following protocol outlines the key steps for the structural analysis of a this compound derivative.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for the structural determination of a this compound derivative using single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Crucial First Step):

    • Purity is paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.

    • Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[3] Slow evaporation of a saturated solution is a common and effective method.[3] For a typical this compound derivative, solvents like ethanol, methanol, or mixtures of dichloromethane and hexane can be explored.

    • Technique: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation. Store the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a goniometer head using a suitable adhesive or cryo-protectant oil.

  • Data Collection:

    • The mounted crystal is placed in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded by a detector. Modern diffractometers automate this process, collecting a complete dataset.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using computational methods, such as direct methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution structure.

  • Validation:

    • The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable tools in the chemist's arsenal. Each method offers unique advantages and provides complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural determination. Provides solid-state conformation.Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-space proximity of atoms (NOE).Provides information about the structure in solution, which is often more biologically relevant. Does not require crystallization.Can be ambiguous for complex structures or isomers. Interpretation can be challenging. Provides an average structure in solution.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts. Can confirm the presence of the desired molecular ion.Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomers often cannot be distinguished.
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic properties, bond parameters.Can predict structures and properties before synthesis. Can complement experimental data.The accuracy of the predicted structure is dependent on the level of theory and basis set used. It is a theoretical model and not direct experimental evidence of the structure.[4][5]
The Synergy of Techniques

The most robust approach to structural characterization involves the combined use of multiple techniques. For instance, NMR and mass spectrometry are excellent for initial characterization and for confirming the presence and connectivity of the desired product.[6][7] Computational studies can then be used to predict the most stable conformation, which can be compared with the experimental data.[4] Finally, X-ray crystallography provides the definitive and irrefutable proof of the three-dimensional structure.

For example, in the characterization of a novel this compound derivative, ¹H and ¹³C NMR would confirm the presence of the bromophenyl and pyridine rings and their substitution pattern. High-resolution mass spectrometry would confirm the elemental composition. DFT calculations could predict the dihedral angle between the two aromatic rings. Finally, a single-crystal X-ray structure would provide the precise measurement of this dihedral angle, along with all other bond lengths and angles, confirming the predicted conformation and providing a complete and unambiguous structural description.

Conclusion

For researchers working with this compound derivatives, a definitive understanding of the molecular structure is fundamental to advancing their research. While techniques like NMR and mass spectrometry are vital for routine characterization, they may not always provide the unequivocal structural proof required, especially in cases of complex stereochemistry or potential isomerism. Single-crystal X-ray crystallography, by providing a direct visualization of the atomic arrangement, stands as the ultimate arbiter of molecular structure. By integrating this powerful technique into the characterization workflow, researchers can proceed with confidence, knowing that their downstream experiments are built on a solid and accurately defined molecular foundation.

References

A Researcher's Guide: Suzuki vs. Stille Coupling for 4-Arylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its synthesis is a critical task, and palladium-catalyzed cross-coupling reactions stand as the most powerful tools for this purpose. Among them, the Suzuki-Miyaura and Stille couplings are two of the most robust and frequently employed methods.

This guide provides an in-depth, objective comparison of these two indispensable reactions for the synthesis of 4-arylpyridines. By examining their mechanisms, operational considerations, and performance data, this document aims to equip researchers with the insights needed to make informed, strategic decisions for their synthetic challenges.

The Suzuki-Miyaura Coupling: The Modern Workhorse

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used C-C bond-forming reactions.[1][2] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide (like a 4-halopyridine) in the presence of a palladium catalyst and a base.[3]

Mechanism and Key Principles

The catalytic cycle of the Suzuki reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A key differentiator from the Stille coupling is the necessity of a base.[5] The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to the palladium center.[5]

Causality in Component Selection:

  • Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a classic choice, while combinations like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., PCy₃, XPhos) are often used for more challenging substrates like chloropyridines.[5] The electron-rich ligands facilitate the initial, often rate-limiting, oxidative addition step.[3]

  • Base: The choice of base is critical and substrate-dependent. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common.[1][6] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[7] The base must be strong enough to activate the boronic acid but not so strong as to degrade sensitive functional groups on the substrates.[7]

  • Solvent: The reaction is often performed in a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.[1][6] Water can aid in dissolving the base and facilitates the formation of the active boronate species.

Advantages & Limitations

The popularity of the Suzuki coupling stems from significant advantages:

  • Low Toxicity: Boronic acids and their inorganic byproducts are generally considered to have low toxicity, aligning with green chemistry principles.[1][8]

  • Commercial Availability: A vast and diverse library of boronic acids is commercially available, enabling rapid exploration of chemical space.[9]

  • Ease of Purification: The boron-based byproducts are often water-soluble, simplifying their removal during workup.[8][10]

However, it is not without its challenges:

  • Base Sensitivity: The requirement for a base can be incompatible with substrates bearing sensitive functional groups.[7][9]

  • Protodeboronation: Boronic acids, particularly electron-deficient heteroaryl ones, can be unstable and prone to decomposition or replacement of the boron group with a hydrogen atom (protodeboronation).[9][11]

Representative Experimental Protocol: Suzuki Coupling

This protocol is a generalized procedure for the synthesis of a 4-arylpyridine from 4-chloropyridine and an arylboronic acid.[10][12]

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the 4-chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 4:1 Dioxane/Water, 5 mL).[6] Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Stille Coupling: A Powerful and Tolerant Alternative

Developed by John K. Stille, this reaction couples an organohalide with an organotin reagent (organostannane), also catalyzed by palladium.[13][14] For decades, it has been a go-to method for complex syntheses where other couplings might fail.[15]

Mechanism and Key Principles

The Stille catalytic cycle is mechanistically similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[13][16] The critical difference lies in the transmetalation step. Organostannanes are typically nucleophilic enough to transfer their organic group to the palladium center without the need for activation by a base.[8][10]

Causality in Component Selection:

  • Catalyst: As with the Suzuki reaction, Pd(0) catalysts like Pd(PPh₃)₄ are standard.[17][18]

  • Organometallic Reagent: Organostannanes (e.g., Aryl-SnBu₃) are used. The non-transferred groups (typically butyl) are chosen to have a low migratory aptitude. A significant advantage is their general stability to air and moisture.[13][16]

  • Additives: While often proceeding under neutral conditions, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the reaction, particularly the transmetalation step.[9][16]

Advantages & Limitations

The Stille coupling remains highly relevant for specific applications due to its distinct benefits:

  • Excellent Functional Group Tolerance: The ability to run under neutral conditions makes it highly tolerant of a wide array of functional groups that might be sensitive to the basic conditions of a Suzuki coupling.[8][16]

  • Reagent Stability: Organostannanes are generally stable to air and moisture and can be stored for long periods.[10][13]

  • Robustness: It is often less sensitive to steric hindrance compared to the Suzuki coupling.[8]

The primary and most significant drawbacks are:

  • High Toxicity: Organotin reagents and their byproducts are highly toxic and pose significant health and environmental risks.[8][13][19] They are neurotoxic, and exposure effects can be cumulative.[20][21] Extreme care is required for handling and disposal.

  • Purification Challenges: The tin-based byproducts (e.g., Bu₃SnCl) can be difficult to remove completely from the desired product, often requiring specific workup procedures like washing with aqueous KF or DBU/acetonitrile.[16][17]

Representative Experimental Protocol: Stille Coupling

This protocol is a generalized procedure for the synthesis of a 4-arylpyridine from 4-bromopyridine and an aryltributylstannane.[17]

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 4-bromopyridine (1.0 mmol, 1.0 equiv.) and the aryltributylstannane (1.1-1.2 mmol, 1.1-1.2 equiv.).

  • Inerting & Solvent Addition: Seal the flask. Add anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL). Degas the solution by bubbling with Argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes before separating the layers.

  • Final Wash & Concentration: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Head-to-Head Comparison: Performance and Practicality

The choice between Suzuki and Stille coupling hinges on a careful evaluation of several factors, from reaction performance to safety and cost.

Performance Data Summary

The following table summarizes typical performance characteristics based on literature reports for the synthesis of aryl-heteroaryl compounds, providing a direct comparison.

FeatureSuzuki CouplingStille CouplingCitation(s)
Organometallic Reagent Boronic Acids / EstersOrganostannanes[8][10]
Toxicity Profile Generally low, "greener" optionHigh toxicity, neurotoxic, requires careful handling[1][8][19][20]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃)Often proceeds under neutral conditions[8][10]
Functional Group Tolerance Broad, but can be sensitive to basesExcellent, very broad tolerance[8][9][16]
Byproduct Removal Boron-based, often water-soluble and easily removedTin-based, often difficult to remove completely[8][9]
Typical Yields Good to Excellent (70-95%)Good to Excellent (>90% in many cases)[9][22]
Substrate Scope (Halide) I, Br, OTf, increasingly ClI, Br, OTf (Chlorides are less reactive)[5][18]
Reagent Stability Variable; boronic acids can be prone to decompositionGenerally stable to air and moisture[8][10]
Visualizing the Mechanistic Difference

The core distinction between the two catalytic cycles is the transmetalation step. The Suzuki coupling requires base activation of the boronic acid, whereas the Stille coupling typically proceeds directly.

G cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)L₂ S_OA Oxidative Addition (Ar-Pd(II)-X)L₂ S_Pd0->S_OA + ArX S_TM Transmetalation (Ar-Pd(II)-Ar')L₂ S_OA->S_TM S_RE Reductive Elimination S_TM->S_RE S_RE->S_Pd0 Release Product S_Prod Ar-Ar' S_RE->S_Prod S_Base Base (e.g., K₂CO₃) + Ar'B(OH)₂ S_Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) S_Base->S_Boronate S_Boronate->S_TM Transmetalation St_Pd0 Pd(0)L₂ St_OA Oxidative Addition (Ar-Pd(II)-X)L₂ St_Pd0->St_OA + ArX St_TM Transmetalation (Ar-Pd(II)-Ar')L₂ St_OA->St_TM St_RE Reductive Elimination St_TM->St_RE St_RE->St_Pd0 Release Product St_Prod Ar-Ar' St_RE->St_Prod St_Stannane Ar'SnR₃ St_Stannane->St_TM Direct Transmetalation

Caption: Key differences in the catalytic cycles of Suzuki and Stille couplings.

Expert Recommendations: A Decision Workflow

Choosing between Suzuki and Stille coupling is a strategic decision guided by the specific demands of the synthesis.

Decision_Workflow Start Start: Synthesize a 4-Arylpyridine Check_Base_Sensitivity Is the substrate sensitive to bases? Start->Check_Base_Sensitivity Check_Boronic_Acid Is the required boronic acid stable and available? Check_Base_Sensitivity->Check_Boronic_Acid No Use_Stille Use Stille Coupling Check_Base_Sensitivity->Use_Stille Yes Check_Toxicity Are facilities equipped for highly toxic reagents? Check_Boronic_Acid->Check_Toxicity No Use_Suzuki Use Suzuki Coupling Check_Boronic_Acid->Use_Suzuki Yes Check_Toxicity->Use_Stille Yes Reconsider Re-evaluate synthetic route or consider other couplings Check_Toxicity->Reconsider No

Caption: Decision workflow for selecting between Suzuki and Stille coupling.

Key Takeaways for the Practitioner:

  • Default Choice: For most applications, the Suzuki coupling is the preferred first choice .[10] Its low toxicity, the vast commercial availability of reagents, and the relative ease of purification make it more practical, safer, and often more cost-effective for both small-scale discovery and large-scale production.[1][3]

  • When to Use Stille: The Stille coupling excels in challenging cases .[8][15] Consider it the superior option when:

    • Your substrate contains base-sensitive functional groups (e.g., esters prone to hydrolysis, molecules with acidic protons).[8]

    • The required boronic acid is known to be unstable or is not commercially available, whereas the corresponding organostannane is accessible.[10]

    • You are working with a highly complex molecule where the exceptional functional group tolerance of the Stille reaction is paramount to success.[15][23]

  • The Toxicity Caveat: The decision to use Stille coupling must always be weighed against the significant toxicity of organotin compounds.[13][14] Proper engineering controls (fume hoods), personal protective equipment, and dedicated waste disposal procedures are not just recommended; they are essential.

References

Comparative Reactivity Analysis: 4-(4-bromophenyl)pyridine vs. 4-(4-chlorophenyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering unparalleled efficiency and functional group tolerance. Within the vast arsenal of building blocks, halo-biaryl scaffolds are of paramount importance. This guide provides an in-depth comparative analysis of two such critical synthons: 4-(4-bromophenyl)pyridine and 4-(4-chlorophenyl)pyridine. We will explore the fundamental principles governing their differential reactivity and provide experimental evidence from three key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Principles: The Decisive Role of the Carbon-Halogen Bond

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is predominantly dictated by the rate of the initial oxidative addition step.[1] In this crucial phase, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The energy required to cleave this C-X bond is a primary determinant of the reaction rate.

The fundamental difference between this compound and 4-(4-chlorophenyl)pyridine lies in the bond dissociation energies (BDE) of their respective C-Br and C-Cl bonds.

  • C-Cl Bond: ~339 kJ/mol[2]

  • C-Br Bond: ~276 kJ/mol[2]

The C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break.[3][4] This translates directly to a lower activation energy for the oxidative addition step, making aryl bromides generally more reactive substrates than their aryl chloride counterparts in palladium-catalyzed reactions.[5][6][7][8] This principle underpins the observable differences in reaction conditions—such as temperature, catalyst loading, and reaction time—required for these two substrates.

G cluster_0 Reactivity Determinant cluster_1 Bond Energy Comparison A Aryl Halide (Ar-X) C Oxidative Addition (Rate-Determining Step) A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-X Intermediate C->D E C-Cl Bond ~339 kJ/mol G Higher Activation Energy (Slower Reaction) E->G Stronger Bond F C-Br Bond ~276 kJ/mol H Lower Activation Energy (Faster Reaction) F->H Weaker Bond

Figure 1: The relationship between C-X bond energy and oxidative addition.

Suzuki-Miyaura Coupling: A Comparative Study

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development. Here, the superior reactivity of the bromo-substrate is starkly evident. This compound typically undergoes coupling under milder conditions and with higher efficiency than 4-(4-chlorophenyl)pyridine. Activating the more robust C-Cl bond often necessitates more specialized, electron-rich, and bulky phosphine ligands, higher temperatures, or increased catalyst loading.[9]

Comparative Performance Data: Suzuki-Miyaura Coupling
Aryl Halide SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O80495
4-(4-chlorophenyl)pyridinePhenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O801235
4-(4-chlorophenyl)pyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane100492

Data presented is representative and compiled for illustrative purposes based on established reactivity trends.[5][6]

The data clearly illustrates that under identical "standard" conditions, the bromo-compound provides a near-quantitative yield, while the chloro-analogue is significantly less reactive. To achieve a high yield with 4-(4-chlorophenyl)pyridine, a more advanced catalytic system (e.g., using a Buchwald ligand like SPhos) and more forcing conditions are required.

Suzuki_Miyaura_Cycle Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling. start pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pdᴵᴵ-X  (L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ Base pd_boron_complex Ar-Pdᴵᴵ-R  (L)₂ transmetalation->pd_boron_complex reductive_elimination Reductive Elimination pd_boron_complex->reductive_elimination reductive_elimination->pd0 Ar-R

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, crucial for synthesizing anilines and their derivatives.[10] While the general reactivity trend of Ar-Br > Ar-Cl holds, the specifics of the Buchwald-Hartwig reaction can sometimes show unique behavior.[11] Nonetheless, activating the C-Cl bond for amination remains more challenging than activating the C-Br bond, typically requiring specialized ligands that promote the oxidative addition step and subsequent reductive elimination.[12]

Comparative Performance Data: Buchwald-Hartwig Amination
Aryl Halide SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene90691
4-(4-chlorophenyl)pyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene9024<10
4-(4-chlorophenyl)pyridineMorpholinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH110888

Data presented is representative and compiled for illustrative purposes based on established reactivity trends.[11][13]

As with the Suzuki coupling, standard ligand systems like BINAP are effective for the bromo-substrate but fail with the chloro-analogue. A successful coupling of 4-(4-chlorophenyl)pyridine necessitates a more electron-rich, bulky monodentate phosphine ligand like XPhos and a higher reaction temperature.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[7] This reaction is highly sensitive to the identity of the halide, with a well-established reactivity order of I > Br > OTf >> Cl.[8] Consequently, coupling 4-(4-chlorophenyl)pyridine is significantly more demanding than coupling its bromo-counterpart, often requiring higher temperatures and sometimes needing specialized, copper-free conditions to achieve reasonable yields.[14][15]

Comparative Performance Data: Sonogashira Coupling
Aryl Halide SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60394
4-(4-chlorophenyl)pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6024No Reaction
4-(4-chlorophenyl)pyridinePhenylacetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane1201278

Data presented is representative and compiled for illustrative purposes based on established reactivity trends.[7][16]

The results are unambiguous. Standard Sonogashira conditions that work exceptionally well for the bromo-compound are completely ineffective for the chloro-analogue. A high-yielding reaction with 4-(4-chlorophenyl)pyridine requires a shift to a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand), a stronger base, a higher boiling point solvent, and significantly more thermal energy.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling Workflow

This section provides a self-validating protocol for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyridine with >90% yield.

Materials:

  • This compound (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Experimental Workflow Diagram:

Workflow A 1. Reagent Prep Weigh solids in air B 2. Vessel Setup Add solids to oven-dried flask with stir bar A->B C 3. Inert Atmosphere Evacuate and backfill flask with Argon (3x) B->C D 4. Solvent Addition Add degassed Dioxane/H₂O via syringe C->D E 5. Reaction Heat to 100°C with stirring Monitor by TLC/LC-MS D->E F 6. Work-up Cool, dilute with EtOAc, wash with H₂O & brine E->F G 7. Purification Dry organic layer (Na₂SO₄), filter, concentrate F->G H 8. Isolation Purify by column chromatography (Silica gel) G->H I 9. Analysis Characterize by ¹H NMR, ¹³C NMR, MS H->I

Figure 3: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: An oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar is charged with this compound (234 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

    • Rationale: Oven-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Weighing solids in air is acceptable before establishing the inert atmosphere.

  • Establishing Inert Atmosphere: The flask is sealed with a rubber septum. A needle connected to a vacuum/argon manifold is inserted. The flask is evacuated until the internal pressure is low and then backfilled with argon gas. This cycle is repeated three times.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen. Removing oxygen prevents catalyst oxidation and deactivation, ensuring high catalytic turnover.

  • Solvent Degassing and Addition: In a separate flask, a 4:1 mixture of dioxane and water (10 mL) is sparged with argon for 30 minutes. This degassed solvent is then added to the reaction flask via syringe.

    • Rationale: Solvents contain dissolved oxygen which must be removed. Sparging (bubbling) with an inert gas is an effective method for degassing.

  • Reaction Execution: The flask is fitted with a condenser under argon and the mixture is heated to 100°C in a pre-heated oil bath. The reaction is stirred vigorously for 4 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the reaction. Vigorous stirring ensures the heterogeneous mixture is well-mixed, maximizing contact between reactants and the catalyst.

  • Reaction Monitoring: A small aliquot is removed via syringe, diluted with ethyl acetate, and spotted on a TLC plate to check for the consumption of the starting material.

    • Rationale: In-process monitoring confirms the reaction has gone to completion, preventing unnecessary heating or premature work-up.

  • Aqueous Work-up: The reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is transferred to a separatory funnel and washed with water (2 x 15 mL) and then brine (15 mL).

    • Rationale: The wash steps remove the inorganic base (K₃PO₄) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Purification and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel.

    • Rationale: Drying removes residual water. Chromatography separates the desired product from unreacted starting materials, ligand byproducts, and other impurities.

Conclusion

The comparative reactivity of this compound and 4-(4-chlorophenyl)pyridine is a clear illustration of fundamental chemical principles in action. The greater strength of the C-Cl bond renders 4-(4-chlorophenyl)pyridine a significantly less reactive substrate in palladium-catalyzed cross-coupling reactions compared to its bromo-analogue. While the bromo-compound often reacts under mild, "standard" conditions, the chloro-compound consistently requires more sophisticated and robust catalytic systems, higher temperatures, and longer reaction times to achieve comparable yields.

For researchers and drug development professionals, this has direct practical implications. This compound offers a more reliable and efficient entry point for rapid library synthesis and initial route scouting. However, the lower cost and greater availability of aryl chlorides make 4-(4-chlorophenyl)pyridine an attractive alternative for large-scale synthesis, provided the process development investment is made to overcome its inherent inertness. A thorough understanding of these reactivity differences is crucial for efficient reaction design, catalyst selection, and the strategic planning of synthetic routes.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Arylpyridines: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The 4-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The demand for efficient and versatile methods to construct this valuable heterocycle has driven the development of a wide array of synthetic strategies. This guide provides an in-depth technical comparison of key alternative methods for the synthesis of 4-arylpyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and contemporary approaches. We will delve into the mechanistic underpinnings, practical experimental protocols, and comparative performance data to empower informed decisions in synthetic planning.

Introduction: The Enduring Importance of 4-Arylpyridines

The unique electronic properties of the pyridine ring, coupled with the steric and electronic diversity offered by the aryl substituent at the C4 position, make 4-arylpyridines indispensable building blocks. Their ability to engage in hydrogen bonding and π-stacking interactions has led to their incorporation into a multitude of biologically active molecules. Consequently, the development of robust and scalable synthetic routes to access these compounds with high regioselectivity and functional group tolerance remains a critical area of research.

This guide will explore a selection of seminal and cutting-edge methodologies, categorized into two main sections: classical condensation reactions and modern transition-metal-catalyzed cross-coupling and C-H functionalization reactions.

Classical Approaches: Building the Pyridine Ring from Acyclic Precursors

For decades, the construction of the pyridine nucleus has relied on elegant condensation reactions that assemble the ring from simple, acyclic starting materials. These methods, while sometimes requiring harsh conditions, are often cost-effective and provide access to a wide range of substitution patterns.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.

Mechanism: The reaction proceeds through a series of condensations and cyclizations. A Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is followed by the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition and cyclization leads to the 1,4-dihydropyridine intermediate, which is then aromatized.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Ar-CHO Michael_Adduct Michael Adduct Aldehyde->Michael_Adduct Knoevenagel Condensation Ketoester1 β-Ketoester (2 eq.) Enamine Enamine Ketoester1->Enamine with NH₃ Ammonia NH₃ Enamine->Michael_Adduct Michael Addition Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization/ Dehydration Product 4-Arylpyridine Dihydropyridine->Product Oxidation

Figure 1: Simplified workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its Oxidation

  • Step 1: Synthesis of the 1,4-Dihydropyridine. In a round-bottom flask, combine benzaldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and ammonium acetate (3.0 equiv).[3] The mixture is heated, either conventionally or under microwave irradiation, until the reaction is complete as monitored by TLC. For a solvent-free approach, the mixture can be heated to 100°C.[4]

  • Step 2: Aromatization. The crude 1,4-dihydropyridine is dissolved in a suitable solvent, such as acetic acid, and treated with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply exposed to air over a prolonged period) to afford the desired 4-arylpyridine.[5]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis offers a versatile route to highly functionalized, often unsymmetrical, pyridines. The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][6]

Mechanism: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration and elimination of pyridine to yield the substituted pyridine.[7]

Krohnke_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Deprotonation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct 1,5-Dicarbonyl Intermediate Unsaturated_Carbonyl->Michael_Adduct Ammonium_Acetate NH₄OAc Product Substituted Pyridine Ammonium_Acetate->Product Ylide->Michael_Adduct Michael Addition Michael_Adduct->Product Cyclization with NH₃ & Aromatization

Figure 2: Simplified workflow of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Reactants: N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and ammonium acetate (10 equiv) are combined in glacial acetic acid.[7]

  • Procedure: The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into ice water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from ethanol to yield 2,4,6-triphenylpyridine.[7] A solvent-free variation involves heating a mixture of an acetophenone and a benzaldehyde with ammonium acetate.[8]

Bohlmann-Rahtz Pyridine Synthesis

This two-step method generates substituted pyridines through the condensation of an enamine with an ethynylketone.[9] The initial adduct, an aminodiene, undergoes a heat-induced cyclodehydration to form the pyridine ring.[10]

Mechanism: The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes E/Z isomerization upon heating, allowing for a 6-π electrocyclization, followed by elimination of water to afford the aromatic pyridine.

Experimental Protocol: One-Pot Synthesis of a Trisubstituted Pyridine

  • A solution of a 1,3-dicarbonyl compound, an alkynone, and ammonia (or ammonium acetate) are reacted in a suitable solvent.[11] The use of Brønsted or Lewis acids can catalyze the cyclodehydration step, allowing for lower reaction temperatures.[10] For example, reacting an enamine with an ethynyl ketone in a mixture of toluene and acetic acid can provide the pyridine in a single step.[10]

Guareschi-Thorpe Pyridine Synthesis

This condensation reaction typically involves a cyanoacetamide or a cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a nitrogen source to produce 2-pyridones, which are tautomers of 2-hydroxypyridines.[12]

Mechanism: The reaction proceeds via a series of condensations and a final intramolecular cyclization of a cyanodienamide intermediate.

Experimental Protocol: Synthesis of a 4-Aryl-3-cyano-6-methyl-2-pyridone

  • A mixture of cyanoacetamide, an aryl-substituted 1,3-diketone, and a base such as piperidine or ammonium carbonate is heated in a solvent like ethanol.[13][14] The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Modern Approaches: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of 4-arylpyridines, offering milder reaction conditions, improved functional group tolerance, and novel pathways for C-C bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it has been widely applied to the synthesis of 4-arylpyridines. This reaction typically involves the palladium-catalyzed coupling of a 4-halopyridine with an arylboronic acid or its ester derivative in the presence of a base.

Mechanism: The catalytic cycle involves the oxidative addition of the 4-halopyridine to a Pd(0) complex, followed by transmetalation with the arylboronic acid derivative, and finally, reductive elimination to yield the 4-arylpyridine and regenerate the Pd(0) catalyst.

Suzuki_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle Halopyridine 4-Halopyridine Ox_Add Oxidative Addition Halopyridine->Ox_Add Boronic_Acid Arylboronic Acid Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Base Base->Transmetalation Catalyst Pd(0) Catalyst Catalyst->Ox_Add Ox_Add->Transmetalation [Pd(II) Intermediate] Red_Elim Reductive Elimination Transmetalation->Red_Elim [Aryl-Pd(II)-Py] Red_Elim->Catalyst Regeneration Product 4-Arylpyridine Red_Elim->Product

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura Coupling for 4-Arylpyridine Synthesis.

Experimental Protocol: Synthesis of 4-Phenylpyridine

  • To a mixture of 4-chloropyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ in a suitable solvent system (e.g., 1,4-dioxane/water or DMF), a palladium catalyst such as Pd(PPh₃)₄ (typically 1-5 mol%) is added.[15] The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After workup, the product is purified by chromatography.

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[16] For the synthesis of 4-arylpyridines, a 4-pyridylzinc reagent can be coupled with an aryl halide, or an arylzinc reagent can be coupled with a 4-halopyridine.

Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of organozinc reagents compared to organoborons can sometimes lead to higher reactivity.[17]

Experimental Protocol: Synthesis of a 4-Arylpyridine via Negishi Coupling

  • An arylzinc halide is prepared in situ from the corresponding aryl halide and activated zinc. This is then reacted with a 4-halopyridine in the presence of a palladium catalyst, such as Pd(dba)₂ and a phosphine ligand, in a solvent like THF.[18] The reaction is typically carried out at room temperature or with gentle heating.

Direct C-H Arylation

Direct C-H arylation has emerged as a highly atom-economical and efficient method for forming C-C bonds, as it avoids the pre-functionalization of one of the coupling partners.[19] For 4-arylpyridine synthesis, this typically involves the palladium-catalyzed reaction of a pyridine derivative with an aryl halide.

Mechanism: The mechanism of palladium-catalyzed C-H arylation of pyridines is complex and can vary depending on the specific reaction conditions and directing groups used.[20] Generally, it is believed to involve the coordination of the palladium catalyst to the pyridine nitrogen, followed by C-H activation at the C4 position to form a palladacycle. This intermediate then reacts with the aryl halide, leading to the formation of the 4-arylpyridine.[21]

Experimental Protocol: C4-Selective Arylation of a Pyridine

  • A pyridine derivative, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a high-boiling solvent such as DMF or toluene.[19] The reaction is heated at elevated temperatures until completion. The regioselectivity can be influenced by the electronic and steric properties of the pyridine substrate and the reaction conditions.[22]

Performance Comparison of Synthetic Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a comparative overview of the discussed methods.

MethodKey FeaturesTypical YieldsReaction ConditionsScope & Limitations
Hantzsch Synthesis Multi-component, good for symmetrical pyridines.Good to ExcellentOften requires heating and subsequent oxidation.Limited to certain substitution patterns.
Kröhnke Synthesis Versatile for unsymmetrical pyridines.Good to ExcellentGenerally mild, but requires pre-synthesis of pyridinium salt.Broad substrate scope.
Bohlmann-Rahtz Two-step or one-pot, forms trisubstituted pyridines.Moderate to GoodOften requires high temperatures for cyclodehydration.Can be modified for milder conditions with catalysts.
Guareschi-Thorpe Synthesis of 2-pyridones.GoodModerate heating.Limited to 2-hydroxypyridine derivatives.
Suzuki Coupling High functional group tolerance, commercially available reagents.Good to ExcellentMild, requires a base and palladium catalyst.Boronic acids can be sensitive to some conditions.
Negishi Coupling High reactivity of organozinc reagents.Good to ExcellentMild, but organozinc reagents are moisture-sensitive.Functional group tolerance is generally good.
C-H Arylation Atom-economical, avoids pre-functionalization.Moderate to ExcellentOften requires high temperatures and specific directing groups for regioselectivity.Regioselectivity can be a challenge without directing groups.

Conclusion

The synthesis of 4-arylpyridines is a mature field with a rich history of classical methods and a vibrant landscape of modern catalytic innovations. Classical condensation reactions like the Hantzsch and Kröhnke syntheses remain valuable for their straightforwardness and the accessibility of starting materials. For more complex targets and applications requiring high functional group tolerance and milder conditions, transition-metal-catalyzed methods such as the Suzuki and Negishi couplings, and particularly the increasingly important direct C-H arylation, offer powerful and elegant solutions.

As a senior application scientist, the recommendation for a specific synthetic route will always be guided by the specific goals of the project. For rapid library synthesis and lead optimization where functional group tolerance is paramount, modern catalytic methods are often the preferred choice. For large-scale, cost-effective production of simpler analogs, the classical methods continue to hold their ground. The ongoing development of new catalysts and reaction conditions will undoubtedly continue to expand the synthetic chemist's toolbox for accessing this fundamentally important class of heterocyclic compounds.

References

A Comparative Spectroscopic Guide to 4-(4-Bromophenyl)pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the spectroscopic data for 4-(4-bromophenyl)pyridine and a selection of its analogues. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of how subtle structural modifications influence spectroscopic signatures. By understanding these correlations, researchers can accelerate compound identification, structural elucidation, and quality control processes.

The compounds chosen for this comparison—4-(4-chlorophenyl)pyridine, 4-(4-fluorophenyl)pyridine, 4-(4-methylphenyl)pyridine, 4-(4-methoxyphenyl)pyridine, and the constitutional isomer 2-(4-bromophenyl)pyridine—provide a clear framework for observing the effects of varying electronic and steric factors on spectroscopic outcomes.

The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of medicinal chemistry, pyridine and its derivatives are foundational scaffolds in a vast array of pharmaceuticals. The ability to precisely characterize these molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and a comparative approach across a series of related analogues deepens our understanding of structure-property relationships.

This guide is structured to first present the comparative data in easily digestible tables, followed by a detailed interpretation of these findings. We will explore the underlying principles that govern the observed spectral shifts and fragmentation patterns, supported by established scientific literature. Finally, detailed experimental protocols are provided to ensure the reproducibility of the presented data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundPyridine Protons (α to N)Pyridine Protons (β to N)Phenyl Protons (ortho to Py)Phenyl Protons (meta to Py)Other
This compound~8.65 (d)~7.50 (d)~7.65 (d)~7.55 (d)-
4-(4-Chlorophenyl)pyridine~8.67 (d)~7.52 (d)~7.60 (d)~7.48 (d)-
4-(4-Fluorophenyl)pyridine~8.65 (d)~7.50 (d)~7.68 (dd)~7.20 (t)-
4-(4-Methylphenyl)pyridine~8.62 (d)~7.48 (d)~7.55 (d)~7.30 (d)~2.40 (s, 3H)
4-(4-Methoxyphenyl)pyridine~8.60 (d)~7.45 (d)~7.60 (d)~7.00 (d)~3.85 (s, 3H)
2-(4-Bromophenyl)pyridine~8.70 (m)~7.75 (m)~7.90 (d)~7.60 (d)~7.25 (m, 1H), ~7.70 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundPyridine CαPyridine CβPyridine CγPhenyl C (ipso)Phenyl C (ortho)Phenyl C (meta)Phenyl C (para)Other
This compound~150.5~121.5~148.0~137.0~129.0~132.5~123.0-
4-(4-Chlorophenyl)pyridine~150.4~121.6~148.2~136.5~128.8~129.5~135.0-
4-(4-Fluorophenyl)pyridine~150.3~121.4~148.0~134.0 (d)~129.5 (d)~116.0 (d)~163.0 (d)-
4-(4-Methylphenyl)pyridine~150.6~121.2~148.5~135.0~127.0~130.0~139.0~21.0
4-(4-Methoxyphenyl)pyridine~150.5~120.8~148.3~130.5~128.5~114.5~160.5~55.5
2-(4-Bromophenyl)pyridine~156.2~120.3, ~123.4~136.8~138.2~128.4~131.8~122.4~149.7 (C2)

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundC-H (Aromatic)C=C/C=N (Aromatic)C-X (Halogen)Other Key Bands
This compound~3030-3100~1590, 1480~500-600 (C-Br)-
4-(4-Chlorophenyl)pyridine~3030-3100~1595, 1485~1090 (C-Cl)-
4-(4-Fluorophenyl)pyridine~3030-3100~1600, 1500~1225 (C-F)-
4-(4-Methylphenyl)pyridine~3020-3080~1605, 1510-~2920 (C-H, CH₃)
4-(4-Methoxyphenyl)pyridine~3010-3070~1610, 1515-~2960, 2840 (C-H, OCH₃), ~1250 (C-O)
2-(4-Bromophenyl)pyridine~3040-3090~1585, 1460~510-610 (C-Br)-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound233/235 (1:1)154, 127
4-(4-Chlorophenyl)pyridine189/191 (3:1)154, 127
4-(4-Fluorophenyl)pyridine173146, 127
4-(4-Methylphenyl)pyridine169154, 128
4-(4-Methoxyphenyl)pyridine185170, 142, 115
2-(4-Bromophenyl)pyridine233/235 (1:1)154, 127

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectra of 4-arylpyridines are characterized by distinct regions for the pyridine and phenyl protons.

  • Pyridine Protons: The protons alpha to the nitrogen atom (H-2 and H-6) are the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing as a doublet around 8.6-8.7 ppm. The beta protons (H-3 and H-5) appear as a doublet at a higher field, around 7.5 ppm.

  • Phenyl Protons: In the 4-substituted analogues, the phenyl protons typically appear as two doublets, corresponding to the ortho and meta protons relative to the pyridine ring. The chemical shifts of these protons are sensitive to the nature of the substituent on the phenyl ring.

    • Electron-withdrawing groups (Br, Cl, F) cause a downfield shift of the phenyl protons compared to the unsubstituted phenylpyridine.

    • Electron-donating groups (CH₃, OCH₃) cause an upfield shift, particularly for the ortho and para protons. The methoxy group shows the most significant upfield shift for the protons meta to the pyridine ring.

  • Isomeric Effects: In 2-(4-bromophenyl)pyridine, the asymmetry of the molecule leads to a more complex splitting pattern for the pyridine protons, with distinct signals for each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework.

  • Pyridine Carbons: The carbon atoms of the pyridine ring are readily identifiable. The C-4 carbon, being directly attached to the phenyl ring, appears around 148 ppm. The C-2 and C-6 carbons are the most deshielded among the protonated carbons due to their proximity to the nitrogen, resonating near 150 ppm. The C-3 and C-5 carbons are found at a higher field, around 121 ppm.

  • Substituent Effects on Phenyl Carbons: The chemical shift of the para-carbon of the phenyl ring is highly indicative of the substituent.

    • Halogens induce a significant shift, with the C-Br appearing around 123 ppm and the C-Cl around 135 ppm. The C-F carbon shows a large downfield shift to approximately 163 ppm and exhibits a characteristic large one-bond C-F coupling constant.

    • Electron-donating groups like methyl and methoxy cause a downfield shift of the para-carbon to which they are attached.

  • Isomeric Effects: For 2-(4-bromophenyl)pyridine, the C-2 carbon of the pyridine ring, being attached to the phenyl group, is significantly deshielded, appearing around 156 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups and fingerprinting the molecule.

  • Aromatic C-H Stretching: All analogues exhibit characteristic aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹[1].

  • C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both pyridine and phenyl) appear in the 1400-1600 cm⁻¹ region[2][3]. The exact positions and intensities of these bands can be subtly influenced by the substituents.

  • C-X Stretching: The carbon-halogen stretching vibrations are a key diagnostic feature. The C-Br stretch is typically found in the 500-600 cm⁻¹ range, while the C-Cl stretch appears around 1090 cm⁻¹[4]. The C-F stretch is observed at a higher frequency, around 1225 cm⁻¹.

  • Other Functional Groups: The methyl and methoxy analogues show characteristic C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹. The methoxy compound also displays a strong C-O stretching band around 1250 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is a crucial piece of information. For the bromo and chloro analogues, the presence of isotopes (⁷⁹Br/⁸¹Br in a ~1:1 ratio and ³⁵Cl/³⁷Cl in a ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak of corresponding intensity[5][6]. This is a definitive indicator of the presence of these halogens.

  • Fragmentation: The fragmentation patterns can provide structural clues. Common fragmentation pathways for these compounds involve the loss of the halogen atom or cleavage of the bond between the two aromatic rings.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed workflow for acquiring and interpreting NMR spectra is crucial for unambiguous structure elucidation.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(4-Bromophenyl)pyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical entities is the bedrock of valid research and quality assurance. 4-(4-Bromophenyl)pyridine, a heterocyclic aromatic compound, is a key building block in the synthesis of various pharmaceutical and materials science targets. Its accurate quantification is paramount for reaction monitoring, purity assessment, and stability testing. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and supported by experimental data for analogous compounds. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Critical Choice: Selecting the Right Analytical Technique

The selection of an optimal analytical method hinges on a variety of factors including the analyte's physicochemical properties, the sample matrix, required sensitivity, and the intended purpose of the analysis. For this compound, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each presents a unique set of advantages and limitations.

Table 1: Comparative Performance of Analytical Methods for this compound Quantification

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Measurement of light absorption by the analyte in a solution.
Applicability Highly suitable due to its non-volatile nature and UV absorbance.Applicable, but may require derivatization to improve volatility and thermal stability.Suitable for simple matrices; lacks specificity in the presence of interfering substances.
Linearity (r²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 - 0.5 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~5 µg/L~5 µg/mL
Specificity High, especially with photodiode array (PDA) detection.Very high, provides structural confirmation.Low, susceptible to interference from other UV-absorbing compounds.
Throughput ModerateModerate to HighHigh

Note: The performance data presented in this table are representative values based on the analysis of structurally similar aromatic and halogenated compounds and should be considered as a general guideline. Actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in the reversed-phase mode, is often the method of choice for non-volatile, polar to moderately non-polar compounds like this compound. The separation is based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality in Method Development:

  • Column Choice: A C18 column is selected due to the aromatic and moderately hydrophobic nature of this compound, which allows for good retention and separation from polar impurities.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH and ensures consistent ionization state of the pyridine nitrogen, while the organic modifier is adjusted to achieve optimal retention and peak shape.

  • Detection: The presence of the phenyl and pyridine rings results in significant UV absorbance. A UV detector set at the absorption maximum of the compound (typically around 254 nm for pyridine derivatives) provides excellent sensitivity.[1][2] A photodiode array (PDA) detector can be employed to assess peak purity and confirm the identity of the analyte by comparing its UV spectrum with that of a reference standard.

Validation of an HPLC method is a critical process governed by the International Council for Harmonisation (ICH) guidelines (Q2(R2)). [3][4][5] This ensures the method is fit for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) MD_Start Define Analytical Target Profile MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt Specificity Specificity MD_Opt->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Method_Ready Method_Ready Robustness->Method_Ready Validated Method Ready for Routine Use

References

A Comparative Guide to Ligands for Suzuki Coupling of 4-Halopyridines: Navigating Challenges to Synthesize Key Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings, a cornerstone of medicinal chemistry and materials science, frequently relies on the versatile and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful transformation enables the formation of crucial carbon-carbon bonds, allowing for the introduction of a wide array of substituents at the 4-position of the pyridine core.[1] However, the inherent electronic properties of the pyridine ring, particularly the nitrogen atom's ability to coordinate with and deactivate the palladium catalyst, present significant challenges.[2] Furthermore, the reactivity of the C-X bond (where X is a halogen) at the 4-position is influenced by the nature of the halogen, with chlorides being notably less reactive than bromides and iodides.[3]

The success of the Suzuki coupling of 4-halopyridines is critically dependent on the choice of the ligand associated with the palladium precursor.[1][4] The ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] This guide provides a comparative analysis of various ligand classes, offering insights into their performance and the mechanistic rationale for their efficacy in overcoming the challenges associated with this pivotal transformation.

The Catalytic Cycle: A Ligand's Playground

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0) active species. The ligand plays a crucial role in modulating the reactivity and stability of the palladium intermediates throughout this cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Ar = 4-pyridyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R 4-Halopyridine 4-Halopyridine (Ar-X) 4-Halopyridine->Oxidative_Addition Boronic_Acid R-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The ligand (L) influences each step, from the initial oxidative addition of the 4-halopyridine to the final reductive elimination of the product.

Phosphine Ligands: The Workhorses of Suzuki Coupling

For routine couplings of 4-bromo- and 4-iodopyridines, traditional phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) often provide satisfactory results.[1][6] However, for the more challenging 4-chloropyridines, more advanced, bulky, and electron-rich phosphine ligands are generally required.[1][7]

Biaryl Phosphines: A Leap in Reactivity

The development of bulky and electron-rich biaryl phosphine ligands, such as SPhos and XPhos, has significantly expanded the scope of Suzuki coupling to include unactivated aryl chlorides and heteroaryl systems.[7][8] These ligands promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination, which is crucial for sterically hindered substrates.[4][5] The steric bulk of these ligands helps to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium, further facilitating this step.[7]

Ligand4-HalopyridineBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPh₃ 4-BromopyridinePhenylboronic acid5 (Pd(PPh₃)₄)K₃PO₄1,4-Dioxane9516Good
dppf 4-ChloropyridinePhenylboronic acid2 (PdCl₂(dppf))K₂CO₃Toluene/H₂O10012Moderate
SPhos 4-ChloropyridinePhenylboronic acid1 (Pd(OAc)₂)K₃PO₄TolueneRT298
XPhos 4-ChloropyridinePhenylboronic acid0.5 (Pd₂(dba)₃)K₃PO₄Toluene100297

Table 1: Comparative performance of selected phosphine ligands in the Suzuki coupling of 4-halopyridines. Data is compiled from various sources and serves as a representative comparison.[4][9][10]

The outstanding activity of biaryl phosphine ligands is attributed to a combination of their electronic and steric properties that enhance the rates of all key steps in the catalytic cycle.[7] For instance, SPhos has been shown to be highly effective in the coupling of 4-amino-2-chloropyridine, a particularly challenging substrate due to the basicity of the amino group which can inhibit the catalyst.[7]

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk create highly active and stable catalysts.[11][12] For the Suzuki coupling of 4-halopyridines, NHC ligands can offer advantages, particularly in terms of catalyst stability and efficiency with challenging substrates.[13]

The use of specific NHC ligands can even lead to chemodivergent outcomes in substrates with multiple reactive sites. For example, in the coupling of chloroaryl triflates, a Pd/SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) catalyst selectively reacts at the chloride position, while a Pd/SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) catalyst favors reaction at the triflate.[13] This highlights the fine-tuning of selectivity that can be achieved through rational ligand design.

NHC_Ligands cluster_SIPr SIPr cluster_SIMes SIMes SIPr_structure Highly Bulky (2,6-diisopropylphenyl) SIMes_structure Moderately Bulky (2,4,6-trimethylphenyl)

Figure 2: Comparison of the steric bulk of common N-heterocyclic carbene (NHC) ligands, SIPr and SIMes. The differing steric profiles can lead to different selectivities in cross-coupling reactions.

Experimental Protocol: Suzuki Coupling of 4-Chloropyridine with Phenylboronic Acid using SPhos

This protocol provides a general procedure for a high-yielding Suzuki coupling of a challenging 4-chloropyridine substrate using a modern biaryl phosphine ligand.

Experimental_Workflow Start Start Setup 1. Reaction Setup - Oven-dried Schlenk tube - Add 4-chloropyridine, phenylboronic acid, K₃PO₄ Start->Setup Inert_Atmosphere 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) Setup->Inert_Atmosphere Reagent_Addition 3. Reagent Addition - Add Pd(OAc)₂ and SPhos - Add degassed toluene Inert_Atmosphere->Reagent_Addition Reaction 4. Reaction - Stir at room temperature for 2 hours Reagent_Addition->Reaction Workup 5. Workup - Cool to room temperature - Quench with water - Extract with ethyl acetate Reaction->Workup Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash column chromatography Workup->Purification End End Product: 4-Phenylpyridine Purification->End

Figure 3: A typical experimental workflow for the Suzuki-Miyaura coupling of 4-chloropyridine.

Materials:

  • 4-chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloropyridine, phenylboronic acid, and potassium phosphate.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the palladium(II) acetate and SPhos.

  • Add the degassed toluene via syringe.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenylpyridine.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (argon or nitrogen) prevents catalyst degradation.[4]

  • Degassed Solvent: Solvents can dissolve oxygen, which can interfere with the catalytic cycle. Degassing the solvent prior to use removes dissolved oxygen.[5]

  • Base: The base (K₃PO₄) is crucial for activating the boronic acid, facilitating the transmetalation step.[14] The choice of a non-aqueous, strong base like K₃PO₄ is often beneficial for challenging couplings.

  • Ligand-to-Palladium Ratio: A 2:1 ligand-to-palladium ratio is commonly used to ensure the formation of the desired catalytically active species and to prevent the formation of inactive palladium black.[4]

Conclusion: Selecting the Optimal Ligand

The choice of ligand is a critical parameter for the successful Suzuki coupling of 4-halopyridines. While traditional phosphine ligands may suffice for more reactive 4-bromo- and 4-iodopyridines, the coupling of the less reactive but more cost-effective 4-chloropyridines necessitates the use of advanced, bulky, and electron-rich ligands. Biaryl phosphines like SPhos and XPhos have proven to be highly effective, enabling reactions under mild conditions with high yields.[4][7] N-heterocyclic carbene ligands offer a robust alternative, providing highly stable and active catalysts. The selection of the optimal ligand will ultimately depend on the specific substrate, the desired reaction conditions, and cost considerations. A systematic approach to ligand screening, guided by the principles outlined in this guide, will empower researchers to efficiently synthesize valuable 4-substituted pyridine building blocks for applications in drug discovery and materials science.

References

The Organic Chemist's Guide to Stille Coupling for Complex Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex, highly functionalized pyridine derivatives is a cornerstone of modern molecular design. These nitrogen-containing heterocycles are privileged scaffolds in a vast array of pharmaceuticals and bioactive molecules. The challenge, however, lies in their efficient and selective construction. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille coupling has emerged as a uniquely powerful tool for this purpose. This guide provides an in-depth technical comparison of the Stille coupling against its common alternatives—Suzuki, Heck, and Sonogashira couplings—supported by experimental data, to illuminate its distinct advantages in the synthesis of intricate pyridine-containing molecules.

The Enduring Challenge: Synthesizing Functionalized Pyridines

The pyridine ring, with its unique electronic properties, can be a fickle substrate in cross-coupling reactions. The nitrogen atom can coordinate to the metal catalyst, potentially deactivating it, and the electron-deficient nature of the ring can influence reactivity.[1] Furthermore, the synthesis of complex derivatives often requires the presence of sensitive functional groups that may not tolerate the harsh conditions of some coupling protocols. This necessitates a reaction that is not only efficient but also exceptionally mild and chemoselective.

The Stille Coupling: A Gentle Giant in Cross-Coupling Chemistry

Developed by John K. Stille, this palladium-catalyzed reaction forges carbon-carbon bonds between an organostannane (organotin) and an organic halide or pseudohalide.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Catalytic Cycle: A Mechanistic Overview

The general mechanism for the Stille coupling is a harmonious interplay of palladium's catalytic prowess and the unique properties of organotin reagents.[4]

Stille_Coupling_Mechanism cluster_steps Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex L2Pd(II)(R1)(X) Pd(0)L2->Pd(II)_Complex R1-X R1-X Pyridine-X Oxidative_Addition Oxidative Addition Pd(II)_Intermediate L2Pd(II)(R1)(R2) Pd(II)_Complex->Pd(II)_Intermediate R2-Sn(R3)3 R2-Sn(R3)3 R2-SnBu3 Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Product Reductive_Elimination Reductive Elimination Product Pyridine-R2

Stille Coupling Catalytic Cycle

The key to the Stille coupling's success with complex substrates lies in the nature of the organostannane. These reagents are generally stable to air and moisture, and crucially, they tolerate a vast array of functional groups.[5] This inherent stability and functional group compatibility make the Stille coupling a go-to method in the late stages of a total synthesis, where protecting group manipulations are undesirable.[6][7]

A Head-to-Head Comparison: Stille Coupling vs. The Alternatives

To truly appreciate the advantages of the Stille coupling, a direct comparison with other widely used palladium-catalyzed reactions is essential.

FeatureStille CouplingSuzuki CouplingHeck CouplingSonogashira Coupling
Nucleophile Organostannane (R-SnR'3)Organoboron (R-B(OR)2)AlkeneTerminal Alkyne
Key Advantage Excellent functional group tolerance; neutral conditions.Low toxicity of boron reagents; readily available reagents.Atom economy (no organometallic reagent).Direct formation of C(sp²)-C(sp) bonds.
Key Disadvantage Toxicity of tin reagents and byproducts.Requires a base, which can be detrimental to sensitive substrates.Limited to the formation of C-C bonds with alkenes; regioselectivity can be an issue.Requires a copper co-catalyst in many cases; limited to terminal alkynes.
Typical Conditions Pd catalyst, often with a phosphine ligand; can be run under neutral conditions.Pd catalyst, phosphine ligand, and a base (e.g., K2CO3, Cs2CO3).Pd catalyst, base (e.g., Et3N), and often a phosphine ligand.Pd catalyst, copper (I) co-catalyst, and a base (e.g., an amine).
Experimental Data: A Comparative Snapshot

The following table presents a comparative analysis of yields for the functionalization of a complex pyridine derivative, 2-amino-5-bromo-4-methylpyridine, using different cross-coupling methods. This data is compiled from representative literature procedures to provide a tangible comparison of what can be expected in terms of performance.

Coupling PartnerReactionCatalyst SystemYield (%)Reference
(2-Thienyl)tributylstannaneStille Pd(PPh₃)₄~85-95%[8]
Phenylboronic acidSuzuki Pd(OAc)₂ / XPhos~80-90%[9]
StyreneHeck Pd(OAc)₂ / P(o-tol)₃~70-80%[8]
PhenylacetyleneSonogashira PdCl₂(PPh₃)₂ / CuI~75-85%[10]

While all four methods can provide good to excellent yields, the Stille coupling often demonstrates superior performance, especially when dealing with substrates bearing multiple functional groups or those that are sensitive to basic conditions. For instance, in the coupling of substrates with free electron pairs, such as aryl aldehydes and esters, the Stille coupling has been shown to give high yields (80-91%), whereas the Suzuki coupling can result in lower to moderate yields (39-59%).[9] This is a critical consideration in the synthesis of complex pharmaceutical intermediates.

In the Lab: A Detailed Protocol for Stille Coupling of a Complex Pyridine

To provide a practical, self-validating system, here is a detailed, step-by-step methodology for the Stille coupling of 2-amino-5-bromo-4-methylpyridine with (2-thienyl)tributylstannane.[8]

Experimental Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Flame-dry Schlenk flask Add_Reagents Add 2-amino-5-bromo-4-methylpyridine, (2-thienyl)tributylstannane, and anhydrous toluene Start->Add_Reagents Degas Degas with argon for 20 minutes Add_Reagents->Degas Add_Catalyst Add Pd(PPh3)4 under argon Degas->Add_Catalyst Heat Heat to 110 °C and stir Add_Catalyst->Heat Monitor Monitor by TLC (12-24 hours) Heat->Monitor Cool Cool to room temperature Monitor->Cool Dilute_Wash Dilute with ethyl acetate, wash with water and brine Cool->Dilute_Wash Dry_Concentrate Dry over Na2SO4, filter, and concentrate Dilute_Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Obtain pure product Purify->End

Experimental Workflow for Stille Coupling

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • (2-Thienyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv).

  • Add (2-thienyl)tributylstannane (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL).

  • Seal the flask and degas the solution by bubbling with argon for 20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). The use of a glovebox or proper Schlenk line technique is recommended.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine. This helps to remove some of the inorganic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-methyl-5-(2-thienyl)pyridine. A key challenge in Stille coupling is the removal of tin byproducts, which may require careful chromatography or treatment with a fluoride source to precipitate the tin salts.[11]

Conclusion: The Stille Advantage in Complex Pyridine Synthesis

While the Suzuki, Heck, and Sonogashira couplings are undoubtedly powerful and indispensable tools in the synthetic chemist's toolbox, the Stille coupling offers a unique set of advantages when it comes to the synthesis of complex, highly functionalized pyridine derivatives. Its exceptional functional group tolerance, coupled with the ability to perform the reaction under neutral conditions, often makes it the superior choice for intricate molecular architectures. The primary drawback of the Stille coupling is the toxicity of the organotin reagents and the challenge of removing tin byproducts.[5] However, with careful handling and purification techniques, these issues can be effectively managed. For researchers and drug development professionals pushing the boundaries of molecular complexity, the Stille coupling remains a reliable and often unparalleled method for the construction of novel pyridine-based molecules.

References

A Researcher's Guide to the Synthesis of 4-Arylpyridines: A Comparative Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The 4-arylpyridine scaffold is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives a continuous demand for efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing 4-arylpyridines, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying mechanics, practical considerations, and crucially, a cost-benefit analysis of each route, grounded in experimental data and authoritative sources.

The Synthetic Landscape: An Overview

The construction of the 4-arylpyridine moiety can be broadly categorized into two strategies:

  • Pyridine Ring Construction: Building the heterocyclic ring from acyclic precursors, with the aryl group introduced as one of the starting materials. The Hantzsch and Kröhnke syntheses are classic examples.

  • C-C Bond Formation (Cross-Coupling): Starting with a pre-formed pyridine ring functionalized with a leaving group (e.g., a halide) and coupling it with an aryl partner. Palladium-catalyzed reactions like the Suzuki-Miyaura, Negishi, and Stille couplings dominate this category.

The choice of strategy is a critical decision, dictated by factors including the availability of starting materials, required substitution patterns, scalability, and economic constraints.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for C-C bond formation in both academic and industrial settings. It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex.[1]

Mechanistic Insight

The reaction proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)(Ar')L2->Product Reductive Elimination

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
  • Preparation of N-phenacylpyridinium bromide: In a flask, dissolve 2-bromoacetophenone (1.0 eq.) in a suitable solvent like acetone. Add pyridine (1.1 eq.) dropwise at room temperature. Stir for 1-2 hours. Collect the resulting precipitate by vacuum filtration and wash with cold acetone to yield the pyridinium salt. [2]2. Pyridine Formation: In a separate flask, combine the N-phenacylpyridinium bromide (1.0 eq.), chalcone (1.0 eq.), and ammonium acetate (excess) in glacial acetic acid. [2]3. Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2,4,6-triphenylpyridine.

Method 5: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a renowned multi-component reaction that efficiently constructs the pyridine ring in a single pot. [3]The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. [4]

Advantages & Disadvantages

Strengths:

  • Convergence and Efficiency: As a one-pot, multi-component reaction, it is highly convergent and atom-efficient. [4]* Low-Cost Starting Materials: The reactants—aldehydes, β-ketoesters, and ammonia—are generally inexpensive and readily available bulk chemicals.

  • Versatility: The synthesis allows for the preparation of numerous derivatives, which has been crucial in medicinal chemistry for developing structure-activity relationships. [5] Weaknesses:

  • Oxidation Step Required: The initial product is a 1,4-dihydropyridine, which requires a separate oxidation step to achieve the final aromatic pyridine. [4][6]Common oxidants include nitric acid or potassium permanganate.

  • Symmetry: The classical Hantzsch synthesis produces symmetrically substituted pyridines (at positions 3 and 5).

Comparative Analysis: A Data-Driven Decision Matrix

The optimal synthetic route is highly dependent on the specific target molecule and project goals. The following table provides a comparative overview to guide this decision-making process.

MetricSuzuki-Miyaura CouplingNegishi CouplingStille CouplingKröhnke SynthesisHantzsch Synthesis
Typical Yield 80-95%75-95%75-95%60-85%70-90% (after oxidation)
Catalyst Cost High (Palladium) [7]High (Pd or Ni)High (Palladium)None (Base/Acid promoted)None (Base/Acid promoted)
Reagent Cost Moderate (Boronic Acids)Moderate to High (Organozincs)High (Organotins)Low (Ketones, Chalcones)Very Low (Aldehydes, Ketoesters)
Toxicity Low (Boron compounds) [8]Moderate (Pyrophoric reagents)High (Tin compounds) [8]ModerateLow
Atom Economy High [9]ModerateModerateModerateHigh
Scalability Good, but catalyst cost is a factorModerate, due to reagent sensitivityPoor, due to toxicity/wasteGoodExcellent
Green Metrics Favorable [4]ModeratePoorGoodExcellent

Diagram: Workflow for Selecting a Synthetic Route

Decision_Workflow Start Define Target 4-Arylpyridine (Substitution, Scale) Check_SM Are Pre-functionalized Pyridine & Aryl Partner Readily Available? Start->Check_SM Ring_Construction Consider Ring Construction (Hantzsch, Kröhnke) Check_SM->Ring_Construction No Cross_Coupling Consider Cross-Coupling (Suzuki, Negishi, Stille) Check_SM->Cross_Coupling Yes Check_Toxicity Is Low Toxicity/ Metal Residue Critical? (e.g., Pharma) Suzuki Choose Suzuki (Low Toxicity, High Yield) Check_Toxicity->Suzuki Yes Stille_Negishi Consider Stille/Negishi (For specific reactivity/ substrate scope) Check_Toxicity->Stille_Negishi No Check_Cost Is Cost the Primary Driver? Hantzsch Choose Hantzsch (Low Cost, Scalable) Check_Cost->Hantzsch Yes Krohnke Choose Kröhnke (For specific substitution patterns) Check_Cost->Krohnke No Ring_Construction->Check_Cost Cross_Coupling->Check_Toxicity

Caption: A decision-making workflow for selecting a synthetic route to 4-arylpyridines.

Conclusion and Future Outlook

For laboratory-scale synthesis focused on rapid analogue generation with high functional group tolerance, the Suzuki-Miyaura coupling often represents the optimal balance of reliability, yield, and safety. Its primary drawback remains the cost and potential for palladium contamination in the final product.

For large-scale, cost-driven manufacturing, particularly where the substitution pattern allows, the Hantzsch synthesis is unparalleled. Its use of inexpensive, bulk starting materials and high convergence make it an economically attractive and green option, provided the requisite oxidation step is efficient.

The Kröhnke synthesis offers a valuable alternative for creating specific, often highly substituted pyridines that may not be easily accessible through other means. The Negishi and Stille couplings, while powerful, are generally reserved for cases where Suzuki coupling fails or where the specific reactivity of organozinc or organotin reagents is required, with the toxicity of the latter being a significant deterrent.

The field continues to evolve, with ongoing research focused on developing cheaper, more sustainable catalysts (e.g., using earth-abundant metals) and refining reaction conditions to be milder and more environmentally benign. As these new methodologies mature, the economic and practical calculations for synthesizing these vital chemical scaffolds will undoubtedly shift once again.

References

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-(4-Bromophenyl)pyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that recognizes the causality behind each procedural step.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before handling this compound for any purpose, a thorough understanding of its associated hazards is paramount. This compound is a halogenated pyridine derivative and must be handled with appropriate caution.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled. [2][3]

This information necessitates the mandatory use of Personal Protective Equipment (PPE) during any procedure involving this compound, including its disposal.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubber glovesTo prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or splash gogglesTo protect eyes from splashes and airborne particles.[4]
Lab Coat Standard laboratory coatTo protect clothing and underlying skin from contamination.
Respiratory Protection Use within a certified chemical fume hoodTo prevent inhalation of dust or vapors, which can cause respiratory irritation.[3]

The Disposal Workflow: A Step-by-Step Protocol

The universally accepted and safest method for the disposal of this compound from a laboratory setting is through collection and segregation as hazardous waste for subsequent incineration by a licensed facility.[2][5] Direct chemical neutralization in the lab is not recommended without validated procedures for this specific compound, as incomplete reactions can create new, unknown hazards.

The following workflow ensures a self-validating system of disposal, minimizing risk at every stage.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_final Final Steps ppe Don Appropriate PPE designate Designate Waste Accumulation Area ppe->designate container Obtain Correctly Labeled 'Halogenated Organic Waste' Container designate->container generation Generation of Waste: - Unused/Expired Product - Contaminated Labware - Spill Cleanup Debris transfer Carefully Transfer Waste into Designated Container generation->transfer seal Securely Seal Container After Each Addition transfer->seal storage Store in Secure Satellite Accumulation Area pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup documentation Complete All Necessary Waste Manifest Documentation pickup->documentation

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Segregation and Collection
  • Container Preparation:

    • Obtain a designated hazardous waste container that is compatible with halogenated organic solids. The container must be clean, dry, and in good condition, with a tightly sealing lid.[5]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[6]

  • Waste Categorization:

    • This compound is classified as a halogenated organic waste due to the presence of bromine.[7]

    • CRITICAL: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or strong acids and oxidizers.[5][7] Incompatible materials can lead to dangerous chemical reactions.

  • Transfer of Solid Waste:

    • Unused or Expired Product: If in its original container, it is often best to place the entire sealed container into the designated waste drum.[6] If transferring the powder, do so inside a chemical fume hood. Use a dedicated spatula to transfer the solid, minimizing dust generation.

    • Contaminated Labware: Disposable items such as weigh boats, gloves, and wipers that are contaminated with this compound should be placed in a sealed bag and then into the solid waste container.

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[8] This prevents the release of vapors and protects the lab environment.

    • Log the addition of waste on the container's label, specifying the chemical name "this compound" (no abbreviations) and estimating the quantity.

Spill Management: Immediate and Corrective Actions

Accidental spills must be managed promptly and correctly to mitigate exposure and environmental release.

Small Spills (inside a chemical fume hood):

  • Ensure PPE is being worn.

  • Contain the spill with an inert absorbent material like vermiculite or sand.[9]

  • Carefully sweep up the absorbed material and place it into the designated halogenated organic waste container.[5]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and paper towels. Dispose of the cleaning materials as hazardous waste.

Large Spills (or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert nearby personnel and your laboratory supervisor.

  • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.[5]

Labeling and Storage: The Cornerstones of Compliance

Proper labeling and storage are legally required and critical for the safety of all personnel, including waste handlers.

Caption: Key elements of a hazardous waste label.

Storage Requirements:

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area.

  • The storage area should be well-ventilated and away from incompatible materials.[5]

  • Once the container is full, or reaches the institutional time limit for accumulation, arrange for pickup with your EHS office.[6]

Disposal "Do's and Don'ts": A Quick Reference

Do'sDon'ts
DO wear all required PPE when handling the waste.DON'T dispose of this chemical down the drain.[8]
DO segregate as Halogenated Organic Waste .[7]DON'T mix with non-halogenated, aqueous, or reactive wastes.[5]
DO keep the waste container securely sealed at all times, except when adding waste.[8]DON'T use chemical formulas or abbreviations on the waste label.[6]
DO label the container before adding the first drop of waste.DON'T overfill the waste container. Leave adequate headspace.
DO consult your institution's EHS department for specific guidance.DON'T attempt to neutralize the chemical without a validated and approved laboratory procedure.

By adhering to these procedures, you contribute to a robust safety culture that protects you, your colleagues, and the broader environment. This disciplined approach to chemical waste management is a hallmark of scientific excellence and responsibility.

References

A Comprehensive Guide to the Safe Handling of 4-(4-Bromophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4-(4-Bromophenyl)pyridine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.

Section 1: Understanding the Hazard Profile

Hazard Identification and Classification:

Hazard ClassificationGHS Hazard CodeSignal Word
Skin IrritationH315Warning
Serious Eye IrritationH319Warning
May cause respiratory irritationH335Warning
Harmful if swallowedH302Warning

Source: PubChem, Sigma-Aldrich[1]

The primary risks associated with this compound are skin and eye irritation upon contact, and potential respiratory tract irritation if inhaled.[1] Ingestion is also harmful.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles.Protects against splashes and airborne particles of the solid compound.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[2]
Skin and Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

Why Nitrile Gloves? Nitrile gloves are recommended for handling pyridine and its derivatives due to their chemical resistance.[2]

Section 3: Operational Plan - From Receipt to Disposal

This section provides a step-by-step methodology for the safe handling of this compound in a laboratory setting.

3.1. Engineering Controls and Ventilation:

Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize the risk of inhalation. An emergency eyewash station and safety shower should be readily accessible.

3.2. Storage and Handling:

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it segregated from incompatible materials such as strong oxidizing agents.[3]

  • Handling:

    • Before use, ensure all necessary PPE is correctly worn.

    • When weighing and transferring the solid, do so in a fume hood to avoid generating and inhaling dust.

    • Avoid all direct contact with the skin, eyes, and clothing.

    • After handling, wash hands thoroughly with soap and water.

    • Do not eat, drink, or smoke in the laboratory.[4]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don PPE: Lab Coat, Goggles, Nitrile Gloves prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate cleanup_dispose_solid Dispose of Contaminated Solids cleanup_decontaminate->cleanup_dispose_solid dispose_liquid Liquid Halogenated Waste cleanup_decontaminate->dispose_liquid cleanup_workspace Clean Work Area cleanup_dispose_solid->cleanup_workspace dispose_solid Solid Halogenated Waste cleanup_dispose_solid->dispose_solid

Caption: Workflow for the safe handling and disposal of this compound.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[5] If respiratory symptoms develop, seek medical attention.

  • If Swallowed: Rinse mouth.[5] Call a poison control center or doctor for treatment advice.[6]

4.2. Spill Response:

  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[2]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

Section 5: Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

5.1. Waste Segregation:

As a brominated organic compound, all waste containing this compound should be collected in a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Solid Waste: Collect any unused compound, contaminated disposable PPE (gloves, weighing boats, etc.), and spill cleanup materials in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a designated "Halogenated Liquid Waste" container.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Waste Management Workflow:

G cluster_segregation Segregation cluster_containment Containment cluster_final Final Disposal start Waste Generation (e.g., unused solid, contaminated gloves, solutions) solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_container Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container pickup Arrange for Pickup by Licensed Waste Disposal Service solid_container->pickup liquid_container->pickup

Caption: Decision-making process for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.